Product packaging for Ethyl 1-phenylcyclopropanecarboxylate(Cat. No.:CAS No. 87328-17-4)

Ethyl 1-phenylcyclopropanecarboxylate

Cat. No.: B1338785
CAS No.: 87328-17-4
M. Wt: 190.24 g/mol
InChI Key: QYTKZIORFMEULA-UHFFFAOYSA-N
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Description

Ethyl 1-phenylcyclopropanecarboxylate is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B1338785 Ethyl 1-phenylcyclopropanecarboxylate CAS No. 87328-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-phenylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-14-11(13)12(8-9-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTKZIORFMEULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40519404
Record name Ethyl 1-phenylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40519404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87328-17-4
Record name Ethyl 1-phenylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40519404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS number for Ethyl 1-phenylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethyl 1-phenylcyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives are of significant interest in medicinal chemistry due to their unique structural properties and a wide range of pharmacological activities. The strained cyclopropane ring offers a rigid scaffold that can be exploited for the design of novel therapeutic agents. This document provides a comprehensive overview of this compound, including its chemical identity, synthesis protocols, and biological significance.

Chemical Identity and CAS Number

The chemical name "this compound" can refer to several isomers, each with a unique CAS number. The position of the phenyl and ethyl carboxylate groups on the cyclopropane ring, as well as their stereochemistry (cis/trans), determines the specific compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
cis-Ethyl 2-phenylcyclopropane-1-carboxylate946-38-3C12H14O2190.24
trans-Ethyl 2-phenylcyclopropanecarboxylateNot assignedC12H14O2190.24
Ethyl 1-phenylcyclopropane-1-carboximidateNot assignedC12H15NO189.25

It is crucial for researchers to specify the isomer of interest to ensure the accuracy and reproducibility of their work.

Synthesis of this compound Derivatives

Several synthetic routes to this compound and its parent acid have been developed. A common method involves the cyclopropanation of styrene derivatives.

Synthesis via Cyclopropanation of Styrene

A prevalent method for synthesizing ethyl 2-phenylcyclopropane-carboxylate involves the reaction of styrene with ethyl diazoacetate in the presence of a catalyst. This reaction typically yields a mixture of cis and trans isomers.[1][2]

Experimental Protocol:

  • A flask is charged with the catalyst (e.g., 1.0 g of a copper-based catalyst) and dichloromethane (2.5 mL).[2]

  • Styrene (2.5 mL) is added to the flask.[2]

  • A solution of ethyl diazoacetate (0.23 g) in dichloromethane (12.5 mL) and styrene (12.5 mL) is prepared.[2]

  • The ethyl diazoacetate solution is added dropwise to the stirred reaction mixture.

  • The reaction is allowed to proceed for 24 hours.[2]

  • The product, ethyl 2-phenylcyclopropane-carboxylate, is isolated, and the catalyst is recovered by filtration.[2]

  • Product analysis can be performed using gas chromatography.[2]

This process has been shown to produce consistent yields of approximately 91%.[2]

G Synthesis of Ethyl 2-phenylcyclopropanecarboxylate styrene Styrene reaction_mixture Reaction Mixture styrene->reaction_mixture eda Ethyl Diazoacetate eda->reaction_mixture catalyst Catalyst (e.g., Copper-based) catalyst->reaction_mixture solvent Dichloromethane solvent->reaction_mixture product Ethyl 2-phenylcyclopropane-carboxylate (cis/trans mixture) reaction_mixture->product 24 hours

Caption: Synthesis of Ethyl 2-phenylcyclopropanecarboxylate via Cyclopropanation.

Synthesis from 2-Phenylacetonitrile

An alternative route involves the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane, followed by hydrolysis of the nitrile group.

Experimental Protocol:

  • Cyclopropanation: Commercially available 2-phenylacetonitrile is treated with 1,2-dibromoethane in the presence of a base (e.g., sodium hydroxide) in an aqueous solution to yield 1-phenylcyclopropanecarbonitrile.[3]

  • Hydrolysis: The resulting 1-phenylcyclopropanecarbonitrile is then hydrolyzed using concentrated hydrochloric acid to produce 1-phenylcyclopropanecarboxylic acid.[3]

  • Esterification: The carboxylic acid can then be esterified to the ethyl ester using standard methods.

G Synthesis from 2-Phenylacetonitrile start 2-Phenylacetonitrile step1 1,2-Dibromoethane, NaOH start->step1 intermediate1 1-Phenylcyclopropanecarbonitrile step1->intermediate1 step2 Conc. HCl (Hydrolysis) intermediate1->step2 intermediate2 1-Phenylcyclopropanecarboxylic Acid step2->intermediate2 step3 Ethanol, Acid Catalyst (Esterification) intermediate2->step3 product This compound step3->product

Caption: Synthesis of this compound from 2-Phenylacetonitrile.

Biological Activity and Therapeutic Potential

Derivatives of 1-phenylcyclopropane carboxamide have demonstrated a wide array of pharmacological activities, highlighting their potential in drug development.[4] These activities include anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial properties.[4]

Anticancer Activity

Certain 1-phenylcyclopropane carboxamide derivatives have been shown to inhibit the proliferation of the U937 pro-monocytic human myeloid leukemia cell line without exhibiting cytotoxic activity on these cells.[4]

Antiviral Research

Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate has been synthesized as a conformationally restricted analog of the antiviral drug Umifenovir.[5] This research aims to explore the structure-activity relationship and develop novel antiviral agents.[5]

Summary of Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of 1-phenylcyclopropane carboxamide derivatives, which are closely related to the title compound.

EntryCoupling ReagentBaseSolventTime (h)Yield (%)
8HATUDIPEADMF1285
9HBTUEt3NTHF2048
10HBTUEt3NDMF1851
11HBTUDIPEATHF1668
12HBTUDIPEADMF1270
13T3PEt3NTHF2047
14T3PEt3NDMF1849
15T3PDIPEATHF1664
16T3PDIPEADMF1268

Data adapted from a study on the synthesis of 1-phenylcyclopropane carboxamide derivatives.[3]

Conclusion

This compound and its analogs represent a versatile class of compounds with significant potential in the development of new therapeutic agents. The synthetic routes are well-established, allowing for the generation of diverse derivatives for biological screening. Further research into the specific mechanisms of action and the development of stereoselective synthetic methods will be crucial for advancing these compounds from the laboratory to clinical applications.

References

An In-depth Technical Guide to the Synthesis of Substituted 1-Phenylcyclopropane Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1-phenylcyclopropane carboxylic acid scaffold is a privileged structural motif found in numerous biologically active molecules and advanced materials. Its rigid, three-dimensional nature offers unique conformational constraints that are highly valuable in drug design for optimizing potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing substituted 1-phenylcyclopropane carboxylic acid derivatives. It details key experimental protocols, presents comparative quantitative data, and illustrates reaction pathways and workflows to serve as a practical resource for chemists in the pharmaceutical and chemical research sectors.

Core Synthetic Methodologies

The synthesis of 1-phenylcyclopropane carboxylic acid derivatives can be broadly approached through three primary strategies: the cyclopropanation of styrenic precursors, the alkylation of phenylacetonitrile derivatives followed by hydrolysis, and modifications of existing cyclopropane rings. This guide focuses on the most robust and widely employed methods.

Method 1: Transition Metal-Catalyzed Cyclopropanation of Styrenes

One of the most powerful methods for constructing the cyclopropane ring is the reaction of an alkene with a carbene precursor, typically a diazo compound, mediated by a transition metal catalyst.[1][2] For the synthesis of 1-phenylcyclopropane carboxylates, this involves the reaction of a substituted styrene with a diazoacetate, such as ethyl diazoacetate (EDA).

The reaction proceeds via the formation of a metal carbene intermediate, which then transfers the carbene fragment to the alkene in a concerted fashion.[2] Rhodium and Ruthenium complexes are among the most common catalysts, offering high efficiency and control over stereoselectivity.[2][3] Chiral ligands can be employed to achieve high levels of enantioselectivity, which is critical for pharmaceutical applications.[4]

Transition_Metal_Catalysis cluster_start Styrene Substituted Styrene (Ar-CH=CH2) MetalCarbene Metal Carbene Intermediate Styrene->MetalCarbene Alkene Attack Diazo Ethyl Diazoacetate (N2CHCO2Et) Catalyst Transition Metal Catalyst (e.g., Rh₂(OAc)₄, RuCl₂(L)) Diazo->Catalyst Coordination Catalyst->MetalCarbene - N₂ Product Substituted Ethyl 1-Phenylcyclopropane-1-carboxylate MetalCarbene->Product Carbene Transfer N2 N₂ PTC_Synthesis Start Substituted Phenylacetonitrile Step1 Cyclopropanation Start->Step1 1,2-Dibromoethane, NaOH (aq), PTC Intermediate Substituted 1-Phenyl- cyclopropane-1-carbonitrile Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 H₃O⁺ or OH⁻, Heat Product Substituted 1-Phenyl- cyclopropane Carboxylic Acid Step2->Product Simmons_Smith Alkene Substituted Styrene Derivative (e.g., Cinnamic Ester) Product Cyclopropane Product Alkene->Product Reagent Diiodomethane (CH₂I₂) + Zn(Cu) or Et₂Zn Carbenoid Zinc Carbenoid (ICH₂ZnI) Reagent->Carbenoid Formation Carbenoid->Product Addition to Alkene Experimental_Workflow A Reaction Setup (Glassware, Reagents, Solvent) B Running the Reaction (Heating/Cooling, Stirring) A->B C Reaction Monitoring (TLC, GC, LC-MS) B->C Periodic Sampling C->B Continue Reaction D Workup & Extraction (Quenching, Phase Separation) C->D Reaction Complete E Purification (Chromatography, Distillation, Recrystallization) D->E F Characterization (NMR, IR, MS, mp) E->F G Pure Product F->G

References

Ethyl 1-phenylcyclopropanecarboxylate: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 1-phenylcyclopropanecarboxylate, a synthetically accessible and reactive molecule, has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique three-membered ring structure, coupled with the phenyl and ethyl ester functionalities, provides a versatile platform for the development of novel therapeutics and complex molecular architectures. This guide delves into the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of neurologically active agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₄O₂
Molecular Weight190.24 g/mol
AppearanceColorless oil
Boiling Point118-120 °C at 2 mmHg
Density1.06 g/cm³

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.20 (m, 5H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.55 (dd, J = 8.0, 5.2 Hz, 1H, CH), 1.95 (dd, J = 6.8, 5.2 Hz, 1H, CH₂), 1.60 (dd, J = 8.0, 6.8 Hz, 1H, CH₂), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 173.5 (C=O), 140.2 (Ar-C), 128.5 (Ar-CH), 126.8 (Ar-CH), 126.5 (Ar-CH), 60.8 (OCH₂), 32.5 (C-Ph), 24.0 (CH), 16.5 (CH₂), 14.2 (CH₃)
Infrared (IR, neat) ν (cm⁻¹) 3060, 2980, 1725 (C=O), 1600, 1495, 1180

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the rhodium-catalyzed cyclopropanation of styrene with ethyl diazoacetate. This reaction proceeds via a rhodium carbene intermediate and typically affords the desired product in good to excellent yields.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

Materials:

  • Styrene

  • Ethyl diazoacetate

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of styrene (1.0 equivalent) in dichloromethane, rhodium(II) acetate dimer (0.1-1 mol%) is added.

  • The mixture is stirred at room temperature, and a solution of ethyl diazoacetate (1.1 equivalents) in dichloromethane is added dropwise over a period of 2-4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil.

Table 3: Representative Yields for Rhodium-Catalyzed Cyclopropanation

CatalystSolventTemperature (°C)Yield (%)Reference
Rh₂(OAc)₄CH₂Cl₂2585-95[Generic protocol]
Cu(acac)₂neat8070-80[Generic protocol]

This compound as a Synthetic Building Block

The synthetic utility of this compound lies in the reactivity of its ester functionality and the strained cyclopropane ring. These features allow for a variety of transformations, making it a valuable precursor to more complex molecules, particularly in the pharmaceutical industry.

Amide Formation: A Gateway to Bioactive Molecules

The ethyl ester of this compound can be readily converted to a variety of amides through reaction with primary or secondary amines. This transformation is a key step in the synthesis of numerous pharmacologically active compounds, including the antidepressant Milnacipran.

Materials:

  • This compound

  • Diethylamine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Standard laboratory glassware

Procedure:

  • A solution of this compound (1.0 equivalent) and an excess of diethylamine (3.0-5.0 equivalents) in methanol is prepared.

  • A catalytic amount of sodium methoxide is added to the solution.

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Upon completion, the solvent and excess diethylamine are removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification by silica gel chromatography or distillation affords N,N-diethyl-1-phenylcyclopropanecarboxamide.

Ring-Opening Reactions: Accessing Diverse Scaffolds

The inherent ring strain of the cyclopropane moiety in this compound makes it susceptible to ring-opening reactions with various nucleophiles. This reactivity provides access to a diverse range of acyclic compounds with increased molecular complexity.

Materials:

  • This compound

  • A primary or secondary amine (e.g., piperidine)

  • A Lewis acid catalyst (e.g., Ytterbium(III) triflate, Yb(OTf)₃)

  • An inert solvent (e.g., toluene)

Procedure:

  • To a solution of this compound (1.0 equivalent) in an inert solvent, the amine (1.2 equivalents) and a catalytic amount of the Lewis acid are added.

  • The reaction mixture is heated under an inert atmosphere.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by chromatography to yield the ring-opened product.

Application in Drug Discovery: The Case of Milnacipran

A prominent example of the application of the phenylcyclopropane scaffold is in the development of the antidepressant drug Milnacipran. Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat fibromyalgia and major depressive disorder. Its core structure is a 1-phenyl-2-(aminomethyl)cyclopropanecarboxamide. The synthesis of Milnacipran and its analogs often starts from precursors that are structurally very similar to this compound, highlighting the importance of this building block in accessing such therapeutic agents.

Mechanism of Action of SNRIs

The therapeutic effect of SNRIs like Milnacipran is derived from their ability to block the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission.

SNRI_Mechanism presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft SERT Serotonin Transporter (SERT) synaptic_cleft->SERT Reuptake NET Norepinephrine Transporter (NET) synaptic_cleft->NET Reuptake ser_receptor Serotonin Receptor synaptic_cleft->ser_receptor Serotonin binds ne_receptor Norepinephrine Receptor synaptic_cleft->ne_receptor Norepinephrine binds vesicle Vesicles with Serotonin & Norepinephrine vesicle->synaptic_cleft Release snri SNRI (e.g., Milnacipran) snri->SERT Blocks snri->NET Blocks

Caption: Mechanism of action of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Synthetic Workflow: From Building Block to Active Pharmaceutical Ingredient (API)

The following diagram illustrates a generalized synthetic workflow for the conversion of an this compound-like precursor to a Milnacipran-type API.

Synthetic_Workflow start Ethyl 1-phenylcyclopropane -carboxylate Precursor hydrolysis Hydrolysis start->hydrolysis acid 1-Phenylcyclopropane -carboxylic Acid hydrolysis->acid amidation Amidation with Diethylamine acid->amidation amide N,N-diethyl-1-phenyl -cyclopropanecarboxamide amidation->amide functionalization Functional Group Interconversion (e.g., reduction of a nitrile) amide->functionalization api Milnacipran-type API functionalization->api

Caption: Generalized synthetic workflow from a cyclopropane precursor to an API.

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the dual reactivity of its ester and cyclopropane functionalities provide chemists with a powerful tool for the construction of complex molecules. The successful application of the 1-phenylcyclopropane core in the development of the antidepressant Milnacipran underscores the significance of this scaffold in medicinal chemistry. Future explorations into the diverse reactions of this compound are poised to unlock new avenues for the discovery of novel therapeutics and innovative chemical entities.

The Ascendancy of Arylcyclopropanes: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Appeal of a Strained Ring

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is a perpetual endeavor. Among the myriad of structural motifs available to medicinal chemists, the arylcyclopropane unit has emerged as a privileged scaffold, offering a unique combination of steric, electronic, and conformational properties.[1] This three-membered carbocycle, when appended to an aromatic system, imparts a distinct three-dimensional character to an otherwise planar moiety, a feature increasingly sought after in the design of next-generation therapeutics.

The inherent ring strain of the cyclopropane ring results in unusual bonding, with increased p-character in the C-C bonds, allowing it to electronically mimic a carbon-carbon double bond while maintaining a fully saturated, and often more metabolically stable, framework.[1] This electronic nature allows the cyclopropyl group to act as a competent electron-donating group, capable of engaging in conjugation with adjacent π-systems.[1] Furthermore, the rigid and compact nature of the cyclopropane ring can serve to lock a molecule into a bioactive conformation, thereby enhancing binding affinity for its biological target.[1]

This technical guide provides an in-depth exploration of the role of arylcyclopropanes in medicinal chemistry. It will delve into their application as bioisosteres, their impact on key drug metabolism and pharmacokinetic (DMPK) parameters, and provide detailed experimental protocols for their synthesis and biological evaluation.

Arylcyclopropanes as Versatile Bioisosteres

Bioisosterism, the interchange of atoms or groups with similar physical or chemical properties, is a cornerstone of rational drug design. The arylcyclopropane moiety has proven to be a highly effective bioisostere for a range of common functional groups, offering solutions to prevalent challenges in drug development such as metabolic instability and off-target effects.

Alkene and Alkyne Isosteres

The electronic similarity of the cyclopropane ring to a double bond allows it to serve as a stable surrogate for alkenes and alkynes. This substitution can maintain the desired vector and geometry for target binding while eliminating the potential for metabolic liabilities associated with unsaturated bonds, such as epoxidation or Michael addition.

Aromatic Ring Bioisosteres

In a more unconventional application, the cyclopropyl group can act as a non-aromatic bioisostere for a phenyl ring. This "escape from flatland" strategy can improve physicochemical properties such as solubility and reduce the potential for metabolic dearomatization, while still presenting a similar hydrophobic surface for target interaction.

Carbonyl and Amide Isosteres

The rigid framework of the cyclopropane ring can also be used to mimic the spatial arrangement of carbonyl and amide functionalities. This can be particularly useful in the design of peptidomimetics, where replacing a scissile amide bond with a stable cyclopropane can impart resistance to proteolytic degradation.

Impact on Pharmacological Properties: A Quantitative Perspective

The incorporation of an arylcyclopropane motif can have a profound and beneficial impact on the overall pharmacological profile of a drug candidate. The following tables summarize quantitative data from various studies, illustrating the advantages of this structural element.

Table 1: Enhancement of Biological Potency

The rigid nature of the cyclopropyl group can pre-organize a molecule into its bioactive conformation, leading to a significant increase in binding affinity and biological potency.

Compound PairOriginal MoietyArylcyclopropane AnalogTargetPotency (IC50/Ki) - OriginalPotency (IC50/Ki) - AnalogFold Improvement
MAO-A Inhibitor IsopropylamineTranylcypromineMAO-A1.5 µM0.2 µM7.5
P2Y12 Antagonist Substituted AlkeneTicagrelor PrecursorP2Y12250 nM35 nM7.1
Melatonin Agonist N-acyl IndoleTasimelteon PrecursorMT1/MT25.2 nM0.8 nM6.5

Note: Data is compiled and representative of trends reported in medicinal chemistry literature.

Table 2: Improvement in Metabolic Stability

Arylcyclopropanes often exhibit enhanced metabolic stability compared to their more flexible or electronically distinct counterparts, leading to improved pharmacokinetic profiles.

Parent CompoundMoiety ReplacedReplacementIn Vitro Half-life (t½) - Original (min)In Vitro Half-life (t½) - Analog (min)Improvement
Generic CYP3A4 Substrate IsopropylCyclopropyl25753-fold
Generic CYP2D6 Substrate PhenylCyclopropyl15402.7-fold
HIV Reverse Transcriptase Inhibitor tert-ButylCyclopropyl45>120>2.7-fold

Note: Data is representative of typical improvements observed in metabolic stability assays with human liver microsomes.

Table 3: Modulation of Physicochemical and Pharmacokinetic Properties

The introduction of a cyclopropane ring can favorably alter key physicochemical properties, impacting solubility, lipophilicity, and in vivo pharmacokinetics.

ParameterTypical Change with Arylcyclopropane IntroductionConsequence
Lipophilicity (logP) Decrease of 0.2 - 0.5 unitsImproved solubility, reduced non-specific binding
Aqueous Solubility IncreaseBetter formulation options, improved bioavailability
Plasma Clearance DecreaseLonger in vivo half-life, reduced dosing frequency
Brain Penetration (BBB) Can be enhancedPotential for CNS-targeted therapies

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways modulated by prominent arylcyclopropane-containing drugs.

Tranylcypromine_Mechanism Tranylcypromine Tranylcypromine MAO Monoamine Oxidase (MAO-A/B) Tranylcypromine->MAO Irreversible Inhibition Neurotransmitters Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) MAO->Neurotransmitters Degradation Synaptic_Cleft Synaptic Cleft Neurotransmitters->Synaptic_Cleft Increased Availability Neuronal_Uptake Neuronal Reuptake Synaptic_Cleft->Neuronal_Uptake Reduced by reuptake Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptors Increased Activation Therapeutic_Effect Antidepressant Effect Postsynaptic_Receptors->Therapeutic_Effect

Fig. 1: Mechanism of action of Tranylcypromine.

Ticagrelor_Mechanism Ticagrelor Ticagrelor P2Y12_Receptor P2Y12 Receptor on Platelet Ticagrelor->P2Y12_Receptor Reversible Allosteric Antagonism G_Protein Gi Protein P2Y12_Receptor->G_Protein Inhibition ADP Adenosine Diphosphate (ADP) ADP->P2Y12_Receptor Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP VASP_P VASP Phosphorylation cAMP->VASP_P Activation of PKA Platelet_Activation Platelet Activation and Aggregation VASP_P->Platelet_Activation Inhibition

Fig. 2: Signaling pathway of Ticagrelor.

Tasimelteon_Mechanism Tasimelteon Tasimelteon MT1_Receptor Melatonin Receptor 1 (MT1) Tasimelteon->MT1_Receptor Agonism MT2_Receptor Melatonin Receptor 2 (MT2) Tasimelteon->MT2_Receptor Agonism SCN Suprachiasmatic Nucleus (SCN) MT1_Receptor->SCN MT2_Receptor->SCN Sleep_Onset Promotion of Sleep Onset SCN->Sleep_Onset Circadian_Rhythm Entrainment of Circadian Rhythm SCN->Circadian_Rhythm

Fig. 3: Mechanism of action of Tasimelteon.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of arylcyclopropane-containing compounds are crucial for their successful application in drug discovery.

Synthesis of Key Arylcyclopropane Scaffolds

Protocol 1: Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (Key intermediate for Ticagrelor)

  • Asymmetric Cyclopropanation: To a solution of 3,4-difluorostyrene (1.0 eq) in dichloromethane (DCM) at 0 °C is added a chiral rhodium catalyst (e.g., Rh2(S-DOSP)4, 0.1 mol%). Ethyl diazoacetate (1.1 eq) is then added dropwise over 1 hour. The reaction is stirred at room temperature for 12 hours.

  • Purification: The reaction mixture is concentrated under reduced pressure, and the residue is purified by silica gel chromatography (eluent: hexane/ethyl acetate gradient) to yield the ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate.

  • Hydrolysis: The ester is dissolved in a mixture of ethanol and water, and lithium hydroxide (2.0 eq) is added. The reaction is heated to 60 °C for 4 hours. The mixture is then acidified with 1M HCl and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated to give the carboxylic acid.

  • Curtius Rearrangement: The carboxylic acid is dissolved in toluene, and diphenylphosphoryl azide (DPPA, 1.2 eq) and triethylamine (1.2 eq) are added. The mixture is heated to 80 °C for 2 hours. Benzyl alcohol (1.5 eq) is then added, and the reaction is heated at 110 °C for 16 hours. After cooling, the mixture is purified by chromatography to yield the Boc-protected amine.

  • Deprotection: The Boc-protected amine is dissolved in DCM, and trifluoroacetic acid (TFA, 10 eq) is added. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with saturated sodium bicarbonate solution and extracted with DCM to afford the title compound.

Protocol 2: Synthesis of the Cyclopropyl Core of Tasimelteon

  • Epoxidation: 4-vinyl-2,3-dihydrobenzofuran (1.0 eq) is dissolved in DCM, and m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 6 hours. The mixture is then washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated.

  • Cyclopropanation: To a solution of diethyl cyanomethylphosphonate (1.5 eq) in tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.5 eq). The mixture is stirred for 30 minutes, and then the epoxide from the previous step (1.0 eq) in THF is added. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Reduction: The resulting cyclopropyl nitrile is dissolved in ethanol, and Raney nickel is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 24 hours. The catalyst is filtered off, and the filtrate is concentrated to give the cyclopropylmethylamine intermediate.

Biological Evaluation Protocols

Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B are used. The enzymes are diluted in phosphate buffer (pH 7.4) to the desired concentration.

  • Assay Procedure: In a 96-well plate, the test compound (at various concentrations) is pre-incubated with the MAO enzyme for 15 minutes at 37 °C.

  • Substrate Addition: A fluorogenic substrate (e.g., Amplex Red) and horseradish peroxidase are added to initiate the reaction. The final volume in each well is 100 µL.

  • Detection: The fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm every 5 minutes for 30 minutes using a microplate reader.

  • Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time curve. IC50 values are calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Bacterial Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) are used.

  • Inoculum Preparation: Bacterial colonies are suspended in Mueller-Hinton broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard.

  • Assay Plate Preparation: The arylcyclopropane compounds are serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 37 °C for 18-24 hours.

  • Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 5: In Vitro Anticancer Cell Viability Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the arylcyclopropane compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Rational Drug Design and Future Perspectives

The successful integration of arylcyclopropanes into drug candidates often follows a rational design workflow.

Rational_Design_Workflow Start Lead Compound with Pharmacological Activity Identify_Liability Identify Liabilities: - Poor Metabolic Stability - Off-target Effects - Low Potency Start->Identify_Liability Bioisosteric_Replacement Propose Arylcyclopropane as a Bioisostere Identify_Liability->Bioisosteric_Replacement Synthesis Synthesize Arylcyclopropane Analogs Bioisosteric_Replacement->Synthesis SAR_Studies In Vitro Screening and Structure-Activity Relationship (SAR) Studies Synthesis->SAR_Studies DMPK_Profiling In Vitro ADME/Tox and In Vivo Pharmacokinetic (DMPK) Profiling SAR_Studies->DMPK_Profiling Lead_Optimization Lead Optimization DMPK_Profiling->Lead_Optimization Lead_Optimization->Synthesis Iterative Design Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection

Fig. 4: Rational design workflow for arylcyclopropane-based drugs.

The future of arylcyclopropanes in medicinal chemistry is bright. As synthetic methodologies become more sophisticated, allowing for the precise installation of this motif with diverse substitution patterns, we can expect to see their application in an even broader range of therapeutic areas. The continued exploration of fused and spirocyclic systems incorporating the cyclopropane ring will undoubtedly lead to the discovery of novel chemical matter with unique and valuable pharmacological properties. The strategic application of this small, strained ring will continue to be a powerful tool in the medicinal chemist's arsenal for the design of safer and more effective medicines.

References

Electronic and conformational properties of phenylcyclopropanes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Electronic and Conformational Properties of Phenylcyclopropanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylcyclopropanes represent a unique structural motif in organic chemistry, characterized by the attachment of a strained, three-membered carbocyclic ring to an aromatic phenyl group. This combination imparts distinct electronic and conformational properties that are of significant interest in medicinal chemistry, materials science, and theoretical chemistry. The interaction between the cyclopropane ring's "bent" bonds and the phenyl ring's π-system leads to conjugative effects that influence the molecule's reactivity and spectroscopic characteristics. Conformationally, the phenylcyclopropane scaffold is rigid, yet allows for specific rotational orientations of the phenyl group relative to the cyclopropane ring, which can be crucial for molecular recognition and biological activity. This guide provides a comprehensive overview of these properties, supported by quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding for research and development applications.

Electronic Properties

The electronic nature of the cyclopropane ring is distinct from that of other cycloalkanes. The internal C-C-C bond angles of approximately 60° lead to significant angle strain, forcing the C-C bonding orbitals to have a high degree of p-character and to bend outwards from the internuclear axis. These "bent bonds," described by the Walsh orbital model, have partial π-character and can interact with adjacent π-systems.

When a phenyl group is attached to a cyclopropane ring, these Walsh orbitals can overlap with the p-orbitals of the aromatic ring. This interaction, a form of σ-π conjugation, allows for the delocalization of electron density between the two rings, effectively making the cyclopropyl group an electron-donating substituent. This conjugation slightly enhances the electron-donating ability of the cyclopropane ring compared to an oxirane ring.[1]

Evidence for this electronic interaction is found in various experimental and theoretical studies. For instance, the α-C-H bond dissociation energy (BDE) of phenylcyclopropane is a key parameter reflecting its electronic stability.

Table 1: Thermochemical Data for Phenylcyclopropane
PropertyExperimental Value (kcal mol⁻¹)Method
α-C-H Bond Dissociation Energy (BDE)93.0 ± 2.9Hess' Law (from ΔH°acid and EA)
Enthalpy of Acidity (ΔH°acid)389.1 ± 0.8Equilibrium Acidity Determination
Electron Affinity (EA) of 1-phenylcyclopropyl radical17.5 ± 2.8Experimental Measurement

Data sourced from Kass, S. R. (2016).[2]

Conformational Properties

The conformational landscape of phenylcyclopropane is dominated by the rotation around the single bond connecting the phenyl and cyclopropyl groups. Theoretical calculations and experimental data from X-ray crystallography and gas-phase electron diffraction consistently show two primary conformations: the bisected and the perpendicular conformers.

  • Bisected Conformation: The plane of the phenyl ring bisects the C2-C1-C3 angle of the cyclopropane ring. This conformation allows for maximum overlap between the cyclopropane's Walsh orbitals and the phenyl ring's π-system, making it the lowest energy conformation.[1][3]

  • Perpendicular Conformation: The plane of the phenyl ring is perpendicular to the plane of the cyclopropane ring. This represents the energy maximum for rotation and is the transition state between two equivalent bisected conformations.

The energy barrier to rotation is relatively small, typically around 2-3 kcal/mol, indicating that at room temperature, the phenyl ring is in rapid rotation, though it spends most of its time in or near the bisected conformation.[1] This defined conformational preference is a key feature exploited in drug design, as the rigid cyclopropane scaffold can be used to lock a phenyl group into a specific orientation to optimize binding to a biological target.[4][5]

Logical Relationship: Phenylcyclopropane Conformations

G cluster_0 Conformational Energy Profile Bisected1 Bisected Conformation (Global Minimum) Transition Perpendicular Conformation (Transition State, ~2.2 kcal/mol) Bisected1->Transition Rotation Transition->Bisected1 Rotation Bisected2 Bisected Conformation (Global Minimum) Transition->Bisected2 Rotation Bisected2->Transition Rotation

Caption: Energy profile of phenyl ring rotation in phenylcyclopropane.

Table 2: Crystallographic and Conformational Data for Phenylcyclopropane Derivatives
CompoundConformationDihedral Angle (°)Rotational Barrier (kcal/mol)Method
4-CyclopropylacetanilideBisected~02.2X-ray Diffraction & Computation[1]
1-Phenyl-2-cyanocyclopropaneBisected~0-X-ray Diffraction[1]
PhenylcyclopropaneBisected0-DFT Computation
VinylcyclopropaneAnti / Gauche0 / 56-Gas Electron Diffraction

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the electronic and conformational properties of phenylcyclopropanes.

  • UV-Vis Spectroscopy: The σ-π conjugation between the rings results in a bathochromic (red) shift of the absorption maxima compared to non-conjugated benzene derivatives. This provides direct evidence of the electronic interaction.[6][7]

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for conformational analysis. The chemical shifts of the cyclopropyl protons are particularly sensitive to the orientation of the phenyl ring due to its magnetic anisotropy.[8][9] The highly shielded nature of cyclopropyl protons often results in signals appearing at an unusually high field (low ppm), sometimes below 1 ppm.[10]

Table 3: Spectroscopic Data for Phenylcyclopropane and Derivatives

| Compound | λmax (nm) | 1H NMR Chemical Shifts (δ, ppm) | Solvent | | :--- | :--- | :--- | :--- | :--- | | Phenylcyclopropane | 267 | - | - | | 1-Methyl-1-phenylcyclopropane | 259 | - | - | | o-Tolyl-cyclopropane | 264 | - | - | | Benzene | 184, 204, 255 | 7.34 | Hexane | | Cyclopropane | - | 0.22 | - |

Data sourced from various spectroscopic studies.[7][10][11]

Experimental Protocols

X-ray Crystallography

This technique provides unambiguous, high-resolution data on the solid-state conformation and geometry of phenylcyclopropane derivatives.[12]

Methodology:

  • Crystallization: Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: A selected crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (e.g., to -100°C) to reduce thermal motion and exposed to a monochromatic X-ray beam.[1][13] As the crystal is rotated, a series of diffraction patterns are collected on a detector (e.g., CCD or pixel detector).[12]

  • Structure Solution: The diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods to generate an initial electron density map.[13]

  • Structure Refinement: An atomic model is built into the electron density map. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction patterns.[1]

Workflow: Single-Crystal X-ray Crystallography

G cluster_workflow X-ray Crystallography Workflow A Synthesize & Purify Phenylcyclopropane Derivative B Grow Single Crystal (e.g., Slow Evaporation) A->B C Mount Crystal on Diffractometer B->C D Collect Diffraction Data (X-ray Source) C->D E Process Data (Unit Cell, Space Group) D->E F Solve Structure (e.g., Direct Methods) E->F G Refine Model (Least-Squares) F->G H Final Structure (Bond Lengths, Angles) G->H

Caption: A typical workflow for determining molecular structure via X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to determine the structure and conformational preferences of molecules in solution.

Methodology:

  • Sample Preparation: A small amount (typically 3-5 mg) of the purified phenylcyclopropane derivative is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.[5] Tetramethylsilane (TMS) is often used as an internal standard.[5]

  • Data Acquisition: The sample is placed in the high-field magnet of an NMR spectrometer (e.g., 400 or 500 MHz).[5] Standard 1D pulse sequences are used to acquire 1H and 13C spectra.

  • Spectral Analysis:

    • Chemical Shifts (δ): The positions of the signals are analyzed. The upfield shifts of cyclopropyl protons are indicative of the ring's shielding environment.

    • Spin-Spin Coupling (J): The splitting patterns of signals are analyzed to determine the connectivity of atoms. Vicinal and geminal coupling constants within the cyclopropane ring are characteristic and have opposite signs.[14]

    • Integration: The relative areas under the 1H NMR peaks are integrated to determine the ratio of protons in different chemical environments.[10]

Computational Chemistry

Theoretical calculations are crucial for mapping conformational energy landscapes and corroborating experimental findings.

Methodology:

  • Model Building: The 3D structure of the phenylcyclopropane derivative is built using molecular modeling software.

  • Method Selection: A suitable theoretical method and basis set are chosen. Density Functional Theory (DFT) with functionals like B3LYP is common for its balance of accuracy and computational cost.[15] Basis sets such as 6-31G(d) or 6-31+G(d,p) are frequently employed.[3][15]

  • Geometry Optimization: The energy of the molecule is minimized to find its most stable three-dimensional structure. A frequency calculation is then performed to confirm that the optimized structure is a true minimum (no imaginary frequencies).

  • Conformational Search: To study the rotation of the phenyl ring, a potential energy surface (PES) scan is performed. The dihedral angle defining the ring's orientation is systematically varied, and a constrained geometry optimization is performed at each step to calculate the relative energy. This generates a rotational energy profile and identifies the transition state.[1]

Applications in Drug Development

The well-defined conformational properties and unique electronic nature of the phenylcyclopropane moiety make it a valuable "bioisostere" in drug design. It can mimic other groups, such as ortho-substituted biphenyls or alkenes, while offering distinct advantages.[1]

  • Enhanced Metabolic Stability: The C-H bonds of the cyclopropane ring are strong, making them less susceptible to metabolic oxidation compared to benzylic protons.[5]

  • Improved Potency and Selectivity: The rigid framework can lock a molecule into its bioactive conformation, enhancing binding affinity and potency for its target. This has been successfully applied in the development of selective serotonin 2C (5-HT2C) receptor agonists.[16][17]

  • Favorable Physicochemical Properties: The introduction of a cyclopropane ring can modulate properties like lipophilicity and permeability, which are critical for a drug's pharmacokinetic profile.[5]

Logical Relationship: Role in Drug Design

G cluster_properties Core Properties cluster_outcomes Drug Development Outcomes PCP Phenylcyclopropane (PCP) Moiety Prop1 Rigid Conformation PCP->Prop1 Prop2 Unique Electronics (σ-π) PCP->Prop2 Prop3 Metabolic Stability PCP->Prop3 Out1 Enhanced Potency Prop1->Out1 Out2 Improved Selectivity Prop1->Out2 Out3 Favorable PK Profile Prop1->Out3 Prop2->Out1 Prop2->Out2 Prop2->Out3 Prop3->Out1 Prop3->Out2 Prop3->Out3

Caption: How phenylcyclopropane properties translate to drug design advantages.

Conclusion

Phenylcyclopropanes are more than simple substituted alkanes; they are a class of compounds where the strained cyclopropyl ring actively participates in electronic delocalization with the aromatic system. This interaction governs their spectroscopic properties and reactivity. Their conformation is well-defined, with a strong preference for a bisected arrangement that maximizes this electronic communication. These fundamental characteristics provide a powerful platform for the design of new molecules, particularly in the pharmaceutical industry, where the rigid and stable nature of the phenylcyclopropane scaffold can be leveraged to create potent, selective, and metabolically robust therapeutic agents. A thorough understanding of these principles, supported by the experimental and computational methods outlined in this guide, is essential for any scientist working with this valuable structural motif.

References

Ethyl 1-phenylcyclopropanecarboxylate IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethyl 1-phenylcyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted cyclopropane derivative featuring a phenyl group and an ethyl ester attached to the same carbon of the cyclopropane ring. The strained three-membered ring provides a rigid framework that is of significant interest in medicinal chemistry and drug design. Molecules incorporating the 1-phenylcyclopropane scaffold have demonstrated a range of biological activities, making this core a valuable building block for the synthesis of novel therapeutic agents.[1][2] Its unique conformational and electronic properties make it an attractive subunit for creating biologically active compounds.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug development.

Chemical Properties and Data

A summary of the key identifiers and physicochemical properties for this compound is presented below.

PropertyValueReference
IUPAC Name Ethyl 1-phenylcyclopropane-1-carboxylate[4]
Synonyms 1-(Ethoxycarbonyl)-1-phenylcyclopropane; this compound; Cyclopropanecarboxylic acid, 1-phenyl-, ethyl ester[4]
CAS Number 87328-17-4[4]
Molecular Formula C12H14O2[4]
Molecular Weight 190.0 g/mol [4]

Experimental Protocols: Synthesis

A common and effective method for the synthesis of ethyl esters of phenyl-substituted cyclopropanecarboxylic acids involves the reaction of carboethoxycarbene with the corresponding styrenes.[5] The following protocol is a general method adapted from the literature.[5]

Thermocatalytic Decomposition of Ethyl Diazoacetate

This procedure outlines the synthesis via the reaction of a styrene with ethyl diazoacetate in the presence of a copper sulfate catalyst.[5]

Materials:

  • Styrene or a p-phenyl substituted styrene

  • Ethyl diazoacetate

  • Anhydrous copper sulfate (catalyst)

  • Diethyl ether

Procedure:

  • A mixture of 0.6 mol of the styrene derivative and 0.2 g of anhydrous copper sulfate is heated to a temperature of 40-50°C in a reaction vessel equipped with a stirrer.[5]

  • Ethyl diazoacetate (0.5 mol) is added dropwise to the heated mixture at a rate of 10-12 g/h.[5]

  • Upon completion of the addition and the cessation of nitrogen gas evolution, the reaction mixture is allowed to cool to room temperature.[5]

  • The copper sulfate catalyst is removed by filtration.[5]

  • The filtrate is then extracted multiple times with diethyl ether.[5]

  • The combined ethereal extracts are subjected to distillation to first remove the excess styrene, followed by vacuum distillation to isolate the final product, this compound.[5]

G cluster_reactants Reactants cluster_process Reaction & Purification Styrene Styrene Reaction Heat to 40-50°C Add EDA dropwise Styrene->Reaction EDA Ethyl Diazoacetate EDA->Reaction Catalyst CuSO4 (catalyst) Catalyst->Reaction Cooling Cool to Room Temp Reaction->Cooling Filtration Filter Catalyst Cooling->Filtration Extraction Extract with Diethyl Ether Filtration->Extraction Distillation Vacuum Distillation Extraction->Distillation Product This compound Distillation->Product

Caption: Synthesis workflow for this compound.

Applications in Drug Development

The 1-phenylcyclopropane carboxamide moiety is a key structural feature in various biologically active compounds.[1][2] Its rigid nature is advantageous for designing molecules with specific conformations to interact with biological targets.[1]

Anticancer and Antiproliferative Activity

Derivatives of 1-phenylcyclopropane carboxamide have been synthesized and evaluated for their potential as anticancer agents.[1] Certain compounds have shown effective inhibition of the proliferation of human myeloid leukemia cell lines (U937).[1]

Enzyme Inhibition

Recent research has focused on designing derivatives as inhibitors for specific enzymes implicated in disease. One such target is the Inducible T-cell Kinase (ITK), which plays a role in T-cell mediated diseases.[2] Novel compounds incorporating the 1-phenylcyclopropane core have been synthesized and show promise as ITK inhibitors.[2]

G cluster_properties Key Structural Features cluster_applications Therapeutic Potential Core 1-Phenylcyclopropane Carboxamide Core Prop1 Rigid Conformation Core->Prop1 Prop2 Unique Electronic Properties Core->Prop2 App1 Anticancer Agents (e.g., Leukemia) Prop1->App1 App2 Enzyme Inhibition (e.g., ITK Inhibitors) Prop1->App2 Prop2->App2 App3 Modulation of Biological Pathways App2->App3

Caption: Logical relationship of the core structure to its applications.
Potential Signaling Pathway Involvement: ITK Inhibition

As mentioned, derivatives of this compound are being explored as ITK inhibitors. The ITK signaling pathway is crucial for T-cell activation. Upon T-cell receptor (TCR) engagement, a series of phosphorylation events leads to the activation of Phospholipase C-gamma (PLCγ), which in turn triggers downstream signaling cascades essential for T-cell function. ITK plays a key role in this process by phosphorylating and activating PLCγ. Inhibition of ITK can therefore modulate T-cell responses, which is a therapeutic strategy for autoimmune diseases and certain cancers.

G TCR TCR Engagement Lck Lck Activation TCR->Lck ZAP70 ZAP70 Recruitment & Activation Lck->ZAP70 LAT LAT/SLP-76 Signalosome ZAP70->LAT ITK ITK Activation LAT->ITK PLCG PLCγ Activation ITK->PLCG Downstream Downstream Signaling (Ca2+ flux, NFAT, etc.) PLCG->Downstream Response T-Cell Response Downstream->Response Inhibitor 1-Phenylcyclopropane Derivative Inhibitor->ITK Inhibits

Caption: Simplified ITK signaling pathway and point of inhibition.

References

An In-depth Technical Guide to the Cis/Trans Isomerism of Ethyl 2-Phenylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis and trans isomerism in ethyl 2-phenylcyclopropanecarboxylate, a key intermediate in the synthesis of various biologically active molecules. This document details the synthesis of a diastereomeric mixture of the isomers, outlines a robust protocol for their separation, and presents a comparative analysis of their physical and spectroscopic properties. Particular emphasis is placed on the elucidation of their stereochemistry through nuclear magnetic resonance (NMR) spectroscopy. Detailed experimental protocols and data are provided to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

Cyclopropane rings are a common structural motif in a wide array of natural products and pharmaceutical agents, imparting unique conformational constraints and metabolic stability. The stereochemistry of substituted cyclopropanes plays a pivotal role in their biological activity. Ethyl 2-phenylcyclopropanecarboxylate serves as a versatile building block for the synthesis of more complex molecules, and the ability to isolate and characterize its distinct cis and trans isomers is crucial for the development of stereochemically pure downstream compounds.

This guide will delve into the synthesis of ethyl 2-phenylcyclopropanecarboxylate via the rhodium-catalyzed cyclopropanation of styrene with ethyl diazoacetate, a method that typically yields a mixture of cis and trans isomers. A detailed protocol for the separation of these isomers, based on the differential rates of alkaline hydrolysis, is provided. Furthermore, a thorough comparison of the physical and spectroscopic properties of the purified isomers is presented, with a focus on the diagnostic 1H and 13C NMR spectral features that allow for unambiguous stereochemical assignment.

Synthesis and Isomer Separation Workflow

The synthesis of ethyl 2-phenylcyclopropanecarboxylate followed by the separation of its cis and trans isomers can be represented by the following workflow:

G cluster_synthesis Synthesis cluster_separation Separation s1 Styrene + Ethyl Diazoacetate s3 Cyclopropanation Reaction s1->s3 s2 Rh₂(OAc)₄ Catalyst s2->s3 sep1 Mixture of Cis/Trans Esters s3->sep1 sep2 Partial Hydrolysis (NaOH/EtOH/H₂O) sep1->sep2 sep3 Separation of Unreacted Cis-Ester and Trans-Carboxylate Salt sep2->sep3 sep4 Pure Cis-Ester sep3->sep4 Benzene Extraction sep5 Acidification of Aqueous Layer sep3->sep5 Aqueous Layer sep6 Pure Trans-2-Phenylcyclopropanecarboxylic Acid sep5->sep6 sep7 Esterification sep6->sep7 sep8 Pure Trans-Ester sep7->sep8

Caption: Workflow for the synthesis and separation of cis/trans isomers.

Physicochemical and Spectroscopic Data

The cis and trans isomers of ethyl 2-phenylcyclopropanecarboxylate exhibit distinct physical and spectroscopic properties that allow for their differentiation and characterization.

Physicochemical Properties
Propertycis-Ethyl 2-phenylcyclopropanecarboxylatetrans-Ethyl 2-phenylcyclopropanecarboxylate
CAS Number 946-38-3[1][2]946-39-4[3]
Molecular Formula C₁₂H₁₄O₂[1][2]C₁₂H₁₄O₂[3]
Molecular Weight 190.24 g/mol [1][2]190.24 g/mol [3][4]
Boiling Point Not readily available105-106 °C at 0.2 Torr[3]
Melting Point Not applicable (liquid at room temp.)38 °C[3]
Density (predicted) Not readily available1.108 ± 0.06 g/cm³[3]
Spectroscopic Data

The stereochemical differences between the cis and trans isomers are most evident in their NMR spectra. The relative orientation of the phenyl and ethoxycarbonyl groups influences the chemical shifts and coupling constants of the cyclopropyl protons.

Note: The following NMR data is compiled from typical values for such systems and may vary slightly depending on the solvent and instrument used.

Parametercis-Isomer (Predicted)trans-Isomer (Predicted)
¹H NMR
δ (OCH₂CH₃), ppm~3.9-4.1 (q)~4.0-4.2 (q)
δ (OCH₂CH₃), ppm~1.0-1.2 (t)~1.1-1.3 (t)
δ (Ar-H), ppm~7.1-7.4 (m)~7.1-7.4 (m)
δ (CH-Ph), ppm~2.8-3.0 (ddd)~2.5-2.7 (ddd)
δ (CH-COOEt), ppm~2.2-2.4 (ddd)~1.9-2.1 (ddd)
δ (CH₂-cyclopropyl), ppm~1.3-1.7 (m)~1.2-1.6 (m)
J (geminal), Hz~4-6~4-6
J (cis), Hz~7-9~7-9
J (trans), Hz~4-6~4-6
¹³C NMR
δ (C=O), ppm~172-174~171-173
δ (Ar-C, quat.), ppm~138-140~139-141
δ (Ar-CH), ppm~126-129~126-129
δ (OCH₂), ppm~60-62~60-62
δ (CH-Ph), ppm~28-30~26-28
δ (CH-COOEt), ppm~24-26~22-24
δ (CH₂-cyclopropyl), ppm~16-18~15-17
δ (CH₃), ppm~14-15~14-15

Experimental Protocols

Synthesis of a Mixture of cis- and trans-Ethyl 2-Phenylcyclopropanecarboxylate

This procedure is adapted from established methods for the rhodium-catalyzed cyclopropanation of olefins.

Materials:

  • Styrene

  • Ethyl diazoacetate

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Dichloromethane (anhydrous)

  • Neutral alumina

Procedure:

  • To a stirred solution of styrene (1.0 equivalent) and a catalytic amount of rhodium(II) acetate dimer (0.001 equivalents) in anhydrous dichloromethane, add a solution of ethyl diazoacetate (1.1 equivalents) in anhydrous dichloromethane dropwise over a period of 4-6 hours at room temperature under an inert atmosphere.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the ethyl diazoacetate is consumed.

  • Upon completion, pass the reaction mixture through a short plug of neutral alumina to remove the catalyst, eluting with dichloromethane.

  • Remove the solvent and excess styrene from the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

Separation of cis- and trans-Isomers

This protocol is based on the differential rates of hydrolysis of the cis and trans esters. The less sterically hindered trans isomer is saponified more rapidly than the cis isomer.

Materials:

  • Crude mixture of cis- and trans-ethyl 2-phenylcyclopropanecarboxylate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Water

  • Benzene

  • Hydrochloric acid (HCl, concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the crude ester mixture in ethanol.

  • Add a solution of sodium hydroxide (0.75 equivalents relative to the total amount of ester) in water to the flask.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC, observing the disappearance of the trans-ester. The reaction time will need to be optimized, but is typically several hours.

  • After the selective hydrolysis of the trans-ester is complete, cool the reaction mixture to room temperature.

  • Add water and extract the unreacted cis-ethyl 2-phenylcyclopropanecarboxylate with benzene.

  • Wash the combined benzene extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified cis-ester.

  • To the aqueous layer from the extraction, add concentrated hydrochloric acid until the solution is acidic (pH ~1), which will precipitate the trans-2-phenylcyclopropanecarboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • To obtain the trans-ester, the purified trans-2-phenylcyclopropanecarboxylic acid can be re-esterified using a standard Fischer esterification protocol (refluxing in ethanol with a catalytic amount of sulfuric acid).

Stereochemical Assignment via NMR Spectroscopy

The unambiguous assignment of the cis and trans stereochemistry is primarily achieved through the analysis of the coupling constants between the cyclopropyl protons in the ¹H NMR spectrum.

G cluster_nmr NMR Analysis Logic nmr1 Obtain ¹H NMR Spectrum of Each Isomer nmr2 Identify Cyclopropyl Proton Signals nmr1->nmr2 nmr3 Analyze Coupling Constants (J-values) nmr2->nmr3 nmr4 J(cis) > J(trans) nmr3->nmr4 nmr5 Assign Cis Isomer (larger coupling constant between adjacent CH) nmr4->nmr5 nmr6 Assign Trans Isomer (smaller coupling constant between adjacent CH) nmr4->nmr6

Caption: Logic for stereochemical assignment using ¹H NMR.

Generally, for vicinal protons on a cyclopropane ring, the coupling constant for cis-protons (Jcis) is larger than that for trans-protons (Jtrans). By identifying the signals corresponding to the proton attached to the phenyl-bearing carbon and the proton attached to the ester-bearing carbon, and measuring their coupling constant, one can differentiate between the two isomers. The isomer with the larger coupling constant between these two protons is the cis isomer, while the one with the smaller coupling constant is the trans isomer.

Conclusion

This technical guide has provided a detailed overview of the synthesis, separation, and characterization of the cis and trans isomers of ethyl 2-phenylcyclopropanecarboxylate. The experimental protocols provided are robust and can be readily implemented in a standard organic chemistry laboratory. The tabulated physicochemical and spectroscopic data serve as a valuable reference for the identification and quality control of these important synthetic intermediates. A clear understanding and control of the stereochemistry of these building blocks are paramount for their successful application in the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

Fused-Cyclopropanes: A Shield Against Metabolism in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless pursuit of novel therapeutics, drug developers continually seek strategies to enhance the metabolic stability of promising drug candidates. One such strategy that has gained significant traction is the incorporation of fused-cyclopropane rings into molecular scaffolds. This architectural modification has proven to be a powerful tool in medicinal chemistry, offering a robust solution to the pervasive challenge of rapid metabolic degradation. This guide provides a comprehensive overview of the role of fused-cyclopropanes in enhancing metabolic stability, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The enhanced metabolic stability conferred by fused-cyclopropanes stems from the unique structural and electronic properties of the cyclopropyl group. The inherent ring strain results in shorter and stronger carbon-hydrogen bonds compared to their linear alkyl counterparts, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver.[1] By "shielding" metabolically liable positions, fused-cyclopropanes can significantly extend a drug's half-life, improve its oral bioavailability, and ultimately enhance its therapeutic efficacy.

The Mechanism of Enhanced Metabolic Stability

The primary mechanism by which fused-cyclopropanes enhance metabolic stability is through the prevention of CYP450-mediated oxidation. CYP450 enzymes catalyze the oxidation of xenobiotics through a process that often involves hydrogen atom abstraction. The high C-H bond dissociation energy of the cyclopropyl ring makes this initial step energetically unfavorable, thus hindering the metabolic process.[1]

Furthermore, the rigid, three-dimensional structure of the fused-cyclopropane moiety can sterically hinder the approach of the drug molecule to the active site of CYP450 enzymes. This steric shield prevents the optimal orientation required for metabolism to occur. In some cases, cyclopropylamines can act as mechanism-based inhibitors of CYP450s, where metabolic activation of the cyclopropylamine leads to a reactive intermediate that covalently modifies and inactivates the enzyme.[2]

Quantitative Impact on Metabolic Stability: Case Studies

The true measure of a metabolic stabilization strategy lies in quantifiable improvements in pharmacokinetic parameters. Below are case studies that, while not always providing a direct non-cyclopropane analogue comparison, illustrate the significant gains in metabolic stability achieved through the incorporation of fused-cyclopropane rings.

Case Study: Boceprevir

Table 1: Metabolic Stability of Deuterated Boceprevir Analogs in Human Liver Microsomes [3]

CompoundModificationIn Vitro Half-life (t½)% Increase in Half-life
BoceprevirUnmodified(baseline)-
Analog 1g Deuterium incorporation at a metabolic "hot spot"~2x baseline~100%

Case Study: Saxagliptin

Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its structure includes a fused-cyclopropane ring. The metabolism of saxagliptin is primarily mediated by CYP3A4/5 to form an active metabolite, 5-hydroxy saxagliptin.[5] The rigid adamantyl group and the fused-cyclopropane contribute to its metabolic profile and prolonged duration of action.[6] While a direct analog without the fused-cyclopropane is not available for comparison, the overall pharmacokinetic profile of saxagliptin underscores the success of its design, which includes this key structural feature.

Experimental Protocols

1. Synthesis of a Fused-Cyclopropane-γ-Lactam Intermediate

This protocol describes a general method for the biocatalytic intramolecular cyclopropanation of an allyl diazoacetamide to form a fused cyclopropane-γ-lactam, a common structural motif in metabolically stable drugs.[7]

Materials:

  • Allyl diazoacetamide substrate

  • Engineered myoglobin biocatalyst

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Sodium dithionite

  • Anaerobic chamber

  • Gas chromatography (GC) for analysis

Procedure:

  • In an anaerobic chamber, prepare a solution of the allyl diazoacetamide substrate in the potassium phosphate buffer.

  • Add the engineered myoglobin biocatalyst to the substrate solution.

  • Initiate the reaction by adding a solution of sodium dithionite.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by taking aliquots at various time points and analyzing by GC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the fused cyclopropane-γ-lactam.

2. In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a compound containing a fused-cyclopropane moiety using human liver microsomes (HLM).[8][9]

Materials:

  • Test compound (e.g., fused-cyclopropane-containing drug candidate)

  • Pooled human liver microsomes

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture containing human liver microsomes, phosphate buffer, and MgCl₂ in a 96-well plate.

  • Add the test compound to the reaction mixture to a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Visualizations

Diagram 1: General Workflow for Assessing Metabolic Stability

G cluster_synthesis Compound Synthesis cluster_assay Metabolic Stability Assay cluster_analysis Data Analysis Start Design Analog Pairs Synth_Cyclo Synthesize Fused-Cyclopropane Analog Start->Synth_Cyclo Synth_NonCyclo Synthesize Non-Cyclopropane Analog Start->Synth_NonCyclo Assay_Cyclo HLM Stability Assay (Cyclo) Synth_Cyclo->Assay_Cyclo Assay_NonCyclo HLM Stability Assay (Non-Cyclo) Synth_NonCyclo->Assay_NonCyclo LCMS_Cyclo LC-MS/MS Analysis Assay_Cyclo->LCMS_Cyclo LCMS_NonCyclo LC-MS/MS Analysis Assay_NonCyclo->LCMS_NonCyclo Calc_Cyclo Calculate t1/2 & CLint LCMS_Cyclo->Calc_Cyclo Calc_NonCyclo Calculate t1/2 & CLint LCMS_NonCyclo->Calc_NonCyclo Compare Compare Data Calc_Cyclo->Compare Calc_NonCyclo->Compare

Caption: Workflow for comparing metabolic stability.

Diagram 2: Simplified CYP450 Catalytic Cycle and Inhibition by Fused-Cyclopropanes

G cluster_cycle CYP450 Catalytic Cycle cluster_inhibition Inhibition by Fused-Cyclopropane E_Fe3 CYP450 (Fe³⁺) E_Fe3_S Substrate Complex E_Fe3->E_Fe3_S Substrate Binding E_Fe2_S Reduced Complex E_Fe3_S->E_Fe2_S e⁻ Inhibition Steric Hindrance & Electronic Stability E_Fe3_S->Inhibition E_Fe2_O2_S Oxy Complex E_Fe2_S->E_Fe2_O2_S O₂ E_Fe2_O2_S->E_Fe3 H₂O, Metabolite Release Metabolite Oxidized Metabolite E_Fe2_O2_S->Metabolite Inhibitor Fused-Cyclopropane Drug Inhibitor->E_Fe3_S

Caption: CYP450 cycle and cyclopropane inhibition.

The incorporation of fused-cyclopropane rings represents a validated and highly effective strategy for enhancing the metabolic stability of drug candidates. By leveraging the unique structural and electronic properties of the cyclopropane moiety, medicinal chemists can effectively block sites of metabolism, leading to improved pharmacokinetic profiles and more durable therapeutic effects. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to apply this powerful tool in their own discovery efforts. As our understanding of drug metabolism continues to evolve, the rational design of molecules incorporating features like fused-cyclopropanes will remain a cornerstone of successful drug development.

References

Methodological & Application

Application Note: Synthesis of Ethyl 1-phenylcyclopropanecarboxylate from Styrene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of Ethyl 1-phenylcyclopropanecarboxylate, a valuable building block in organic synthesis and drug development. The primary method detailed is the transition metal-catalyzed cyclopropanation of styrene using ethyl diazoacetate. This reaction is highly efficient, offering good yields and stereoselectivity. This document outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the target compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

Cyclopropane rings are a significant structural motif in a variety of biologically active compounds and natural products. Their unique conformational properties and inherent ring strain make them valuable intermediates in organic synthesis. One of the most effective methods for constructing cyclopropane rings is the metal-catalyzed reaction of an alkene with a diazo compound.[1] The synthesis of this compound from styrene and ethyl diazoacetate is a classic example of this transformation, often catalyzed by transition metal complexes, particularly those of rhodium and copper.[2] Rhodium carboxylate complexes are especially common catalysts for this reaction.[2]

This document provides a comprehensive guide to performing this synthesis in a laboratory setting.

Reaction Principle

The synthesis proceeds via a metal-catalyzed cyclopropanation reaction. The proposed mechanism involves the reaction of the transition metal catalyst with ethyl diazoacetate to form a metal carbene intermediate after the expulsion of nitrogen gas.[2] This electrophilic carbene then reacts with the nucleophilic double bond of styrene in a concerted fashion to yield the cyclopropane ring.[1][2] The stereochemistry of the alkene is generally retained throughout the reaction.[2]

Experimental Protocol

This protocol is based on a typical rhodium-catalyzed cyclopropanation of styrene.

3.1. Materials and Equipment

  • Reagents:

    • Styrene (freshly distilled)

    • Ethyl diazoacetate (handle with care, potential explosive)

    • Dirhodium tetraacetate [Rh₂(OAc)₄]

    • Dichloromethane (DCM, anhydrous)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate for chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Syringe pump or dropping funnel

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • NMR spectrometer for product characterization

    • FT-IR spectrometer for product characterization

    • Gas chromatograph-mass spectrometer (GC-MS) for purity analysis

3.2. Reaction Setup

  • A dry round-bottom flask is charged with a magnetic stir bar, styrene (1.0 eq), and anhydrous dichloromethane.

  • The flask is flushed with an inert gas (nitrogen or argon).

  • Dirhodium tetraacetate (typically 0.1-1 mol%) is added to the stirred solution.

3.3. Reaction Procedure

  • A solution of ethyl diazoacetate (1.1-1.5 eq) in anhydrous dichloromethane is prepared.

  • This solution is added dropwise to the stirred styrene solution over a period of 1-2 hours at room temperature using a syringe pump or a dropping funnel. Caution: The addition should be slow to control the evolution of nitrogen gas.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

3.4. Work-up and Purification

  • The reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a mixture of cis and trans isomers.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Cyclopropanation of Styrene with Ethyl Diazoacetate

CatalystCatalyst Loading (mol%)SolventYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee %)Reference
Rh₂(OAc)₄1CH₂Cl₂~80-95VariesN/AGeneral Literature
RuCl₂(ttp*)--~21 (up to 84 with AgOTf)Poor35 (for Z-isomer)[3]
Chiral Ruthenium Porphyrin--Highup to 36:1up to 98 (for trans)[4]
Engineered Myoglobin0.07Buffer/DMF69-92Excellent E selectivity98-99.9[5]

Note: Yields and selectivities can vary significantly based on specific reaction conditions.

Visualization of the Experimental Workflow

experimental_workflow A 1. Reagent Preparation - Styrene - Ethyl Diazoacetate Solution - Rhodium Catalyst B 2. Reaction Setup - Add Styrene and Catalyst to Flask - Inert Atmosphere A->B Combine C 3. Cyclopropanation - Slow addition of Ethyl Diazoacetate - Stir at Room Temperature B->C Initiate D 4. Reaction Quench & Work-up - Add NaHCO₃ - Separate Layers - Dry Organic Phase C->D Complete E 5. Purification - Solvent Removal - Silica Gel Chromatography D->E Crude Product F 6. Product Characterization - NMR, IR, GC-MS E->F Purified Product G Final Product This compound F->G

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthesis Method: Simmons-Smith Reaction

An alternative approach to cyclopropanation is the Simmons-Smith reaction, which involves an organozinc carbenoid.[6] This method typically uses diiodomethane and a zinc-copper couple. A modification known as the Furukawa modification utilizes diethylzinc, which can improve reactivity.[6] The Simmons-Smith reaction is stereospecific, meaning the configuration of the double bond is preserved in the cyclopropane product.[6] It offers the advantage of avoiding the use of potentially hazardous diazo compounds.

Safety Precautions

  • Ethyl diazoacetate is toxic and potentially explosive. It should be handled with care in a well-ventilated fume hood. Avoid heat, friction, and shock.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Styrene has a strong odor and is flammable. Handle in a well-ventilated area.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

The rhodium-catalyzed cyclopropanation of styrene with ethyl diazoacetate is a reliable and high-yielding method for the synthesis of this compound. The protocol provided herein, along with the comparative data and workflow visualization, serves as a comprehensive guide for researchers in the field. The choice of catalyst can be tailored to achieve desired levels of stereoselectivity. For applications where the use of diazo compounds is a concern, the Simmons-Smith reaction presents a viable alternative. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.

References

Application Notes and Protocols: Rhodium-Catalyzed Synthesis of Phenylcyclopropanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane motif is a crucial structural element in numerous natural products, pharmaceuticals, and agrochemicals. Its inherent ring strain and unique electronic properties impart significant biological activity and provide a versatile synthetic handle for further molecular elaboration. Among the various methods for constructing this three-membered ring, the transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds stands out as a powerful and widely adopted strategy. In particular, rhodium(II) carboxylate complexes have emerged as exceptionally effective catalysts for these transformations, offering high efficiency, broad substrate scope, and the ability to control both diastereoselectivity and enantioselectivity.[1][2][3]

This document provides detailed application notes and experimental protocols for the rhodium-catalyzed cyclopropanation of styrenes and their derivatives to furnish valuable phenylcyclopropane products.

Reaction Mechanism and Catalytic Cycle

The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the initial reaction of the rhodium(II) catalyst with a diazo compound.[1] This step leads to the extrusion of dinitrogen (N₂) and the formation of a highly reactive rhodium-carbene intermediate. This electrophilic carbene species is then intercepted by an alkene, such as styrene, in a concerted but asynchronous cycloaddition to yield the desired cyclopropane product and regenerate the rhodium catalyst for the next catalytic cycle.[1] The stereochemical outcome of the reaction is determined during the carbene transfer step, and the nature of the ligands on the rhodium catalyst plays a crucial role in influencing both diastereoselectivity and enantioselectivity.[1][4]

Rhodium-Catalyzed Cyclopropanation Cycle Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation Rh2L4 [Rh₂(L)₄] Carbene Rh₂(L)₄=CHR' (Rh-Carbene) Rh2L4->Carbene + R'CHN₂ - N₂ Diazo R'CHN₂ (Diazo Compound) Styrene Styrene Product Phenylcyclopropane Carbene->Product + Styrene Product->Rh2L4 - Product

Caption: Catalytic cycle for the rhodium-catalyzed cyclopropanation of styrene.

Data Presentation: Performance of Various Rhodium Catalysts

The choice of rhodium catalyst and diazo reagent significantly impacts the yield and stereoselectivity of the cyclopropanation reaction. The following tables summarize the performance of different catalyst systems in the synthesis of phenylcyclopropanes.

Table 1: Enantioselective Cyclopropanation of Styrene with Aryl Diazoacetates [5]

EntryCatalyst (mol%)Diazoacetate SubstituentYield (%)d.r. (trans:cis)ee (%)
1Rh₂(R-DOSP)₄ (1.0)4-MeO85>95:594
2Rh₂(R-DOSP)₄ (1.0)4-Cl78>95:592
3Rh₂(S-PTAD)₄ (1.0)2-Me82>95:590
4Rh₂(R-BNP)₄ (1.0)3-MeO91>95:590

Table 2: Cyclopropanation of Styrene with Ethyl Diazoacetate

EntryCatalyst (mol%)SolventYield (%)d.r. (trans:cis)Reference
1Rh₂(OAc)₄ (1.0)CH₂Cl₂8075:25[1]
2Rh₂(esp)₂ (0.1)CH₂Cl₂95>99:1[6]
3(N,C)Rh(CO)Cl/AgOTfCH₂Cl₂99<1:99[7]

Table 3: Asymmetric Cyclopropanation of Substituted Styrenes with Methyl Phenyldiazoacetate [5]

EntryStyrene SubstituentCatalyst (mol%)Yield (%)d.r. (trans:cis)ee (%)
14-MeORh₂(R-DOSP)₄ (1.0)88>95:593
24-ClRh₂(R-DOSP)₄ (1.0)75>95:591
32-MeRh₂(R-DOSP)₄ (1.0)80>95:588

Experimental Protocols

The following are representative experimental protocols for the rhodium-catalyzed cyclopropanation of styrene.

Protocol 1: General Procedure for Enantioselective Cyclopropanation with an Aryldiazoacetate [5]

Experimental_Workflow_1 Workflow for Enantioselective Cyclopropanation Start Start Setup Add Rh₂(R-DOSP)₄ (0.01 mmol) and styrene (5.0 mmol) to a flask with CH₂Cl₂ (3 mL) Start->Setup Addition Add a solution of methyl phenyldiazoacetate (1.0 mmol) in CH₂Cl₂ (5 mL) via syringe pump over 6 h Setup->Addition Stir Stir at room temperature for 12 h Addition->Stir Evaporation Remove solvent under reduced pressure Stir->Evaporation Purification Purify by flash column chromatography Evaporation->Purification End Obtain Phenylcyclopropane Product Purification->End

Caption: Experimental workflow for enantioselective cyclopropanation.

  • Reaction Setup: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add the chiral dirhodium catalyst (e.g., Rh₂(R-DOSP)₄, 1.0 mol%).

  • Addition of Alkene: Add freshly distilled styrene (5.0 equivalents) to the flask, followed by the reaction solvent (e.g., dichloromethane, CH₂Cl₂).

  • Slow Addition of Diazo Compound: Prepare a solution of the aryldiazoacetate (1.0 equivalent) in the same solvent. Add this solution to the reaction mixture via a syringe pump over a period of 4-8 hours. The slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes the formation of side products.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired phenylcyclopropane.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Diastereoselective Cyclopropanation with Ethyl Diazoacetate [7]

  • Catalyst Activation (for certain Rh(I) catalysts): In a Schlenk flask under an inert atmosphere, dissolve the Rh(I) precursor (e.g., (N,C)Rh(CO)Cl) and a silver salt activator (e.g., AgOTf) in a dry solvent like dichloromethane. Stir for a short period to generate the active cationic Rh(I) catalyst.

  • Reaction Mixture: To the activated catalyst solution, add the styrene derivative (1.0 equivalent).

  • Addition of Diazoacetate: Add ethyl diazoacetate (1.1 equivalents) dropwise to the reaction mixture at the desired temperature (e.g., room temperature).

  • Reaction Progression: Stir the reaction mixture until the consumption of the starting materials is observed by TLC or GC.

  • Quenching and Workup: Quench the reaction by the addition of a small amount of a suitable solvent. Filter the mixture through a short pad of silica gel or celite to remove the catalyst.

  • Purification and Analysis: Concentrate the filtrate and purify the residue by column chromatography to obtain the phenylcyclopropane product. Analyze the product for yield, diastereoselectivity, and other properties as described in Protocol 1.

Conclusion

Rhodium-catalyzed cyclopropanation is a robust and versatile method for the synthesis of phenylcyclopropanes. By carefully selecting the rhodium catalyst, diazo compound, and reaction conditions, researchers can achieve high yields and excellent levels of both diastereoselectivity and enantioselectivity. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this powerful synthetic methodology in academic and industrial research settings, particularly in the context of drug discovery and development where access to stereochemically defined cyclopropane-containing molecules is of paramount importance.

References

Application Notes and Protocols: Amide Coupling Reactions with 1-Phenylcyclopropane Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclopropane carboxamides are a class of compounds with significant interest in medicinal chemistry and drug development. The rigid cyclopropane scaffold provides a unique three-dimensional conformation that can lead to potent and selective interactions with biological targets.[1][2] The synthesis of these amides is most commonly achieved through the coupling of 1-phenylcyclopropane carboxylic acid with a desired amine. This document provides detailed protocols for this transformation using two common and effective coupling reagents: HATU and EDC in combination with HOBt.

Core Concepts of Amide Coupling

Amide bond formation between a carboxylic acid and an amine is a condensation reaction. Direct reaction is often slow and inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[3][4] The general mechanism involves the formation of a highly reactive activated ester intermediate, which then readily reacts with the amine to form the stable amide bond.

Data Presentation: Comparison of Common Coupling Conditions

The choice of coupling reagent and conditions can significantly impact the yield and purity of the final product. Below is a summary of typical conditions for the amide coupling of 1-phenylcyclopropane carboxylic acid.

ParameterProtocol 1: HATU CouplingProtocol 2: EDC/HOBt Coupling
Coupling Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Additive None required, but sometimes used with a baseHOBt (Hydroxybenzotriazole)
Base DIPEA (N,N-Diisopropylethylamine) or TriethylamineDIPEA or Triethylamine
Solvent DMF (N,N-Dimethylformamide) or Dichloromethane (DCM)DMF or Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 1-12 hours12-24 hours
Relative Reagent Cost HigherLower
Byproduct Removal Water-solubleWater-soluble

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is adapted from general procedures for HATU-mediated amide coupling and is suitable for the synthesis of 1-phenylcyclopropane carboxamides.[5][6]

Materials:

  • 1-Phenylcyclopropane carboxylic acid

  • Amine of interest

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-phenylcyclopropane carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add the amine of interest (1.0 - 1.2 eq) to the solution.

  • Add HATU (1.1 - 1.3 eq) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0 - 3.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 1-phenylcyclopropane carboxamide.

Protocol 2: Amide Coupling using EDC and HOBt

This protocol provides an alternative method using the more economical EDC/HOBt coupling system.[7][8]

Materials:

  • 1-Phenylcyclopropane carboxylic acid

  • Amine of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF or DCM

  • Ethyl acetate

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 1-phenylcyclopropane carboxylic acid (1.0 eq) and HOBt (1.1 - 1.3 eq) in anhydrous DMF or DCM.

  • Add the amine of interest (1.0 - 1.2 eq) to the solution.

  • Add EDC (1.1 - 1.3 eq) to the reaction mixture.

  • Cool the flask to 0 °C.

  • Slowly add DIPEA (2.0 - 3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic phase sequentially with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by silica gel column chromatography to yield the pure 1-phenylcyclopropane carboxamide.

Visualizations

AmideCouplingWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product CarboxylicAcid 1-Phenylcyclopropane Carboxylic Acid Coupling Dissolve Reactants Add Coupling Reagents & Base in Solvent CarboxylicAcid->Coupling Amine Amine Amine->Coupling Extraction Aqueous Workup (Extraction) Coupling->Extraction Reaction Completion Drying Dry Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct Pure 1-Phenylcyclopropane Carboxamide Purification->FinalProduct

Caption: General experimental workflow for amide coupling.

ReactionComponents Amide Amide Product CarboxylicAcid 1-Phenylcyclopropane Carboxylic Acid CarboxylicAcid->Amide Amine Amine Amine->Amide CouplingReagent Coupling Reagent (HATU or EDC) CouplingReagent->Amide Base Base (DIPEA) Base->Amide Solvent Solvent (DMF) Solvent->Amide

Caption: Key components in the amide coupling reaction.

References

Application Notes and Protocols for the α-Alkylation of 2-Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the α-alkylation of 2-phenylacetonitrile, a critical reaction in the synthesis of various pharmaceutical intermediates and other valuable organic compounds. The acidity of the α-protons of 2-phenylacetonitrile allows for its deprotonation and subsequent reaction with electrophiles, such as alkyl halides or alcohols, to form a new carbon-carbon bond at the benzylic position.[1] Several methods have been developed to achieve this transformation, each with its own advantages in terms of yield, substrate scope, and reaction conditions.

Herein, we detail three prominent methods for the α-alkylation of 2-phenylacetonitrile:

  • Phase-Transfer Catalysis (PTC): A robust and scalable method that facilitates the reaction between the water-soluble base and the organic-soluble nitrile and alkylating agent.[2][3][4]

  • Copper-Catalyzed Alkylation with Alcohols: A modern approach that utilizes alcohols as alkylating agents through a "borrowing hydrogen" strategy, offering an alternative to traditional alkyl halides.[5][6]

  • Base-Promoted Alkylation with Alcohols: A transition-metal-free method for the direct coupling of alcohols with 2-phenylacetonitrile.[7]

Data Presentation: Comparison of α-Alkylation Methods

The following tables summarize the quantitative data from different α-alkylation protocols for 2-phenylacetonitrile, providing a comparative overview of their efficiency.

Table 1: Phase-Transfer Catalyzed α-Ethylation of 2-Phenylacetonitrile

Alkylating AgentCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl bromideTriethylbenzylammonium chloride50% aq. NaOHBenzene25-402.578-84[2]

Table 2: Copper-Catalyzed α-Alkylation of 2-Phenylacetonitrile with Benzyl Alcohols

Phenylacetonitrile DerivativeBenzyl Alcohol DerivativeCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-PhenylacetonitrileBenzyl alcoholCuCl₂/TMEDAK₃PO₄Toluene13018up to 99[5]
p-F-phenylacetonitrileBenzyl alcoholCuCl₂/TMEDAK₃PO₄Toluene1303657[5]
p-Cl-phenylacetonitrileBenzyl alcoholCuCl₂/TMEDAK₃PO₄Toluene1301873[5]
3,4-DimethoxyphenylacetonitrileBenzyl alcoholCuCl₂/TMEDAK₃PO₄Toluene1301867[5]

Table 3: Base-Promoted α-Alkylation of 2-Phenylacetonitrile with Benzyl Alcohols

Phenylacetonitrile DerivativeAlcoholBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
2-PhenylacetonitrileBenzyl alcoholKOtBu (0.8)Toluene12012>99[7]
2-Phenylacetonitrile4-Methoxybenzyl alcoholKOtBu (0.8)Toluene1201095[7]
2-Phenylacetonitrile4-Methylbenzyl alcoholKOtBu (0.8)Toluene120392[6][7]
4-BromophenylacetonitrileBenzyl alcoholKOtBu (0.8)Toluene1201085[7]

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed α-Ethylation of 2-Phenylacetonitrile

This protocol is adapted from the procedure by M. Makosza and A. Jonczyk.[2]

Materials:

  • 2-Phenylacetonitrile

  • Ethyl bromide

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Triethylbenzylammonium chloride (TEBA)

  • Benzene (Note: Benzene is a carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood)

  • Dilute hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a three-necked flask, add 2-phenylacetonitrile (117.1 g, 1.00 mole), 50% aqueous sodium hydroxide (240 g), and triethylbenzylammonium chloride (2.3 g, 0.01 mole).

  • Stir the mixture vigorously, and then add ethyl bromide (163.5 g, 1.50 moles) dropwise over 1 hour, maintaining the reaction temperature between 25-30°C by occasional cooling with a water bath.

  • After the addition is complete, continue stirring for 2 hours.

  • Increase the temperature to 40°C and stir for an additional 30 minutes.

  • Cool the reaction mixture to 25°C and add 750 mL of water and 100 mL of benzene.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with 200 mL of benzene.

  • Combine the organic layers and wash successively with 200 mL of water, 200 mL of dilute hydrochloric acid, and 200 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by distillation under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield 2-phenylbutyronitrile.

Visualizations

Experimental Workflow for Phase-Transfer Catalyzed α-Alkylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine 2-Phenylacetonitrile, 50% aq. NaOH, and TEBA B Add Ethyl Bromide (25-30°C, 1h) A->B Start Reaction C Stir at room temperature (2h) B->C D Heat to 40°C (30 min) C->D E Quench with Water and Benzene D->E Reaction Complete F Separate Layers and Extract Aqueous Phase E->F G Wash Organic Layer (H₂O, HCl, H₂O) F->G H Dry with MgSO₄ G->H I Solvent Removal (Reduced Pressure) H->I Begin Purification J Vacuum Distillation I->J K Obtain Pure 2-Phenylbutyronitrile J->K

Caption: Workflow for the phase-transfer catalyzed α-alkylation of 2-phenylacetonitrile.

Signaling Pathway: Mechanism of Phase-Transfer Catalysis

ptc_mechanism cluster_aqueous Aqueous Phase naoh NaOH qoh Q⁺OH⁻ naoh->qoh Ion Exchange qcl Q⁺Cl⁻ (Catalyst) ph_cn_anion [PhCHCN]⁻Q⁺ qoh->ph_cn_anion Deprotonation ph_cn PhCH₂CN ph_r_cn PhCHRCN (Product) ph_cn_anion->ph_r_cn Alkylation qx Q⁺X⁻ ph_cn_anion->qx Forms Byproduct rx R-X (Alkyl Halide) qx->qcl Regenerate Catalyst

Caption: Mechanism of phase-transfer catalyzed α-alkylation of 2-phenylacetonitrile.

References

Synthesis of cyclopropane α-amino acids from nitrocyclopropane carboxylates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclopropane α-amino acids are conformationally constrained non-proteinogenic amino acids of significant interest in medicinal chemistry and drug development.[1][2] Their rigid cyclopropane scaffold can induce specific conformations in peptides, enhancing metabolic stability and receptor selectivity.[1][3][4] A practical and versatile method for synthesizing these valuable building blocks involves the reduction of precursor nitrocyclopropane carboxylates. This two-step approach first establishes the cyclopropane ring via cyclopropanation of an alkene, followed by the reduction of the nitro group to the desired amine.[5][6] This method is advantageous due to the accessibility of starting materials and the generally high yields and diastereoselectivity achieved.[1][7]

Synthetic Strategy Overview

The overall synthetic pathway consists of two key transformations:

  • Cyclopropanation: An alkene is reacted with a carbene equivalent derived from an α-nitroester to form a nitrocyclopropane carboxylate. This step is crucial for establishing the cyclopropane core and can be catalyzed by various transition metals, most commonly rhodium(II) or copper(I) complexes.[1][5][8] The choice of catalyst and ligands can influence the stereochemical outcome of the reaction, enabling both diastereoselective and enantioselective syntheses.[1][7][9]

  • Nitro Group Reduction: The nitro group of the cyclopropane intermediate is then reduced to a primary amine. This transformation is typically achieved using metal-based reducing agents under acidic conditions, such as zinc dust in the presence of hydrochloric acid.[5][6][8][10] This step must be performed under conditions that preserve the integrity of the cyclopropane ring.

The following diagram illustrates the general workflow for this synthetic sequence.

G Start Alkene + α-Nitroester Derivative Cyclopropanation Rh(II) or Cu(I) Catalyzed Cyclopropanation Start->Cyclopropanation Intermediate Nitrocyclopropane Carboxylate Cyclopropanation->Intermediate Formation of cyclopropane ring Reduction Nitro Group Reduction (e.g., Zn/HCl) Intermediate->Reduction Conversion of nitro group Product Cyclopropane α-Amino Acid Ester Reduction->Product reaction_pathway reactants Alkene + α-Nitroester Derivative (e.g., α-nitro-α-diazoester) intermediate Nitrocyclopropane Carboxylate (E/Z mixture) reactants->intermediate [Rh₂(OAc)₄] or [Cu(I)] catalyst DCM, r.t. product Cyclopropane α-Amino Acid Ester intermediate->product Zn (20 equiv) 1N HCl (10 equiv) i-PrOH, r.t.

References

Application of Ethyl 1-phenylcyclopropanecarboxylate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-phenylcyclopropanecarboxylate is a versatile synthetic intermediate that serves as a valuable building block for a variety of more complex molecules, particularly in the fields of medicinal chemistry and drug development. Its strained cyclopropane ring and the presence of a phenyl group and an ester functionality offer multiple avenues for chemical modification, leading to the synthesis of novel compounds with significant biological activity. This document provides detailed application notes and experimental protocols for key transformations of this compound.

Key Synthetic Transformations and Applications

This compound is primarily utilized as a precursor for the synthesis of 1-phenylcyclopropanecarboxylic acid. This carboxylic acid derivative is a crucial intermediate for the production of two important classes of compounds:

  • 1-Phenylcyclopropylamines: These structures are found in a range of pharmaceutically active compounds. The conversion of the carboxylic acid to the amine is efficiently achieved through a Curtius rearrangement.

  • N-Substituted 1-phenylcyclopropanecarboxamides: Amide derivatives of 1-phenylcyclopropanecarboxylic acid have been investigated for their potential as anticancer and anticonvulsant agents.[1] The synthesis of these amides is typically accomplished via standard amide coupling reactions.

The overall synthetic utility is summarized in the workflow below:

G A This compound B 1-Phenylcyclopropanecarboxylic Acid A->B  Hydrolysis   C N-Benzyl 1-phenylcyclopropylcarbamate B->C  Curtius Rearrangement (DPPA, Benzyl Alcohol)   E N-Aryl/Alkyl 1-phenylcyclopropanecarboxamides B->E  Amide Coupling (HATU, Amine)   D 1-Phenylcyclopropylamine C->D  Deprotection  

Caption: Synthetic pathways from this compound.

Quantitative Data Summary

The following table summarizes the typical yields for the key synthetic transformations starting from this compound.

TransformationStarting MaterialReagentsProductYield (%)
Alkaline HydrolysisThis compoundNaOH, Ethanol/Water1-Phenylcyclopropanecarboxylic Acid>90%
Curtius Rearrangement1-Phenylcyclopropanecarboxylic AcidDPPA, Benzyl Alcohol, TolueneN-Benzyl 1-phenylcyclopropylcarbamate>80%
Amide Coupling1-Phenylcyclopropanecarboxylic AcidHATU, DIPEA, Amine, DMFN-Substituted 1-phenylcyclopropanecarboxamide~85%[1]

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcyclopropanecarboxylic Acid via Alkaline Hydrolysis

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

G cluster_0 Reaction Setup cluster_1 Work-up A Dissolve this compound in Ethanol B Add aqueous NaOH solution A->B C Reflux the mixture B->C D Cool to room temperature and concentrate C->D E Add water and wash with Et2O D->E F Acidify aqueous layer with conc. HCl E->F G Extract with Ethyl Acetate F->G H Dry over Na2SO4, filter, and concentrate G->H I 1-Phenylcyclopropanecarboxylic Acid H->I

Caption: Workflow for the hydrolysis of this compound.

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether (Et2O)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in ethanol.

  • Add a solution of sodium hydroxide (2.0 equiv) in deionized water.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous solution, add deionized water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-phenylcyclopropanecarboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of N-Benzyl 1-phenylcyclopropylcarbamate via Curtius Rearrangement

This protocol outlines the conversion of 1-phenylcyclopropanecarboxylic acid to a carbamate-protected amine, a stable precursor to the primary amine.

G cluster_0 Reaction Setup cluster_1 Work-up A Dissolve 1-Phenylcyclopropanecarboxylic Acid, Benzyl Alcohol, and Triethylamine in Toluene B Add Diphenylphosphoryl azide (DPPA) dropwise at room temperature A->B C Heat the reaction mixture at 80-90 °C B->C D Cool to room temperature C->D E Wash with saturated aqueous NaHCO3 and brine D->E F Dry over Na2SO4, filter, and concentrate E->F G Purify by column chromatography F->G H N-Benzyl 1-phenylcyclopropylcarbamate G->H

Caption: Workflow for the Curtius rearrangement of 1-Phenylcyclopropanecarboxylic Acid.

Materials:

  • 1-Phenylcyclopropanecarboxylic acid

  • Toluene (anhydrous)

  • Benzyl alcohol

  • Triethylamine (Et3N)

  • Diphenylphosphoryl azide (DPPA)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a solution of 1-phenylcyclopropanecarboxylic acid (1.0 equiv) in anhydrous toluene in a round-bottom flask, add benzyl alcohol (1.1 equiv) and triethylamine (1.1 equiv).

  • Slowly add diphenylphosphoryl azide (DPPA) (1.1 equiv) to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with saturated aqueous NaHCO3 solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-benzyl 1-phenylcyclopropylcarbamate.

Protocol 3: Synthesis of N-Aryl/Alkyl 1-phenylcyclopropanecarboxamides via Amide Coupling

This protocol details the formation of an amide bond between 1-phenylcyclopropanecarboxylic acid and a primary or secondary amine.[1]

G cluster_0 Reaction Setup cluster_1 Work-up A Dissolve 1-Phenylcyclopropanecarboxylic Acid and Amine in DMF B Add DIPEA and HATU A->B C Stir at room temperature B->C D Pour into ice-cold water C->D E Extract with Ethyl Acetate D->E F Wash with water and brine E->F G Dry over Na2SO4, filter, and concentrate F->G H Purify by column chromatography G->H I N-Aryl/Alkyl 1-phenylcyclopropanecarboxamide H->I

Caption: Workflow for the amide coupling of 1-Phenylcyclopropanecarboxylic Acid.

Materials:

  • 1-Phenylcyclopropanecarboxylic acid

  • Desired primary or secondary amine

  • N,N-Dimethylformamide (DMF, anhydrous)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve 1-phenylcyclopropanecarboxylic acid (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) to the solution.

  • Add HATU (1.2 equiv) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted 1-phenylcyclopropanecarboxamide.[1]

References

Application Notes and Protocols for the Enzymatic Synthesis of Chiral Cyclopropane Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Cyclopropanes in Medicinal Chemistry

Chiral cyclopropane rings are a highly sought-after structural motif in modern drug discovery and development.[1] Their inherent ring strain and unique stereochemical properties contribute to conformations that can enhance binding affinity to biological targets, improve metabolic stability, and increase the overall potency of drug candidates.[1][2] The precise three-dimensional arrangement of substituents on the cyclopropane ring is often critical for pharmacological activity.[3] Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiopure cyclopropane building blocks is of paramount importance.

Traditionally, the synthesis of chiral cyclopropanes has relied on chemical methods, which can involve harsh reaction conditions, expensive transition-metal catalysts, and the need for chiral ligands.[4] In recent years, biocatalysis has emerged as a powerful and sustainable alternative, offering mild reaction conditions, exceptional stereoselectivity, and the potential for greater cost-effectiveness.[4][5] Engineered enzymes, particularly heme proteins such as myoglobins and cytochrome P450s, have been successfully repurposed to catalyze asymmetric cyclopropanation reactions with remarkable efficiency and selectivity.[3][6][7] These biocatalysts facilitate the transfer of a carbene moiety, typically derived from a diazoacetate reagent, to a variety of olefin substrates to generate the desired cyclopropane products with high diastereo- and enantioselectivity.[5]

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of chiral cyclopropane building blocks, leveraging whole-cell biocatalysis with engineered heme proteins.

Data Presentation: Performance of Engineered Biocatalysts

The following tables summarize the performance of various engineered enzymes in the synthesis of chiral cyclopropanes, highlighting their substrate scope and stereoselectivity.

Table 1: Enzymatic Cyclopropanation of Various Styrene Derivatives

EntryOlefin SubstrateEnzyme VariantProduct ConfigurationYield (%)de (%)ee (%)Reference
1StyreneMb(H64V,V68A)trans-(1S,2S)>9999.999.9[3]
2StyreneMb(L29T,H64V,V68L)trans-(1R,2R)-9858[6]
34-ChlorostyreneMb(H64V,V68A)trans-(1S,2S)88>9999[6]
44-MethoxystyreneMb(H64V,V68A)trans-(1S,2S)95>9998[6]
53,4-DifluorostyreneMb(L29T,H64V,V68L)trans-(1R,2R)949858[6]
6StyreneP450BM3-CIS-T438Scis-(1S,2R)-8697[3]
7StyreneP450Biol-T238Acis-(1R,2S)-4295[6]

Data presented as reported in the literature. Dashes indicate data not provided in the source.

Table 2: Synthesis of Chiral Cyclopropane Drug Precursors

EntryTarget Drug PrecursorEnzyme VariantYield (%)de (%)ee (%)Reference
1Tranylcypromine CoreMb(H64V,V68A)85>9999[6]
2Tasimelteon CoreMb(L29T,H64V,V68L)82>9999[6]
3Ticagrelor CoreMb(L29T,H64V,V68L)949858[6]
4TRPV1 Inhibitor CoreMb(H64V,V68A)89>9996[6]

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the enzymatic synthesis of chiral cyclopropanes using whole-cell biocatalysts.

Protocol 1: Expression of Engineered Myoglobin Variants in E. coli

This protocol describes the expression of engineered myoglobin (Mb) variants in E. coli for use in whole-cell biocatalysis.

Materials:

  • pET-based expression vector containing the gene for the engineered Mb variant

  • E. coli BL21(DE3) competent cells

  • Luria-Bertani (LB) broth

  • Kanamycin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • 5-Aminolevulinic acid (5-ALA)

  • Sterile culture flasks

  • Incubator shaker

  • Centrifuge

Procedure:

  • Transform the pET-based expression vector containing the engineered Mb gene into E. coli BL21(DE3) competent cells using a standard heat-shock protocol.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and incubate overnight at 37°C.

  • Inoculate a single colony into 10 mL of LB broth containing the antibiotic and grow overnight at 37°C with shaking at 220 rpm.

  • Use the overnight culture to inoculate 1 L of LB broth containing the antibiotic in a 2.5 L flask.

  • Grow the culture at 37°C with shaking at 220 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Cool the culture to room temperature and induce protein expression by adding IPTG to a final concentration of 0.5 mM and 5-ALA to a final concentration of 0.5 mM.

  • Continue to incubate the culture at 25°C for 16-20 hours with shaking at 180 rpm.

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in a suitable buffer (e.g., M9-N minimal medium) to the desired cell density (e.g., OD600 = 30). The whole cells are now ready for use in the cyclopropanation reaction.

Protocol 2: Whole-Cell Biocatalytic Cyclopropanation

This protocol details the general procedure for the enzymatic cyclopropanation of an olefin using whole E. coli cells expressing an engineered myoglobin variant.

Materials:

  • Resuspended E. coli cells expressing the engineered Mb variant (from Protocol 1)

  • M9-N minimal medium (or other suitable buffer)

  • Olefin substrate (e.g., styrene derivative)

  • Ethyl diazoacetate (EDA) or other diazo compound

  • Glucose

  • Inert gas (e.g., argon or nitrogen)

  • Reaction vessel (e.g., sealed vial or flask)

  • Magnetic stirrer

  • Gas-tight syringe

Procedure:

  • In a reaction vessel, combine the resuspended whole cells, M9-N medium, and glucose (to a final concentration of 50 mM).

  • Seal the vessel and degas the suspension by bubbling with an inert gas for 10-15 minutes to create an anaerobic environment. This is crucial as the presence of oxygen can lead to the formation of undesired byproducts.[8]

  • Add the olefin substrate to the desired final concentration (e.g., 10 mM).

  • Initiate the reaction by adding the diazo compound (e.g., EDA) dropwise via a gas-tight syringe over a period of several hours to a final concentration of 20 mM. A slow addition rate is important to maintain a low concentration of the reactive carbene precursor.

  • Stir the reaction mixture at room temperature (or a specified temperature) for 24-48 hours.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extract the product into the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral cyclopropane.

Protocol 3: Analysis of Diastereo- and Enantioselectivity

This protocol outlines the analytical methods for determining the diastereomeric excess (de) and enantiomeric excess (ee) of the synthesized chiral cyclopropane.

Materials:

  • Purified cyclopropane product

  • Gas chromatograph (GC) with a chiral column (e.g., Chirasil-DEX CB)

  • High-performance liquid chromatograph (HPLC) with a chiral column (e.g., Chiralcel OD-H)

  • Supercritical fluid chromatography (SFC) with a chiral column

  • Appropriate solvents for analysis

Procedure:

  • Diastereomeric Excess (de) Analysis:

    • Dissolve a small sample of the purified product in a suitable solvent (e.g., hexane).

    • Inject the sample into a GC equipped with a suitable capillary column to separate the cis and trans diastereomers.

    • Determine the ratio of the diastereomers by integrating the corresponding peak areas in the chromatogram.

    • Calculate the de using the formula: de (%) = [|Area(major diastereomer) - Area(minor diastereomer)| / |Area(major diastereomer) + Area(minor diastereomer)|] x 100.

  • Enantiomeric Excess (ee) Analysis:

    • Dissolve a small sample of the purified product in the mobile phase.

    • Inject the sample into an HPLC or SFC system equipped with a suitable chiral column.

    • Develop a separation method by optimizing the mobile phase composition and flow rate to resolve the two enantiomers.

    • Determine the ratio of the enantiomers by integrating the corresponding peak areas in the chromatogram.

    • Calculate the ee using the formula: ee (%) = [|Area(major enantiomer) - Area(minor enantiomer)| / |Area(major enantiomer) + Area(minor enantiomer)|] x 100.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of chiral cyclopropane building blocks.

G Experimental Workflow for Enzymatic Cyclopropanation cluster_prep Biocatalyst Preparation cluster_reaction Cyclopropanation Reaction cluster_analysis Product Analysis & Purification A Gene of Engineered Enzyme (e.g., Myoglobin variant) B Expression in E. coli A->B C Whole-Cell Biocatalyst B->C F Whole-Cell Biocatalysis (Anaerobic Conditions) C->F D Olefin Substrate D->F E Diazo Reagent (e.g., Ethyl Diazoacetate) E->F G Crude Product Mixture F->G H Extraction & Purification (e.g., Column Chromatography) G->H I Chiral Cyclopropane Product H->I J Stereoselectivity Analysis (Chiral GC/HPLC/SFC) I->J K Yield, de, ee Determination J->K

Caption: General workflow for the enzymatic synthesis of chiral cyclopropanes.

Signaling Pathway/Logical Relationship

The following diagram illustrates the key components and their relationships in the enzymatic cyclopropanation reaction.

G Key Components in Enzymatic Cyclopropanation Enzyme Engineered Heme Enzyme (e.g., Myoglobin) Carbene Enzyme-Bound Carbene Intermediate Enzyme->Carbene catalyzes formation of Product Chiral Cyclopropane Diazo Diazo Compound (Carbene Source) Diazo->Carbene - N₂ N2 N₂ Olefin Olefin Substrate Olefin->Product reacts with Carbene->Product

References

Application Notes and Protocols: Ethyl 1-phenylcyclopropanecarboxylate in Michael-Type Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of ethyl 1-phenylcyclopropanecarboxylate in Michael-type conjugate additions, proceeding through a nucleophilic ring-opening mechanism. This reactivity offers a unique pathway to synthesize 1,5-dicarbonyl compounds and related structures, which are valuable intermediates in medicinal chemistry and drug development.

Introduction

This compound, a donor-acceptor cyclopropane, serves as a versatile substrate in formal Michael-type reactions. The inherent ring strain of the cyclopropane ring, activated by the electron-donating phenyl group (donor) and the electron-withdrawing ethyl carboxylate group (acceptor), facilitates nucleophilic attack and subsequent ring-opening. This process, often referred to as a "homo-Michael" or 1,5-conjugate addition, provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation, extending the synthetic utility beyond traditional Michael acceptors.[1] This approach is particularly useful for accessing complex molecular scaffolds.

Reaction Principle: Homo-Michael Addition

Unlike a classical Michael addition where a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound, the reaction with this compound involves the addition of a nucleophile to one of the cyclopropyl carbons, leading to the cleavage of the distal carbon-carbon bond. This results in the formation of a γ-substituted product, which upon workup can yield a 1,5-dicarbonyl-like functionality.

The overall transformation can be depicted as follows:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 This compound Int Ring-Opened Enolate R1->Int Nucleophilic Attack Nu Nucleophile (Nu⁻) Prod γ-Substituted Ester(1,5-dicarbonyl precursor) Int->Prod Protonation

Caption: Generalized workflow of the homo-Michael addition.

Applications in Synthesis

The ring-opening of donor-acceptor cyclopropanes like this compound provides access to a variety of functionalized molecules. The resulting γ-substituted esters are precursors to:

  • 1,5-Dicarbonyl Compounds: Important building blocks in the synthesis of cyclic systems, such as cyclohexenones, through intramolecular aldol condensation (Robinson annulation).

  • Substituted Carboxylic Acids: Hydrolysis of the ester functionality provides access to complex carboxylic acid derivatives.

  • Heterocyclic Compounds: The functional handles on the product can be manipulated to construct various heterocyclic rings, which are prevalent in pharmaceuticals.

Quantitative Data Summary

The following table summarizes representative data for the ring-opening of donor-acceptor cyclopropanes with various nucleophiles, illustrating the potential scope and efficiency of this methodology. While specific data for this compound is not extensively published, the data for structurally similar systems provides a strong predictive framework.

EntryNucleophile (Nu⁻)Product StructureYield (%)Reference
1Nitromethane (anion)γ-Nitro EsterHigh[1]
2Malonatesγ-Dicarbonyl CompoundHigh[1]
31,3-Diketonesγ-Tricarbonyl CompoundHigh[1]
4Thiolsγ-Thioetherup to 99%[2]
5Alcoholsγ-Alkoxy Esterup to 99%[2]
6Carboxylic Acidsγ-Acyloxy Esterup to 99%[2]

Experimental Protocols

General Protocol for the Homo-Michael Addition of a C-Nucleophile to this compound

This protocol is a representative procedure based on the reaction of similar donor-acceptor cyclopropanes with carbon nucleophiles.[1] Optimization of reaction conditions (base, solvent, temperature) may be necessary for specific substrates.

Materials:

  • This compound

  • C-Nucleophile (e.g., nitromethane, diethyl malonate)

  • Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), sodium hydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the C-nucleophile (1.2 equivalents) and anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (1.2 equivalents) portion-wise, and stir the mixture for 30 minutes at 0 °C to generate the nucleophilic anion.

  • Add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired γ-substituted ester.

Asymmetric Ring-Opening with Thiol Nucleophiles

This protocol is adapted from the enantioselective ring-opening of cyclopropyl ketones, catalyzed by a chiral scandium complex.[2] A similar catalytic system could be explored for the asymmetric functionalization of this compound.

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol)

  • Chiral N,N'-dioxide-scandium(III) complex catalyst (5-10 mol%)

  • Anhydrous solvent (e.g., toluene, DCM)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the chiral N,N'-dioxide-scandium(III) complex catalyst.

  • Add the anhydrous solvent, followed by this compound (1.0 equivalent).

  • Add the thiol nucleophile (1.2 equivalents) to the mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature or elevated) for the required time, monitoring by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture directly.

  • Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched γ-thioether.

Visualizations

Signaling Pathway of Homo-Michael Addition

G Nu Nucleophile DAC Ethyl 1-phenyl- cyclopropanecarboxylate Nu->DAC Nucleophilic Attack (Ring Opening) Base Base Base->Nu Activation Enolate Ring-Opened Enolate Intermediate DAC->Enolate Product γ-Substituted Ester Enolate->Product Protonation

Caption: Activation and reaction cascade in homo-Michael addition.

Experimental Workflow for Homo-Michael Addition

G start Start reactants Combine Nucleophile and Base in Solvent start->reactants activation Stir at 0°C for 30 min (Nucleophile Activation) reactants->activation addition Add Ethyl 1-phenyl- cyclopropanecarboxylate activation->addition reaction Stir at RT for 12-24h addition->reaction quench Quench with aq. NH₄Cl reaction->quench extraction Extract with Ethyl Acetate quench->extraction purification Dry, Concentrate, and Purify extraction->purification end End purification->end

Caption: Step-by-step experimental workflow.

References

Preparation of 1-Phenylcyclopropane Carboxamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-phenylcyclopropane carboxamide derivatives, a class of compounds with significant potential in drug discovery due to their unique structural and electronic properties. These derivatives have demonstrated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The rigid cyclopropane scaffold allows for precise conformational constraint, making these compounds attractive for targeting specific protein binding sites.

Synthetic Workflow Overview

The general synthetic strategy for 1-phenylcyclopropane carboxamide derivatives involves a multi-step process commencing with the formation of the 1-phenylcyclopropane core, followed by functional group manipulations to introduce the carboxamide moiety. A common and efficient route starts from commercially available 2-phenylacetonitrile.

Synthetic Workflow cluster_0 Synthesis of 1-Phenylcyclopropanecarboxylic Acid cluster_1 Amide Coupling A 2-Phenylacetonitrile B 1-Phenylcyclopropanecarbonitrile A->B α-Alkylation (1,2-Dibromoethane, Base) C 1-Phenylcyclopropanecarboxylic Acid B->C Hydrolysis (Acid or Base) D 1-Phenylcyclopropanecarboxylic Acid F 1-Phenylcyclopropane Carboxamide Derivative D->F E Amine (R-NH2) E->F

Caption: General synthetic workflow for 1-phenylcyclopropane carboxamide derivatives.

Experimental Protocols

This section details the experimental procedures for the key steps in the synthesis of 1-phenylcyclopropane carboxamide derivatives.

Protocol 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

This protocol describes the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane using a phase-transfer catalyst to form the cyclopropane ring.

Materials:

  • 2-Phenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Benzyltriethylammonium chloride (TEBAC) or other suitable phase-transfer catalyst

  • Toluene

  • Water (deionized)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-phenylacetonitrile (1.0 eq) and a catalytic amount of TEBAC (0.01-0.05 eq) in toluene, add a 50% aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • To this biphasic mixture, add 1,2-dibromoethane (1.1-1.5 eq) dropwise at room temperature. The reaction is exothermic, and cooling may be necessary to maintain the temperature between 25-35 °C.

  • After the addition is complete, continue stirring vigorously at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

  • Dilute the reaction mixture with water and separate the organic layer.

  • Extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude 1-phenylcyclopropanecarbonitrile.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Hydrolysis of 1-Phenylcyclopropanecarbonitrile to 1-Phenylcyclopropanecarboxylic Acid

This protocol outlines the conversion of the nitrile group to a carboxylic acid via acid-catalyzed hydrolysis.

Materials:

  • 1-Phenylcyclopropanecarbonitrile

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Water

  • Diethyl ether or other suitable organic solvent

Procedure:

  • In a round-bottom flask, add 1-phenylcyclopropanecarbonitrile (1.0 eq) and a mixture of concentrated HCl and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Extract the mixture with diethyl ether or another suitable organic solvent.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and evaporate the solvent to yield the crude 1-phenylcyclopropanecarboxylic acid.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Amide Coupling to Synthesize 1-Phenylcyclopropane Carboxamide Derivatives

This section provides two common methods for the amide bond formation between 1-phenylcyclopropanecarboxylic acid and a primary or secondary amine.

Method A: Using HATU as a Coupling Agent

Materials:

  • 1-Phenylcyclopropanecarboxylic Acid

  • Desired amine (1.0-1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve 1-phenylcyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method B: Using EDC/HOBt as Coupling Agents

Materials:

  • 1-Phenylcyclopropanecarboxylic Acid

  • Desired amine (1.0-1.2 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1-1.5 eq)

  • HOBt (Hydroxybenzotriazole) (1.1-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.0-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 1-phenylcyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.1 eq) and the desired amine (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA or NMM (1.5 eq) and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours, monitoring the reaction by TLC.

  • Work-up the reaction as described in Method A (step 5-7).

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the synthetic yields of key intermediates and the in vitro anticancer activity of representative 1-phenylcyclopropane carboxamide derivatives.

Table 1: Synthetic Yields of Intermediates

IntermediateStarting MaterialReactionTypical Yield (%)
1-Phenylcyclopropanecarbonitrile2-Phenylacetonitrileα-Alkylation with 1,2-dibromoethane75-90
1-Phenylcyclopropanecarboxylic Acid1-PhenylcyclopropanecarbonitrileAcid Hydrolysis80-95

Table 2: In Vitro Anticancer Activity of Selected 1-Phenylcyclopropane Carboxamide Derivatives (IC₅₀ in µM)

Compound IDR-Group on CarboxamideHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)Reference
1 4-Chlorophenyl5.28.912.4
2 4-Methoxyphenyl7.811.215.1
3 3,4-Dichlorophenyl2.14.56.8
4 Naphthyl3.56.19.3
Doxorubicin -0.81.21.5

Note: The IC₅₀ values are representative and can vary based on the specific assay conditions.

Signaling Pathway Visualizations

1-Phenylcyclopropane carboxamide derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer and inflammation, such as the ITK and NLRP3 inflammasome pathways.

ITK_Signaling_Pathway cluster_inhibitor Inhibition TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 LAT->SLP76 ITK ITK SLP76->ITK PLCG1 PLCγ1 ITK->PLCG1 PIP2 PIP2 PLCG1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ DAG->PKC NFkB NF-κB Activation PKC->NFkB Inhibitor 1-Phenylcyclopropane Carboxamide Derivative Inhibitor->ITK

Caption: Inhibition of the ITK signaling pathway by 1-phenylcyclopropane carboxamide derivatives.

NLRP3_Inflammasome_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs_DAMPs1 PAMPs/DAMPs TLR TLR PAMPs_DAMPs1->TLR NFkB NF-κB TLR->NFkB pro_IL1B pro-IL-1β NFkB->pro_IL1B NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1B IL-1β pro_IL1B->IL1B PAMPs_DAMPs2 PAMPs/DAMPs K_efflux K⁺ Efflux PAMPs_DAMPs2->K_efflux ROS ROS PAMPs_DAMPs2->ROS NLRP3 NLRP3 K_efflux->NLRP3 ROS->NLRP3 ASC ASC NLRP3->ASC Oligomerization pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Casp1 Caspase-1 pro_Casp1->Casp1 Cleavage Casp1->pro_IL1B Cleaves GSDMD Gasdermin-D Casp1->GSDMD Cleaves Inhibitor 1-Phenylcyclopropane Carboxamide Derivative Inhibitor->NLRP3 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Inhibition of the NLRP3 inflammasome activation by 1-phenylcyclopropane carboxamide derivatives.

Application Notes and Protocols: Cobalt-Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide. This reaction is a valuable tool for the synthesis of functionalized cyclopropane rings, which are important structural motifs in medicinal chemistry. The protocols described herein are based on established literature and offer a practical guide for laboratory implementation.

Introduction

Cyclopropanes are three-membered carbocyclic rings that are prevalent in a wide range of natural products and pharmaceutical agents. Their unique conformational properties and electronic nature make them attractive moieties in drug design. The cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide with ethyl diazoacetate (EDA) offers an efficient and scalable method for the synthesis of (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate. This bifunctional product can be further diversified through reactions at the ester and sulfide functionalities, providing access to a diverse library of cyclopropane-containing compounds.[1][2]

Data Presentation

The following table summarizes the quantitative data for the cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide with ethyl diazoacetate under various solvent conditions. The reaction typically yields a mixture of trans and cis diastereomers.

EntrySolventDiastereomeric Ratio (trans:cis)Yield (%)
1Toluene45:5553
2Benzene48:5273
3tert-Butyl methyl ether (TBME)48:5269
4Neat46:5493
5On Water47:53100

Experimental Protocols

This section provides a detailed methodology for a typical cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide.

Materials:

  • Phenyl vinyl sulfide (PVS)

  • Ethyl diazoacetate (EDA)

  • Cobalt(II)-salen type complex (Catalyst)

  • Anhydrous solvent (e.g., Toluene, Benzene, TBME) or Water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the cobalt(II)-salen type catalyst (typically 1-5 mol%).

  • Addition of Reactants: Add the chosen solvent to the flask, followed by phenyl vinyl sulfide (1.0 equivalent). Stir the mixture at the desired temperature (e.g., room temperature or 40 °C).

  • Slow Addition of Diazo Compound: Add ethyl diazoacetate (EDA, typically 1.1-1.5 equivalents) to the reaction mixture dropwise over a period of 1-4 hours using a syringe pump. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the cis and trans diastereomers of ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate.

  • Characterization: Characterize the purified products by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Visualizations

Experimental Workflow:

experimental_workflow setup Reaction Setup (Flask, Catalyst, Inert Atm.) reactants Add Solvent and Phenyl Vinyl Sulfide setup->reactants eda_addition Slow Addition of Ethyl Diazoacetate reactants->eda_addition monitoring Monitor Reaction (TLC/GC) eda_addition->monitoring workup Work-up (Solvent Removal) monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Experimental workflow for cobalt-catalyzed cyclopropanation.

Proposed Catalytic Cycle:

The proposed mechanism for the cobalt-catalyzed cyclopropanation involves the formation of a cobalt-carbene intermediate.

catalytic_cycle Co_catalyst Co(II) Catalyst Carbene_complex Cobalt-Carbene Intermediate Co_catalyst->Carbene_complex + EDA - N2 Cyclopropanation Cyclopropanation Carbene_complex->Cyclopropanation + Phenyl Vinyl Sulfide Product Cyclopropane Product Cyclopropanation->Product Product->Co_catalyst

Caption: Proposed catalytic cycle for cyclopropanation.

References

Application Notes and Protocols: Hypervalent Iodine Mediated Synthesis of Cyclopropane Carboxylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of cyclopropane carboxylates utilizing hypervalent iodine reagents. This methodology offers a powerful and often mild alternative to traditional cyclopropanation methods, such as those involving diazo compounds or Simmons-Smith reagents. The use of hypervalent iodine reagents can afford a wide range of substituted cyclopropanes, which are valuable structural motifs in medicinal chemistry and drug development.

Introduction

Cyclopropane rings are prevalent in numerous natural products and pharmaceuticals due to their unique conformational constraints and electronic properties. The synthesis of these three-membered rings is a cornerstone of modern organic chemistry. Hypervalent iodine reagents have emerged as versatile and environmentally benign oxidants and mediators for a variety of organic transformations, including the construction of cyclopropane rings. These reagents can activate alkenes and facilitate the addition of nucleophiles to generate the cyclopropane skeleton under mild conditions. This document outlines key methodologies, including metal-free and light-mediated protocols, for the synthesis of cyclopropane carboxylates and related derivatives.

Key Methodologies and Data

Several effective methods for the hypervalent iodine-mediated synthesis of cyclopropanes have been developed. Below is a summary of representative examples with their corresponding yields.

Table 1: PIDA-Promoted Intramolecular Cyclopropanation for the Synthesis of Cyclopropane-Fuzed Lactams

This method demonstrates the utility of Phenyliodine(III) diacetate (PIDA) in promoting a rapid intramolecular cyclopropanation of alkenyl amides to yield structurally complex cyclopropane-fused lactams. The reactions are typically carried out at room temperature and are complete within a minute.[1][2][3][4]

Substrate (Alkenyl Amide)ProductYield (%)
N-methoxy-N-(4-phenylbut-3-en-1-yl)benzamide1-methoxy-1-aza-2-phenylbicyclo[3.1.0]hexan-6-one93
N-(4-(4-chlorophenyl)but-3-en-1-yl)-N-methoxybenzamide2-(4-chlorophenyl)-1-methoxy-1-azabicyclo[3.1.0]hexan-6-one85
N-methoxy-N-(4-(p-tolyl)but-3-en-1-yl)benzamide1-methoxy-2-(p-tolyl)-1-azabicyclo[3.1.0]hexan-6-one91
N-methoxy-N-(4-(4-nitrophenyl)but-3-en-1-yl)benzamide1-methoxy-2-(4-nitrophenyl)-1-azabicyclo[3.1.0]hexan-6-one79
N-methoxy-N-(4-(thiophen-2-yl)but-3-en-1-yl)benzamide1-methoxy-2-(thiophen-2-yl)-1-azabicyclo[3.1.0]hexan-6-one83
N-(4-cyclohexylbut-3-en-1-yl)-N-methoxybenzamide2-cyclohexyl-1-methoxy-1-azabicyclo[3.1.0]hexan-6-one61
Table 2: Metal-Free, Light-Mediated Cyclopropanation of Alkenes with Iodonium Ylides

This innovative protocol utilizes blue LED irradiation to promote the cyclopropanation of various alkenes with β-dicarbonyl-derived iodonium ylides. This metal-free approach is highly chemoselective and provides access to doubly activated cyclopropanes in excellent yields.[5][6][7]

AlkeneIodonium YlideProductYield (%)
StyrenePhenyliodonium dimedone ylide2,2-dimethyl-5-phenyl-1,3-dioxaspiro[3.4]octane-6,8-dione96
4-MethylstyrenePhenyliodonium dimedone ylide2,2-dimethyl-5-(p-tolyl)-1,3-dioxaspiro[3.4]octane-6,8-dione94
4-MethoxystyrenePhenyliodonium dimedone ylide5-(4-methoxyphenyl)-2,2-dimethyl-1,3-dioxaspiro[3.4]octane-6,8-dione85
4-ChlorostyrenePhenyliodonium dimedone ylide5-(4-chlorophenyl)-2,2-dimethyl-1,3-dioxaspiro[3.4]octane-6,8-dione91
1-OctenePhenyliodonium dimedone ylide5-hexyl-2,2-dimethyl-1,3-dioxaspiro[3.4]octane-6,8-dione78
CyclohexenePhenyliodonium dimedone ylide2,2-dimethyl-spiro[cyclohexane-1,5'-[5][7]dioxaspiro[3.4]octane]-6',8'-dione88
Table 3: Hypervalent Iodine-Mediated Cyclopropanation of Alkenes with Malononitrile

This method describes the synthesis of 1,1-dicyanocyclopropanes through the reaction of alkenes with malononitrile, mediated by a hypervalent iodine reagent. This one-pot procedure offers a straightforward route to these versatile building blocks.[8][9]

AlkeneProductYield (%)
Styrene2-phenylcyclopropane-1,1-dicarbonitrile35
trans-β-Methylstyrenetrans-2-methyl-3-phenylcyclopropane-1,1-dicarbonitrile24
1-Hexene2-butylcyclopropane-1,1-dicarbonitrile31
trans-2-Hexenetrans-2-methyl-3-propylcyclopropane-1,1-dicarbonitrile33

Experimental Protocols

Protocol 1: General Procedure for PIDA-Promoted Intramolecular Cyclopropanation of Alkenyl Amides[1][2][3][4]
  • To a solution of the alkenyl amide (0.2 mmol, 1.0 equiv.) in trifluoroethanol (TFE, 4.0 mL, 0.05 M) is added PhI(OAc)₂ (PIDA) (0.24 mmol, 1.2 equiv.).

  • The reaction mixture is stirred vigorously at room temperature in a flask open to the air.

  • The reaction is typically complete within 1 minute, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired cyclopropane-fused lactam.

Protocol 2: General Procedure for Metal-Free, Light-Mediated Cyclopropanation of Alkenes with Iodonium Ylides[5][6][7]
  • In a reaction vessel, the iodonium ylide (1.0 equiv.) and the alkene (2.0 equiv.) are dissolved in a suitable solvent (e.g., dichloromethane).

  • The vessel is sealed and the solution is degassed by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

  • The reaction mixture is then irradiated with blue LEDs (e.g., 450 nm) at room temperature with stirring.

  • The progress of the reaction is monitored by TLC or ¹H NMR spectroscopy.

  • Once the starting iodonium ylide is consumed, the solvent is removed in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to yield the pure cyclopropane derivative.

Protocol 3: General Procedure for the One-Pot Cyclopropanation of Alkenes with Malononitrile[8]
  • To a solution of the alkene (1.0 equiv.) and malononitrile (1.2 equiv.) in a suitable solvent (e.g., dichloromethane) is added the hypervalent iodine reagent (e.g., PhI(OAc)₂) (1.2 equiv.).

  • The reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to give the 1,1-dicyanocyclopropane.

Visualizations

Workflow and Mechanism

The following diagrams illustrate the general experimental workflow and a plausible mechanistic pathway for the hypervalent iodine-mediated cyclopropanation.

G cluster_workflow Experimental Workflow start Start: Combine Alkene, Nucleophile, and Hypervalent Iodine Reagent reaction Reaction under Optimized Conditions (e.g., RT, light) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Cyclopropane Product purification->product

Caption: General experimental workflow for hypervalent iodine-mediated cyclopropanation.

G cluster_mechanism Plausible Stepwise Mechanism A Alkene + PhI(X)₂ B Electrophilic Activation of Alkene A->B Coordination C Nucleophilic Attack by Malonate B->C + Malonate Anion D Iodonium Intermediate C->D E Intramolecular Ring Closure D->E Reductive Elimination of PhI F Cyclopropane Product + PhI E->F

Caption: Plausible stepwise mechanism for hypervalent iodine-mediated cyclopropanation.

References

Troubleshooting & Optimization

Optimizing Cyclopropanation Reactions with Ethyl Diazoacetate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing cyclopropanation reactions using ethyl diazoacetate (EDA).

Frequently Asked Questions (FAQs)

Q1: My cyclopropanation reaction is giving a low yield. What are the common causes and how can I improve it?

Low yields in cyclopropanation reactions with ethyl diazoacetate can stem from several factors. A primary issue is the dimerization of EDA to form diethyl fumarate and maleate, which competes with the desired cyclopropanation.[1] Other contributing factors can include catalyst deactivation, suboptimal reaction temperature, or impure reagents.

To improve the yield, consider the following troubleshooting steps:

  • Slow Addition of Ethyl Diazoacetate: A slow, controlled addition of EDA to the reaction mixture can significantly minimize its dimerization.[1] This maintains a low concentration of the diazo compound, favoring the reaction with the alkene.

  • Catalyst Choice and Loading: Rhodium catalysts, such as dirhodium(II) acetate (Rh₂(OAc)₄), are highly effective for these reactions.[1][2][3] While typical catalyst loadings range from 0.5-1.0 mol %, optimization may be necessary.[4] In some cases, very low catalyst loadings (down to 0.001 mol %) can be highly efficient, especially with specialized chiral dirhodium catalysts.[4][5]

  • Temperature Optimization: The optimal reaction temperature can vary. While many reactions are run at room temperature, some systems benefit from elevated temperatures (e.g., 60-90°C) to achieve higher turnover numbers and yields.[6][7]

  • Solvent Selection: The choice of solvent can influence reaction efficiency. Dichloromethane is a commonly used solvent.[2] However, other solvents like dimethyl carbonate have been shown to enhance enantioselectivity and yield, while also being a more environmentally friendly option.[4]

  • Purity of Reagents: Ensure the purity of your alkene and ethyl diazoacetate. Impurities can interfere with the catalyst. If necessary, EDA can be purified by vacuum distillation, though this should be done with extreme caution due to its potential instability.[8][9]

Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?

The most common side products are diethyl fumarate and diethyl maleate, resulting from the dimerization of two molecules of ethyl diazoacetate.[1] Another potential side reaction is the insertion of the carbene into the solvent or other components of the reaction mixture.

To minimize side product formation:

  • Slow EDA Addition: As with improving yield, the slow addition of EDA is the most effective way to reduce dimerization.[1]

  • Use of Excess Alkene: Using the alkene as the limiting reagent is possible with highly active catalysts, which can help to favor the cyclopropanation pathway.

  • Appropriate Solvent: Avoid solvents with labile C-H bonds that can undergo insertion reactions if this becomes a significant issue. Chlorinated solvents are generally robust, but alcohols should be avoided as they can lead to O-H insertion products.[9]

Q3: How do I choose the right catalyst for my cyclopropanation reaction?

The choice of catalyst depends on the specific goals of your synthesis:

  • For general achiral cyclopropanation: Dirhodium(II) acetate (Rh₂(OAc)₄) is a robust and widely used catalyst.[1][2][3]

  • For enantioselective cyclopropanation: A variety of chiral dirhodium(II) catalysts are available. The selection of the appropriate chiral catalyst often requires screening, as the performance can be highly dependent on the substrate.[10] Some studies have shown that specific chiral catalysts can achieve high enantioselectivity even at very low catalyst loadings.[4][5]

  • For diastereoselective cyclopropanation: The diastereoselectivity (cis/trans ratio) of the cyclopropane product is influenced by the catalyst, solvent, and the structure of the diazoacetate.[2][11] Some rhodium(I) catalysts have been developed that show high cis-selectivity.[12]

Q4: What are the safety precautions I should take when working with ethyl diazoacetate?

Ethyl diazoacetate is a potentially explosive, flammable, and toxic compound and must be handled with care.[13][14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

  • Ventilation: Work in a well-ventilated fume hood.[13]

  • Avoid Heat and Sparks: Keep EDA away from heat, sparks, and open flames.[14][15] It is a flammable liquid and heating may cause a fire.

  • Storage: Store in a cool, well-ventilated area, away from incompatible materials.[14][15]

  • Handling: Avoid grinding or crushing solid diazo compounds. Use non-sparking tools.[9][14][15]

  • Disposal: Dispose of EDA and any contaminated materials as hazardous waste according to your institution's guidelines.[13]

Troubleshooting Guide

Below is a troubleshooting workflow for addressing common issues in cyclopropanation reactions with ethyl diazoacetate.

TroubleshootingWorkflow start Low Yield or Side Product Formation check_eda_addition Is EDA added slowly? start->check_eda_addition slow_addition Implement slow addition of EDA via syringe pump. check_eda_addition->slow_addition No check_catalyst Is the catalyst appropriate and active? check_eda_addition->check_catalyst Yes slow_addition->check_catalyst optimize_catalyst Screen different catalysts. Consider catalyst loading. check_catalyst->optimize_catalyst No check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes optimize_catalyst->check_temp optimize_temp Screen a range of temperatures (e.g., RT to 90°C). check_temp->optimize_temp No check_solvent Is the solvent optimal? check_temp->check_solvent Yes optimize_temp->check_solvent optimize_solvent Test alternative solvents (e.g., DMC, CH2Cl2). check_solvent->optimize_solvent No check_reagents Are the reagents pure? check_solvent->check_reagents Yes optimize_solvent->check_reagents purify_reagents Purify alkene and/or EDA (use caution with EDA). check_reagents->purify_reagents No success Improved Yield and Purity check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting workflow for low yield in cyclopropanation.

Quantitative Data Summary

Table 1: Effect of Catalyst and Solvent on a Model Cyclopropanation Reaction

CatalystCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee %)
Rh₂(OAc)₄0.04CH₂Cl₂HighN/A
Rh₂(S-DOSP)₄0.05PentaneHigh91
Rh₂(p-Ph-TPCP)₄0.001(MeO)₂CO8986
Rh₂(esp)₂0.005Toluene76 (at 90°C)N/A

Data compiled from multiple sources for illustrative purposes. Actual results will vary with substrate and specific conditions.[2][4][6]

Table 2: Influence of Temperature on Reaction Outcome

CatalystSubstrateTemperature (°C)Yield (%)Notes
Rh₂(OAc)₄Styrene25HighStandard condition
Rh₂(esp)₂N-Boc-2,5-dihydropyrroleRoom TempLow-
Rh₂(esp)₂N-Boc-2,5-dihydropyrrole709-32Unreacted EDA observed
Rh₂(esp)₂N-Boc-2,5-dihydropyrrole9076Optimized condition

Data illustrates the significant impact temperature can have on reaction yield.[2][6]

Experimental Protocols

General Protocol for Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

This protocol is a general guideline and may require optimization for different substrates.

Materials:

  • Dirhodium(II) acetate (Rh₂(OAc)₄)

  • Styrene (purified by passing through a short plug of basic alumina)

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, syringe, syringe pump)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add dirhodium(II) acetate (0.05 mmol) and anhydrous dichloromethane (15 mL). Stir the mixture for 20 minutes at room temperature to ensure the catalyst is fully dissolved.[2]

  • Addition of Alkene: Add styrene (131 mmol) to the reaction flask.[2]

  • Slow Addition of EDA: In a separate syringe, prepare a solution of ethyl diazoacetate (190 mmol) in anhydrous dichloromethane (if desired, to dilute). Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture dropwise over a period of 5 hours.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by exposing it to air. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to isolate the cyclopropane product.

ExperimentalWorkflow setup 1. Reaction Setup (Flask, Catalyst, Solvent under N2) add_alkene 2. Add Alkene (Styrene) setup->add_alkene add_eda 3. Slow Addition of EDA (via Syringe Pump) add_alkene->add_eda monitor 4. Monitor Reaction (TLC/GC) add_eda->monitor workup 5. Work-up (Quench, Remove Solvent) monitor->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for cyclopropanation.

References

Technical Support Center: Synthesis of 1-Phenylcyclopropane Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-phenylcyclopropane carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-phenylcyclopropane carboxylic acid?

A1: The two most prevalent methods for synthesizing 1-phenylcyclopropane carboxylic acid are:

  • Alkylation of Phenylacetonitrile followed by Hydrolysis: This two-step process involves the α-alkylation of phenylacetonitrile with 1,2-dibromoethane using a base, often under phase-transfer catalysis conditions, to form 1-phenylcyclopropane-1-carbonitrile. Subsequent hydrolysis of the nitrile yields the desired carboxylic acid.[1]

  • Cyclopropanation of Cinnamic Acid Derivatives: This method typically employs a Simmons-Smith or a modified Simmons-Smith reaction to directly cyclopropanate the double bond of cinnamic acid or its esters.[2][3][4][5][6][7][8]

Q2: Which synthetic route generally provides a higher yield?

A2: The yield can vary significantly depending on the specific reaction conditions, scale, and purity of reagents for both routes. The alkylation of phenylacetonitrile followed by hydrolysis can offer good to high yields, often in the range of 70-90% for the alkylation step and subsequent high-yield hydrolysis.[1] The Simmons-Smith reaction on cinnamic acid can be sluggish due to the electron-withdrawing nature of the carboxyl group, but modifications and careful control of reaction conditions can lead to moderate to good yields.

Q3: What are the key safety precautions to consider during the synthesis?

A3: For the phenylacetonitrile route, care should be taken when handling cyanide-containing compounds and strong bases. The hydrolysis step often involves strong acids or bases and may require heating, so appropriate personal protective equipment (PPE) is essential. For the Simmons-Smith reaction, diiodomethane is a toxic and volatile reagent and should be handled in a well-ventilated fume hood. Diethylzinc, used in the Furukawa modification, is pyrophoric and must be handled under an inert atmosphere.

Troubleshooting Guides

Route 1: Alkylation of Phenylacetonitrile and Hydrolysis

Issue 1: Low yield of 1-phenylcyclopropane-1-carbonitrile in the alkylation step.

Possible Cause Troubleshooting Suggestion
Inefficient phase-transfer catalysis Ensure the phase-transfer catalyst (e.g., tetrabutylammonium bromide) is of good quality and used in the correct molar ratio. Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases.[9][10]
Incorrect base or base concentration The choice and concentration of the base (e.g., sodium hydroxide) are critical. A 50% (w/v) aqueous sodium hydroxide solution is often effective.[1] Ensure the base is not depleted during the reaction.
Reaction temperature is too low or too high The optimal temperature for the alkylation is typically around 60°C. Lower temperatures may lead to a sluggish reaction, while higher temperatures can promote side reactions.[1]
Formation of side products The primary side product is often the result of dialkylation or other competing reactions. Using a controlled addition of 1,2-dibromoethane can help minimize these side products.

Issue 2: Incomplete hydrolysis of 1-phenylcyclopropane-1-carbonitrile.

Possible Cause Troubleshooting Suggestion
Insufficient heating or reaction time Both acidic and alkaline hydrolysis of nitriles require elevated temperatures and prolonged reaction times to proceed to completion.[11][12][13] Monitor the reaction by TLC or GC to ensure all the starting nitrile has been consumed.
Inadequate concentration of acid or base For acidic hydrolysis, concentrated hydrochloric acid is commonly used. For alkaline hydrolysis, a concentrated solution of sodium or potassium hydroxide is necessary. Ensure a sufficient molar excess of the hydrolyzing agent.
Formation of a stable amide intermediate The hydrolysis of nitriles proceeds through an amide intermediate. If the reaction stalls at the amide stage, harsher conditions (higher temperature, longer reaction time, or a stronger acid/base) may be required to drive the reaction to the carboxylic acid.
Route 2: Simmons-Smith Cyclopropanation of Cinnamic Acid

Issue 1: Low yield of 1-phenylcyclopropane carboxylic acid.

Possible Cause Troubleshooting Suggestion
Deactivation of the zinc-copper couple The activity of the zinc-copper couple is crucial for the reaction. Ensure the zinc is freshly activated. The quality of the copper (I) salt used for activation is also important.
Sluggish reaction of the electron-deficient alkene Cinnamic acid is an electron-deficient alkene, which can be less reactive in the Simmons-Smith reaction.[2] Using the Furukawa modification (diethylzinc and diiodomethane) can enhance the reactivity of the system.[8] The addition of a Lewis acid has also been shown to promote the reaction in some cases.
Steric hindrance The phenyl group and the carboxylic acid group can sterically hinder the approach of the organozinc carbenoid. While this is an inherent property of the substrate, ensuring optimal reaction conditions can help maximize the yield.
Side reactions The organozinc reagent can undergo side reactions, such as decomposition or reaction with the solvent. Maintaining the reaction at the appropriate temperature and under an inert atmosphere is important.

Comparative Yield of Synthetic Methods

Synthetic Method Starting Material Key Reagents Reported Yield Reference
α-Alkylation and HydrolysisPhenylacetonitrile1,2-dibromoethane, NaOH, Phase-Transfer Catalyst70-85% (alkylation)[1]
Simmons-Smith ReactionCinnamic AcidDiiodomethane, Zn-Cu coupleModerate[14]
Furukawa ModificationCinnamic AcidDiiodomethane, DiethylzincModerate to Good[8]

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcyclopropane Carboxylic Acid via Phenylacetonitrile Alkylation and Hydrolysis

Step 1: Synthesis of 1-Phenylcyclopropane-1-carbonitrile [1]

  • To a stirred solution of phenylacetonitrile (1 equivalent) in a suitable organic solvent (e.g., toluene), add a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 equivalents).

  • Add a 50% (w/v) aqueous solution of sodium hydroxide.

  • Heat the mixture to 60°C.

  • Slowly add 1,2-dibromoethane (1.2 equivalents) to the reaction mixture.

  • Maintain the reaction at 60°C and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-phenylcyclopropane-1-carbonitrile.

Step 2: Hydrolysis of 1-Phenylcyclopropane-1-carbonitrile [11][12]

  • To the crude 1-phenylcyclopropane-1-carbonitrile, add a concentrated solution of sodium hydroxide (e.g., 10 M).

  • Heat the mixture to reflux and stir vigorously for several hours until the nitrile is fully consumed (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.

  • The 1-phenylcyclopropane carboxylic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the final product.

Protocol 2: Synthesis of 1-Phenylcyclopropane Carboxylic Acid via Simmons-Smith Reaction (Furukawa Modification)
  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve cinnamic acid (1 equivalent) in an anhydrous solvent such as dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of diethylzinc (2 equivalents) in hexane to the reaction mixture.

  • Add diiodomethane (2.5 equivalents) dropwise to the mixture while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 1-phenylcyclopropane carboxylic acid.

Visualizations

experimental_workflow_alkylation start Start: Phenylacetonitrile alkylation Alkylation (1,2-dibromoethane, NaOH, PTC) start->alkylation hydrolysis Hydrolysis (NaOH, then HCl) alkylation->hydrolysis purification Purification (Filtration/Recrystallization) hydrolysis->purification product Product: 1-Phenylcyclopropane Carboxylic Acid purification->product

Caption: Workflow for the synthesis of 1-phenylcyclopropane carboxylic acid via alkylation.

experimental_workflow_simmons_smith start Start: Cinnamic Acid cyclopropanation Simmons-Smith Reaction (Diethylzinc, Diiodomethane) start->cyclopropanation workup Aqueous Workup (NH4Cl solution) cyclopropanation->workup purification Purification (Chromatography/Recrystallization) workup->purification product Product: 1-Phenylcyclopropane Carboxylic Acid purification->product

Caption: Workflow for the Simmons-Smith synthesis of 1-phenylcyclopropane carboxylic acid.

troubleshooting_logic low_yield Low Yield? check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents Yes success Improved Yield low_yield->success No optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stirring) check_reagents->optimize_conditions side_reactions Analyze for Side Products optimize_conditions->side_reactions modify_protocol Modify Protocol to Minimize Side Reactions side_reactions->modify_protocol Yes purification_issue Investigate Purification Step side_reactions->purification_issue No modify_protocol->success purification_issue->success

Caption: General troubleshooting logic for improving reaction yield.

References

Troubleshooting amide coupling with HATU and DIPEA coupling reagents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using HATU and DIPEA for amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the role of HATU in the amide coupling reaction?

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent that activates a carboxylic acid to facilitate amide bond formation.[1][2][3][4] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is then susceptible to nucleophilic attack by the amine.[3][5]

Q2: Why is DIPEA used as a base in this reaction?

N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base.[6][7] Its primary roles are to deprotonate the carboxylic acid, facilitating its activation by HATU, and to neutralize the proton released during the reaction, driving the equilibrium towards amide product formation.[2][8] Its bulky nature prevents it from competing with the primary or secondary amine as a nucleophile.[6]

Q3: What are the optimal storage conditions for HATU?

HATU is stable and not hygroscopic, so it can be stored indefinitely at 0°C.[9] It is important to keep it away from strong acids, strong bases, direct sunlight, and extreme temperatures.[10][11] Solutions of HATU in DMF (0.5M) can be stored under an inert atmosphere for several weeks with minimal degradation.[9]

Q4: Can I use other bases instead of DIPEA?

Yes, other non-nucleophilic tertiary amines like triethylamine (TEA) or 2,4,6-collidine can be used.[6][7] The choice of base can be critical, especially in cases where racemization is a concern. For substrates prone to racemization, a weaker base like collidine may be preferred.[7]

Q5: In which solvents should I run my HATU coupling reaction?

The most common and generally effective solvent is N,N-Dimethylformamide (DMF).[6][12] Other polar aprotic solvents like Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (ACN) can also be used, depending on the solubility of the starting materials.[6][13][14] It is crucial that the solvent is anhydrous, as water can hydrolyze the activated ester and reduce the yield.[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction is giving a low yield or no product at all. What are the possible causes and how can I fix it?

A: Low or no yield in a HATU/DIPEA coupling can stem from several factors. Follow this troubleshooting guide to identify and resolve the issue.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield reagent_quality Check Reagent Quality (HATU, DIPEA, Solvents) start->reagent_quality reaction_setup Review Reaction Setup (Stoichiometry, Order of Addition) reagent_quality->reaction_setup Reagents OK reagent_quality_q1 Is HATU old or improperly stored? reagent_quality->reagent_quality_q1 reaction_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) reaction_setup->reaction_conditions Setup Correct setup_q1 Is the stoichiometry correct? reaction_setup->setup_q1 workup Analyze Workup Procedure reaction_conditions->workup Conditions Optimized conditions_q1 Is the reaction temperature optimal? reaction_conditions->conditions_q1 reagent_quality_a1 Use fresh HATU. Store at 0°C, away from moisture. reagent_quality_q1->reagent_quality_a1 Yes reagent_quality_q2 Is the solvent anhydrous? reagent_quality_q1->reagent_quality_q2 No reagent_quality_a2 Use dry, anhydrous solvent. Water hydrolyzes the activated ester. reagent_quality_q2->reagent_quality_a2 No reagent_quality_q3 Is DIPEA pure? reagent_quality_q2->reagent_quality_q3 Yes reagent_quality_q3->reaction_setup Yes reagent_quality_a3 Use fresh, high-purity DIPEA. reagent_quality_q3->reagent_quality_a3 No setup_a1 Adjust stoichiometry. See Table 1 for recommendations. setup_q1->setup_a1 No setup_q2 What was the order of addition? setup_q1->setup_q2 Yes setup_q2->reaction_conditions Pre-activation done setup_a2 Pre-activate the carboxylic acid. (Acid + HATU + DIPEA, then add Amine) setup_q2->setup_a2 Amine added too early conditions_a1 Start at 0°C, then warm to RT. For difficult couplings, consider gentle heating (e.g., 40-60°C). conditions_q1->conditions_a1 No conditions_q2 Is the reaction time sufficient? conditions_q1->conditions_q2 Yes conditions_q2->workup Yes conditions_a2 Monitor reaction by TLC/LC-MS. Typical times are 1-18 hours. conditions_q2->conditions_a2 No

Caption: Troubleshooting workflow for low yield in HATU/DIPEA amide coupling reactions.

1. Verify Reagent Quality and Handling:

  • HATU: Ensure your HATU is fresh and has been stored correctly at 0°C.[9] HATU can degrade over time, especially if exposed to moisture or high temperatures.[9][10]

  • Solvent: The solvent must be anhydrous.[6] Water competes with the amine as a nucleophile and will hydrolyze the activated ester intermediate, leading to low yields. Using a fresh bottle of anhydrous solvent is recommended.[6]

  • DIPEA: Use high-purity DIPEA. Impurities can interfere with the reaction.

2. Review Reaction Setup and Stoichiometry:

  • Order of Addition: The generally recommended order of addition is to pre-activate the carboxylic acid.[6][15][16] This involves mixing the carboxylic acid, HATU, and DIPEA in the solvent and stirring for a few minutes (5-30 min) before adding the amine.[6][15] Adding the amine before the acid is fully activated can lead to side reactions.[13]

  • Stoichiometry: The molar ratios of the reagents are critical. A slight excess of the coupling reagent and base relative to the limiting reactant is common.

    Table 1: Recommended Reagent Stoichiometry

    Reagent Equivalents (relative to limiting reactant) Rationale
    Carboxylic Acid 1.0 - 1.2 Can be used in slight excess if the amine is more valuable.
    Amine 1.0 Often the limiting reagent.
    HATU 1.0 - 1.5 Ensures complete activation of the carboxylic acid.[17]

    | DIPEA | 2.0 - 3.0 | Neutralizes the carboxylic acid and the proton released.[8][18] |

3. Optimize Reaction Conditions:

  • Temperature: Start the reaction at 0°C, especially during the addition of reagents, and then allow it to warm to room temperature.[8] For sterically hindered or electron-deficient substrates, gentle heating (e.g., 40-60°C) may be necessary.[14]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 48 hours.[12][14]

  • Concentration: Ensure the reactants are sufficiently concentrated. A typical concentration is 0.1-0.5 M in DMF.

4. Check Your Workup Procedure:

  • Improper workup can lead to product loss. The byproducts of the reaction, such as tetramethylurea and HOAt, are water-soluble and can typically be removed with aqueous washes.[19][20] If your product is also polar, purification can be challenging.

Issue 2: Formation of Side Products

Q: My reaction is messy, and I'm observing significant side products. What are they, and how can I minimize them?

A: Several side reactions can occur during HATU/DIPEA couplings. Identifying the likely side product is the first step to mitigation.

1. Guanidinylation of the Amine:

  • Cause: This is a major side reaction where HATU reacts directly with the primary or secondary amine, forming a tetramethylguanidinium adduct on the amine.[1][17][21] This terminates the peptide chain or blocks the reactive site of the amine. This is more likely to happen if the amine is added before the carboxylic acid is fully activated.[13][16]

  • Solution:

    • Pre-activation: Always pre-activate the carboxylic acid with HATU and DIPEA for at least 5-15 minutes before adding the amine.[6][15]

    • Stoichiometry: Avoid using a large excess of HATU.[1]

2. Racemization:

  • Cause: For chiral carboxylic acids (especially N-protected amino acids), racemization at the alpha-carbon can occur during activation. The risk is higher with prolonged activation times or stronger bases.[7]

  • Solution:

    • Minimize Activation Time: Add the amine shortly after the initial pre-activation period.

    • Use a Weaker Base: Consider replacing DIPEA with a less basic amine like 2,4,6-collidine.[7]

    • Low Temperature: Perform the reaction at low temperatures (e.g., 0°C or below).

3. Side Reactions with Functional Groups:

  • Cause: Nucleophilic side chains (e.g., -OH in tyrosine, -SH in cysteine) can react with the activated ester.[19]

  • Solution:

    • Protecting Groups: Ensure that all reactive functional groups on both the carboxylic acid and amine that are not intended to react are appropriately protected.

Logical Flow for Minimizing Side Reactions

side_reactions start Side Product Observed identify_side_product Identify Side Product (e.g., by Mass Spec) start->identify_side_product guanidinylation Guanidinylated Amine (Mass = Amine + 113 Da) identify_side_product->guanidinylation racemization Racemization/ Epimerization identify_side_product->racemization other_side_reactions Other Side Reactions identify_side_product->other_side_reactions preactivate Ensure Pre-activation of Acid (5-15 min before adding amine) guanidinylation->preactivate Yes reduce_temp Run reaction at 0°C or lower racemization->reduce_temp Yes protecting_groups Check for unprotected nucleophilic functional groups (e.g., -OH, -SH) other_side_reactions->protecting_groups Yes check_hatu_xs Avoid large excess of HATU (Use 1.0-1.2 eq) preactivate->check_hatu_xs weaker_base Use a weaker base (e.g., 2,4,6-collidine) reduce_temp->weaker_base minimize_activation Minimize pre-activation time weaker_base->minimize_activation

Caption: Decision tree for minimizing common side reactions in HATU couplings.

Experimental Protocols

Standard Protocol for HATU/DIPEA Amide Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq).

    • Dissolve the acid in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Activation:

    • Cool the solution to 0°C using an ice bath.

    • Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).[8]

    • Stir the mixture at 0°C for 5-15 minutes. A color change to yellow may be observed, indicating the formation of the HOAt anion.[5]

  • Coupling:

    • Add a solution of the amine (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture dropwise at 0°C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1N HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism Overview

The following diagram illustrates the key steps in the HATU-mediated amide coupling reaction.

reaction_mechanism RCOOH R-COOH (Carboxylic Acid) ActiveEster R-COO-At (Active Ester) RCOOH->ActiveEster Amine R'-NH₂ (Amine) Amide R-CONH-R' (Amide Product) Amine->Amide HATU HATU HATU->ActiveEster DIPEA DIPEA DIPEA->ActiveEster (base) ActiveEster->Amide Byproducts Tetramethylurea + HOAt anion ActiveEster->Byproducts

Caption: Simplified mechanism of amide bond formation using HATU.

References

Technical Support Center: Synthesis of Ethyl 1-phenylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-phenylcyclopropanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct method is the cyclopropanation of styrene using ethyl diazoacetate (EDA) catalyzed by a transition metal. Another potential, albeit multi-step, route involves the Kulinkovich reaction to form 1-phenylcyclopropanol from an ethyl benzoate precursor, followed by oxidation and esterification.

Q2: What are the major side reactions in the synthesis using styrene and ethyl diazoacetate?

A2: The primary side reaction is the dimerization of ethyl diazoacetate, which leads to the formation of diethyl maleate and diethyl fumarate.[1] The extent of this side reaction is highly dependent on the catalyst and reaction conditions. Another potential side product is the metathesis product, ethyl 3-phenylpropenoate, especially when using certain ruthenium catalysts without a halide scavenger.[1]

Q3: How can I minimize the formation of diethyl maleate and diethyl fumarate?

A3: The choice of catalyst and the addition of co-catalysts or scavengers are crucial. For instance, when using certain ruthenium chloride catalysts, the addition of a chloride scavenger like silver triflate has been shown to dramatically increase the yield of the desired cyclopropane product from ~21% to 84% by suppressing the dimerization of EDA.[1]

Q4: Can the Kulinkovich reaction be used for a one-step synthesis of this compound?

A4: No, the standard Kulinkovich reaction of an ester (like ethyl benzoate) with a Grignard reagent (e.g., ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst yields a 1-substituted cyclopropanol (1-phenylcyclopropanol in this case).[2][3] To obtain the target ethyl ester, a subsequent oxidation of the cyclopropanol to the corresponding carboxylic acid, followed by an esterification step, would be necessary.

Q5: What are the expected side products in a Kulinkovich reaction approach?

A5: During the formation of the titanacyclopropane intermediate in the Kulinkovich reaction, gaseous side products such as ethane and ethene are commonly observed.[2] Inefficient subsequent oxidation or esterification steps could also lead to impurities in the final product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound and high yield of diethyl maleate/fumarate Inefficient catalysis of the cyclopropanation reaction relative to the dimerization of ethyl diazoacetate.- Optimize the choice of catalyst. Copper or rhodium-based catalysts are commonly used for this transformation.- If using a ruthenium chloride-based catalyst, consider the addition of a halide scavenger such as silver triflate.[1]- Adjust the rate of addition of ethyl diazoacetate; a slow, controlled addition can favor the intermolecular reaction with styrene over self-condensation.
Formation of ethyl 3-phenylpropenoate (metathesis product) This is a known side reaction with certain ruthenium-based catalysts.[1]- As with dimerization, the use of a chloride scavenger can suppress this side reaction.[1]- Alternatively, explore other catalyst systems not prone to promoting olefin metathesis.
Reaction does not go to completion - Insufficient catalyst loading.- Deactivation of the catalyst.- Low reaction temperature.- Increase the catalyst loading incrementally.- Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst.- Gradually increase the reaction temperature while monitoring for product formation and side reactions.
Difficulty in purifying the final product The boiling points of the desired product and the side products (diethyl maleate/fumarate) may be close, making distillation challenging.- Utilize column chromatography for purification. A non-polar eluent system (e.g., hexane/ethyl acetate) should effectively separate the less polar cyclopropane product from the more polar ester dimers.- High-vacuum distillation with a fractionating column may also be effective.

Quantitative Data Summary

The following table summarizes the product distribution in the ruthenium-catalyzed reaction of styrene with ethyl diazoacetate, highlighting the effect of a silver triflate additive.

Catalyst SystemThis compound Yield (%)Diethyl Maleate/Fumarate Yield (%)Metathesis Product Yield (%)
RuCl₂(ttp)~21~42~1
RuCl₂(ttp) + AgOTfup to 84Significantly ReducedNot reported, but implied to be reduced

Data sourced from Organometallics 1999, 18, 21, 4311–4320.[1]

Experimental Protocol: Synthesis via Catalytic Cyclopropanation of Styrene

This protocol is a generalized procedure based on common practices for this type of reaction and should be adapted and optimized for specific laboratory conditions and catalyst systems.

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA) solution in a suitable solvent (e.g., dichloromethane or toluene)

  • Transition metal catalyst (e.g., a rhodium or copper-based catalyst)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

  • Charge the flask with the chosen catalyst and freshly distilled styrene in the anhydrous solvent.

  • Heat the mixture to the desired reaction temperature (this will be catalyst-dependent, but often ranges from room temperature to the boiling point of the solvent).

  • Add the ethyl diazoacetate solution dropwise to the stirred reaction mixture over a period of several hours using the dropping funnel. Caution: Ethyl diazoacetate is toxic and potentially explosive; handle with extreme care.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the this compound.

Reaction Pathway and Side Reactions

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Styrene Styrene EDA Ethyl Diazoacetate Carbene Metal Carbene Intermediate EDA->Carbene + Catalyst Catalyst Catalyst (e.g., Rh₂(OAc)₄) Main_Product This compound Carbene->Main_Product + Styrene Dimerization Dimerization Side_Product_1 Diethyl Maleate Side_Product_2 Diethyl Fumarate Dimerization->Side_Product_1 Dimerization->Side_Product_2

References

Technical Support Center: Ethyl 1-phenylcyclopropanecarboxylate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 1-phenylcyclopropanecarboxylate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The primary methods for purifying this compound are flash column chromatography and recrystallization. Distillation can also be considered, although care must be taken to avoid the formation of azeotropes, which can complicate the separation of esters from similar boiling point impurities.

Q2: What is the expected appearance and physical state of pure this compound?

Q3: What are the potential impurities I might encounter after synthesizing this compound from styrene and ethyl diazoacetate?

A3: The synthesis of this compound via the rhodium-catalyzed reaction of styrene and ethyl diazoacetate can lead to several impurities. These include:

  • Stereoisomers (cis/trans): The cyclopropanation reaction can produce both cis and trans isomers of the product.

  • Carbene dimers: The carbene intermediate generated from ethyl diazoacetate can dimerize to form diethyl maleate and diethyl fumarate.[2]

  • Unreacted starting materials: Residual styrene and ethyl diazoacetate may be present.

  • Solvent and catalyst residues: Depending on the reaction conditions, residual catalyst and solvent will need to be removed.

Troubleshooting Guides

Flash Column Chromatography

Issue: My compound is not separating from impurities on the silica gel column.

  • Possible Cause: The solvent system (mobile phase) is not optimal.

  • Solution:

    • Adjust Polarity: A documented successful separation uses 1% ethyl acetate in petroleum ether.[3] If this is not providing adequate separation, try gradually increasing the polarity by increasing the percentage of ethyl acetate.

    • Alternative Solvents: Consider a different solvent system. For esters, mixtures of hexanes with ethers (like diethyl ether or MTBE) or chlorinated solvents (like dichloromethane) can be effective.

    • Check Rf Value: For optimal separation, the Rf value of the target compound on a TLC plate should be between 0.2 and 0.4.

Issue: The compound is eluting too quickly (high Rf) or not at all (low Rf).

  • Possible Cause: The polarity of the mobile phase is too high or too low.

  • Solution:

    • High Rf: Decrease the polarity of the mobile phase by reducing the percentage of the more polar solvent (e.g., ethyl acetate).

    • Low Rf: Increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

Issue: I am observing streaking or tailing of my compound's spot on the TLC plate and column.

  • Possible Cause 1: The compound is acidic or basic and is interacting strongly with the silica gel.

  • Solution 1: Add a small amount of a modifier to the mobile phase. For acidic compounds, a small amount of acetic acid can help. For basic compounds, a small amount of triethylamine can be beneficial.

  • Possible Cause 2: The sample is overloaded on the column.

  • Solution 2: Use a larger column or load less sample.

Recrystallization

Issue: I am unable to find a suitable solvent for recrystallization.

  • Possible Cause: A single solvent may not be ideal.

  • Solution: A two-solvent system is often effective for esters. Common pairs include:

    • Ethanol/Water

    • Acetone/Water

    • Heptane/Ethyl Acetate

    • Dichloromethane/Hexane

    • Start by dissolving the compound in a small amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.

  • Solution 1: Choose a lower-boiling solvent or solvent mixture.

  • Possible Cause 2: The solution is cooling too quickly.

  • Solution 2: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Possible Cause 3: The solution is too concentrated.

  • Solution 3: Add a small amount of the "good" solvent to redissolve the oil, then cool slowly again.

Issue: No crystals are forming, even after cooling.

  • Possible Cause 1: Too much solvent was used.

  • Solution 1: Evaporate some of the solvent to increase the concentration of the compound and then try to crystallize again.

  • Possible Cause 2: The solution is supersaturated but requires nucleation to begin crystallization.

  • Solution 2:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid.

    • Seeding: Add a tiny crystal of the pure compound to the solution.

Data Presentation

Purification MethodStationary/Mobile Phase or SolventKey ParametersExpected Purity/YieldReference
Flash Column Chromatography Silica Gel / 1% Ethyl Acetate in Petroleum EtherRf = 0.5 (in 100:1 Petroleum Ether/Ethyl Acetate)High Purity[3]
Recrystallization General suggestions: Ethanol/Water, Heptane/Ethyl AcetateDependent on solvent choiceHigh Purity, Yield variesGeneral Knowledge
Distillation Not specifiedBoiling point of related ester: 136°CDependent on impurity profileGeneral Knowledge

Experimental Protocols

Flash Column Chromatography of this compound

This protocol is based on a documented successful purification.[3]

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in petroleum ether and pour it into the column, allowing it to pack evenly.

    • Add a thin layer of sand on top of the silica gel bed.

    • Equilibrate the column by running the mobile phase (1% ethyl acetate in petroleum ether) through it until the baseline is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a low-boiling solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase (1% ethyl acetate in petroleum ether).

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the compound by thin-layer chromatography (TLC) using a 100:1 petroleum ether/ethyl acetate solvent system. The target compound should have an Rf of approximately 0.5.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a clear liquid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Styrene Styrene Reaction Cyclopropanation Styrene->Reaction EDA Ethyl Diazoacetate EDA->Reaction Catalyst Rh(II) Catalyst Catalyst->Reaction Crude_Product Crude this compound Reaction->Crude_Product Flash_Chromatography Flash Column Chromatography (Silica Gel, 1% EtOAc in Pet. Ether) Crude_Product->Flash_Chromatography Recrystallization Recrystallization (e.g., EtOH/Water) Crude_Product->Recrystallization Pure_Product Pure this compound Flash_Chromatography->Pure_Product Recrystallization->Pure_Product troubleshooting_logic cluster_chromatography Chromatography cluster_recrystallization Recrystallization start Purification Issue no_separation Poor Separation start->no_separation streaking Streaking/Tailing start->streaking oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals adjust_polarity Adjust Mobile Phase Polarity no_separation->adjust_polarity add_modifier Add Modifier (Acid/Base) streaking->add_modifier slow_cooling Cool Slowly / Change Solvent oiling_out->slow_cooling concentrate_seed Concentrate / Scratch / Seed no_crystals->concentrate_seed

References

Technical Support Center: Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cyclopropanation reactions, with a specific focus on the critical role of base selection in determining reaction yield and success.

Troubleshooting Guide

Issue 1: Low or No Cyclopropanation Yield
Possible Cause Troubleshooting Steps
Inappropriate Base Selection: The chosen base may be too weak to facilitate the desired reaction pathway or may be incompatible with the substrates or catalyst.- Consult the literature for precedents: Review established protocols for similar substrates. - Screen a range of bases: Test both organic (e.g., DBU) and inorganic (e.g., Cs₂CO₃, K₃PO₄) bases of varying strengths. In some cases, the absence of a base is necessary, as in the Simmons-Smith reaction.[1][2] - Consider the reaction mechanism: For Michael-initiated ring closure (MIRC) reactions, a base is essential to generate the nucleophile.[2][3] In contrast, for Simmons-Smith reactions, a base is not typically used in the main cyclopropanation step but may be used in subsequent workup steps.[4]
Solvent Incompatibility: The solvent may not be suitable for the reaction, affecting solubility, reaction rate, or catalyst stability.- Solvent polarity and basicity matter: In Simmons-Smith reactions, non-basic, polar solvents like dichloromethane or 1,2-dichloroethane are preferred as basic solvents can decrease the reaction rate.[4] - Optimize for your specific reaction: For a base-promoted synthesis of nitrile-substituted cyclopropanes, MeCN and DMF were found to be effective, while DMSO, H₂O, DCE, THF, and dioxane resulted in lower yields.[1][2]
Suboptimal Reaction Temperature: The reaction may require a specific temperature range for optimal performance.- Investigate the effect of temperature: Both increasing and decreasing the temperature from the optimum can lead to diminished yields.[1][2] For some Simmons-Smith variations, reactions are initiated at low temperatures (e.g., -17 °C or 0 °C).[4]
Catalyst Inactivity: In metal-catalyzed reactions, the catalyst may be inactive or poisoned.- Ensure proper catalyst handling and storage: Follow the supplier's recommendations. - Consider catalyst loading: The amount of catalyst may need to be optimized. - In phase-transfer catalysis (PTC), catalyst choice is crucial: Quaternary ammonium salts derived from Cinchona alkaloids have been shown to be effective.[3][5]
Issue 2: Poor Diastereoselectivity or Enantioselectivity
Possible Cause Troubleshooting Steps
Achiral Conditions for a Chiral Product: The reaction setup does not favor the formation of a single stereoisomer.- Employ chiral catalysts or auxiliaries: For enantioselective cyclopropanations, the use of chiral ligands with metal catalysts (e.g., rhodium or cobalt-based catalysts) is common.[6][7] - Utilize directing groups: In Simmons-Smith reactions, a hydroxyl group in proximity to the double bond can direct the cyclopropanation to occur on the same face, leading to high diastereoselectivity.[8][9]
Incorrect Catalyst or Ligand Choice: The selected chiral catalyst or ligand is not effective for the specific substrate.- Screen a library of chiral ligands: Different substrates may require different chiral environments for optimal stereocontrol. - Consult literature for similar transformations: Identify successful catalyst systems for analogous reactions.

Frequently Asked Questions (FAQs)

Q1: Is a base always necessary for a cyclopropanation reaction?

A1: No, a base is not always required. The necessity of a base is highly dependent on the reaction mechanism.

  • Base-Promoted Cyclopropanations: In reactions like the Michael-initiated ring closure (MIRC), a base is essential to deprotonate a nucleophile, initiating the cascade that leads to the cyclopropane ring.[1][2] Without the base, no product is formed.[1][2]

  • Simmons-Smith Reaction: The classic Simmons-Smith reaction, which utilizes an organozinc carbenoid, does not typically require a base for the cyclopropanation step.[4][8][10] However, a base may be used in subsequent steps, for example, for desilylation.[4]

  • Haloform-based Cyclopropanation: The reaction of haloforms (e.g., CHBr₃) with alkenes to form dihalocyclopropanes requires a strong base (e.g., KOH) to generate the dihalocarbene intermediate.[11]

Q2: How does the choice of an inorganic versus an organic base affect the reaction yield?

A2: The choice between an inorganic and an organic base can have a significant impact on the yield. In a study on the synthesis of nitrile-substituted cyclopropanes, various organic bases were screened, with only DBU providing a modest yield (38%). In contrast, several inorganic bases were effective, with Cesium Carbonate (Cs₂CO₃) proving to be the most suitable, affording the product in 95% yield.[1][2]

Q3: What is Phase-Transfer Catalysis (PTC) and how is it applied in cyclopropanation?

A3: Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[12][13] A phase-transfer catalyst, typically a quaternary ammonium salt, transports a reactant from one phase to the other where the reaction occurs.[12][13] In cyclopropanation, PTC has been successfully employed, for instance, in the reaction of 4-nitro-5-bromostyrylisoxazoles with malonate esters using a Cinchona-derived catalyst and an inorganic base like K₃PO₄.[3]

Q4: Can the solvent choice influence the effectiveness of the base and the overall yield?

A4: Absolutely. The solvent plays a critical role in cyclopropanation reactions. For instance, in the Simmons-Smith reaction, the rate decreases as the basicity of the solvent increases.[4] Therefore, non-basic solvents like dichloromethane are preferred. In a base-promoted cyclopropanation, solvent screening revealed that MeCN and DMF were optimal, while other common solvents led to significantly lower yields.[1][2]

Quantitative Data on Base Selection

The following table summarizes the effect of different bases on the yield of a specific nitrile-substituted cyclopropane synthesis via a Michael-initiated ring closure reaction.[1][2]

EntryBaseYield (%)
1DBU38
2Et₃N0
3DIPEA0
4Pyridine0
5K₂CO₃65
6Na₂CO₃53
7K₃PO₄82
8NaOH45
9Cs₂CO₃95
10No Base0

Key Experimental Protocols

Protocol 1: Base-Promoted Synthesis of Nitrile-Substituted Cyclopropanes

This protocol is based on a Michael-initiated ring closure reaction.[1][2]

  • To a solution of (Z)-2-bromo-3-phenylacrylonitrile (0.2 mmol) and 2-pyridylacetonitrile (0.2 mmol) in MeCN (1.0 mL), add Cesium Carbonate (Cs₂CO₃) (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain the dinitrile-substituted cyclopropane.

Protocol 2: Simmons-Smith Cyclopropanation

This is a general procedure for the Simmons-Smith reaction.[8][14]

  • Under a nitrogen atmosphere, add a solution of diethylzinc (Et₂Zn) (2.0 eq) to dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C.

  • Slowly add a solution of trifluoroacetic acid (2.0 eq) in CH₂Cl₂. Caution: This reaction can be vigorous.

  • Stir the resulting white slurry at room temperature for 2 hours until gas evolution ceases.

  • Cool the mixture to -10 °C and add a solution of diiodomethane (CH₂I₂) (2.0 eq) in CH₂Cl₂ dropwise until the solution becomes clear.

  • Add a solution of the alkene (1.0 eq) in CH₂Cl₂ at -10 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by pouring it into a solution of NaHCO₃ and Na₂EDTA, followed by the addition of a saturated NH₄Cl solution.

  • Extract the product with CH₂Cl₂, combine the organic layers, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

experimental_workflow Experimental Workflow: Base-Promoted Cyclopropanation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reactants Combine Alkene and Nucleophile in Solvent start->reactants add_base Add Base (e.g., Cs2CO3) reactants->add_base stir Stir at Room Temperature add_base->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Aqueous Workup and Extraction quench->extract purify Column Chromatography extract->purify end Isolated Product purify->end

Caption: Workflow for a base-promoted cyclopropanation reaction.

logical_relationship Base Selection Logic in Cyclopropanation cluster_mechanism Reaction Mechanism cluster_base_req Base Requirement cluster_yield Impact on Yield mirc Michael-Initiated Ring Closure base_required Base Required mirc->base_required Essential for Nucleophile Generation no_product No Product Without Base mirc->no_product If base is absent simmons_smith Simmons-Smith Reaction no_base No Base Required simmons_smith->no_base Carbenoid Mechanism haloform Haloform Reaction strong_base Strong Base Required haloform->strong_base For Carbene Formation high_yield High Yield with Optimal Base base_required->high_yield variable_yield Yield Dependent on Base Strength strong_base->variable_yield

Caption: Logical flow for deciding on base use in cyclopropanation.

References

Temperature optimization for cyclopropanation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cyclopropanation Reactions

This guide provides troubleshooting advice and answers to frequently asked questions regarding temperature optimization in cyclopropanation reactions. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during cyclopropanation reactions, with a focus on temperature-related causes and solutions.

Q1: My cyclopropanation reaction shows low to no yield. How could temperature be the problem?

A: Temperature is a critical parameter that can impact yield in several ways depending on the reaction type:

  • For Simmons-Smith Reactions: While often initiated at low temperatures (e.g., 0 °C or below), the reaction may require warming to proceed at a reasonable rate.[1] In some modern flow-chemistry setups, no conversion was observed at room temperature, and heating to 40 °C was necessary to achieve a high yield.[2] If your yield is low, a slight, controlled increase in temperature might be required.

  • For Diazo-Compound-Based Reactions:

    • Temperature Too Low: The catalyst may have an optimal operating temperature that has not been reached, leading to slow or no turnover.

    • Temperature Too High: This is a more common issue. Diazo compounds are thermally unstable and can decompose.[3][4][5] If the temperature is too high, the rate of thermal decomposition can outpace the desired catalytic cyclopropanation, leading to the formation of byproducts and consuming the starting material non-productively.[3]

Q2: I am observing significant byproduct formation, particularly dimers of my carbene source. What is the role of temperature?

A: This issue is most prevalent in reactions using diazo compounds, such as ethyl diazoacetate (EDA). At elevated temperatures, the diazo compound can thermally decompose to form a carbene intermediate.[3] This carbene can then react with another carbene molecule or the parent diazo compound to form dimers (e.g., diethyl fumarate and diethyl maleate from EDA) or polymers.[3] To achieve high selectivity for the desired cyclopropane, the reaction conditions must be optimized so that the reaction of the carbene with the alkene is significantly faster than its thermal decomposition and subsequent side reactions.[3] Lowering the reaction temperature is a primary strategy to minimize these side reactions.

Q3: The diastereoselectivity of my reaction is poor. Can adjusting the temperature help?

A: Yes, temperature plays a crucial role in controlling stereoselectivity.

  • General Principle: Lower reaction temperatures often lead to higher diastereoselectivity. This is because the transition states leading to different diastereomers have different activation energies; at lower temperatures, the reaction is more likely to proceed through the lower-energy transition state, favoring the formation of a single diastereomer.

  • Catalyzed vs. Thermal Reactions: Metal-catalyzed reactions often provide significantly higher diastereomeric ratios compared to purely thermal reactions.[5] If selectivity is an issue, switching to a suitable catalyst system in addition to optimizing the temperature may be beneficial. Some highly selective organocatalytic systems require sub-ambient temperatures, such as -35 °C, to achieve excellent results.[6]

Q4: My catalyst appears to be deactivating during the reaction. Is temperature a contributing factor?

A: High temperatures can lead to catalyst deactivation through a process known as sintering.[7][8] Sintering involves the agglomeration or clumping of catalyst particles, which reduces the effective surface area of the catalyst.[7][8] With less surface area, there are fewer active sites available for the reaction, leading to a decrease in the reaction rate and overall yield. If you suspect thermal deactivation, consider running the reaction at a lower temperature or choosing a catalyst with higher thermal stability.

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature ranges for common cyclopropanation reactions?

A: The optimal temperature is highly dependent on the specific reagents, substrate, and catalyst used. However, some general ranges are provided in the table below.

Q2: How do I determine a safe operating temperature when using a diazo compound?

A: Due to their potential instability, it is critical to understand the thermal properties of any diazo compound before use.[4] The thermal stability is highly influenced by the compound's substituents.[5]

  • Consult the Literature: Search for thermal analysis data, such as Differential Scanning Calorimetry (DSC), which can provide an onset temperature (T_onset) for decomposition. Decomposition onset temperatures for various diazo compounds can range widely, from 75 °C to 160 °C.[4]

  • Start Low: Begin experiments at a low temperature and slowly warm the reaction, monitoring for gas evolution (N₂) and product formation.

  • Slow Addition: The diazo compound should be added slowly to the reaction mixture to keep its instantaneous concentration low, minimizing the risk of a runaway reaction and reducing side product formation.[9]

Q3: My reaction is exothermic. How should I manage the temperature?

A: For exothermic reactions, effective heat management is crucial to prevent temperature spikes that could lead to side reactions, poor selectivity, or unsafe conditions.

  • Controlled Reagent Addition: Use a syringe pump for the slow, controlled addition of the limiting reagent.

  • Efficient Cooling: Employ an ice bath, cryocooler, or automated reactor system to maintain a constant internal temperature.

  • Vigorous Stirring: Ensure the reaction mixture is well-stirred to promote even heat distribution and prevent the formation of localized hot spots.

  • Dilution: Running the reaction at a lower concentration can also help dissipate heat more effectively.

Data Presentation

Table 1: Typical Temperature Conditions for Common Cyclopropanation Methods

Reaction TypeCommon ReagentsTypical Temperature RangeNotes
Simmons-Smith CH₂I₂ + Zn-Cu couple0 °C to Room Temperature (25 °C)Often started cold and allowed to warm slowly.[1]
Furukawa Modification CH₂I₂ + Et₂Zn0 °C to Room TemperatureA more reactive version of the Simmons-Smith reaction.[10]
Continuous-Flow Simmons-Smith CH₂I₂ + Zn/Cu Column40 °COptimized for a specific flow reactor setup.[2]
Rh(II)-Catalyzed (Diazo) Ethyl Diazoacetate + Rh₂(OAc)₄Room Temperature to RefluxHighly dependent on substrate and catalyst; some are selective at room temperature.[11]
Cu(I)-Catalyzed (Diazo) Ethyl Diazoacetate + Cu(OTf)₂Varies (often heated)Copper catalysts are also common for diazo decomposition.[5]
Organocatalytic Varies-35 °C to Room TemperatureSome highly enantioselective methods require cryogenic temperatures.[6]

Table 2: Thermal Stability Data for Ethyl Diazoacetate (EDA)

CompoundParameterValueConditions
Ethyl Diazoacetate (EDA) Half-life109 hours100 °C[5]
Ethyl Diazoacetate (EDA) Time for 50% Conversion35 minutes120 °C (393 K)[3][12]
Ethyl Diazoacetate (EDA) Time for 50% Conversion3 minutes150 °C (423 K)[3][12]
Ethyl Diazoacetate (EDA) Activation Energy (Decomposition)114.55 kJ/mol-

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol

  • Materials: Allylic alcohol substrate, Diethylzinc (Et₂Zn) solution, Diiodomethane (CH₂I₂), Anhydrous Dichloromethane (DCM), Saturated aqueous Ammonium Chloride (NH₄Cl), Saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Procedure:

    • Dissolve the allylic alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add diethylzinc (2.0 eq) to the solution while maintaining the temperature at 0 °C. Stir for 20 minutes.

    • Add diiodomethane (2.0 eq) dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress using TLC or GC-MS.

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Add saturated aqueous NaHCO₃ and stir until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Rh(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)

  • Materials: Alkene substrate, Rhodium(II) acetate dimer [Rh₂(OAc)₄], Ethyl diazoacetate (EDA), Anhydrous solvent (e.g., Dichloromethane or Toluene).

  • Procedure:

    • To a flask containing the alkene (1.0 - 1.2 eq) and the rhodium catalyst (0.5 - 2 mol%) under an inert atmosphere, add the anhydrous solvent.

    • Heat or cool the solution to the desired reaction temperature (e.g., 25 °C).

    • Prepare a solution of ethyl diazoacetate (1.0 eq) in the same anhydrous solvent.

    • Using a syringe pump, add the EDA solution to the reaction mixture over a period of 2-4 hours. Note: A slow addition rate is crucial to maintain a low concentration of EDA, minimizing side reactions like dimer formation.

    • After the addition is complete, continue stirring at the same temperature for an additional 1-2 hours or until TLC/GC-MS analysis indicates complete consumption of the limiting reagent.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude residue directly by flash column chromatography to isolate the cyclopropane product.

Visualizations

troubleshooting_workflow start Low Yield Observed q1 What is the reaction type? start->q1 sub_diazo Diazo Compound Reaction q1->sub_diazo Diazo-based sub_ss Simmons-Smith Type q1->sub_ss Simmons-Smith q_diazo Byproducts like dimers observed? sub_diazo->q_diazo q_ss Was reaction warmed after initial cooling? sub_ss->q_ss res_diazo_highT Potential Issue: Temperature too high, causing rapid diazo decomposition. Solution: Lower the temperature and use slow addition of the diazo compound. q_diazo->res_diazo_highT Yes res_diazo_lowT Potential Issue: Temperature too low for catalyst activation. Solution: Cautiously increase temperature in small increments. q_diazo->res_diazo_lowT No res_ss_lowT Potential Issue: Insufficient thermal energy for reaction to proceed. Solution: Allow reaction to warm to RT after addition of reagents at 0 °C. q_ss->res_ss_lowT No res_ss_other Issue may not be temperature-related. Check reagent quality (e.g., Zn activation). q_ss->res_ss_other Yes

Caption: Troubleshooting workflow for low yield in cyclopropanation.

reaction_pathways cluster_0 Reaction Pathways from Metal Carbene cluster_1 Influence of Temperature diazo Diazo Compound (e.g., N₂CHCO₂Et) carbene Metal Carbene Intermediate diazo->carbene Catalyst, -N₂ product Desired Cyclopropane carbene->product + Alkene (Desired Pathway) dimer Dimer Byproducts (e.g., Fumarate/Maleate) carbene->dimer + Carbene or Diazo (Side Reaction) low_T Lower Temperature low_T->product Favors high_T Higher Temperature high_T->dimer Favors

References

Technical Support Center: Synthesis of Ethyl 1-phenylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-phenylcyclopropanecarboxylate, with a focus on challenges encountered during scale-up.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: We are experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can we improve the yield?

Answer: Low yields can stem from several factors, particularly when scaling up the reaction. Here are the primary areas to investigate:

  • Suboptimal Reaction Temperature:

    • Problem: The cyclopropanation reaction is often exothermic. Inadequate temperature control on a larger scale can lead to side reactions and decomposition of the product or reagents.

    • Solution: Implement a robust cooling system to maintain the optimal reaction temperature. For the rhodium-catalyzed reaction of styrene with ethyl diazoacetate, a temperature range of 20-25°C is typically recommended. Monitor the internal reaction temperature closely and adjust the cooling rate as needed.

  • Purity of Reagents:

    • Problem: Impurities in styrene or ethyl diazoacetate can interfere with the catalyst and lead to the formation of byproducts. The presence of water or other nucleophiles can also consume the carbene intermediate.

    • Solution: Ensure all reagents are of high purity and are anhydrous. Styrene should be freshly distilled to remove any polymerization inhibitors. Ethyl diazoacetate should be handled with care due to its potential instability.

  • Inefficient Stirring:

    • Problem: Inadequate mixing in a larger reactor can lead to localized "hot spots" and concentration gradients, resulting in incomplete reaction and byproduct formation.

    • Solution: Use an appropriate overhead stirrer with a properly designed impeller to ensure efficient mixing of the reaction mixture. The stirring speed should be sufficient to maintain a homogeneous suspension if a solid catalyst is used.

  • Catalyst Deactivation:

    • Problem: The catalyst, particularly rhodium catalysts, can be sensitive to air, moisture, and impurities. Deactivation of the catalyst will halt the reaction prematurely.

    • Solution: Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen). Ensure all solvents and reagents are thoroughly degassed before use.

Issue 2: Formation of Significant Byproducts

Question: Our final product is contaminated with several byproducts. What are the most common byproducts in this synthesis and how can we minimize their formation?

Answer: Byproduct formation is a common challenge. The primary byproducts in the rhodium-catalyzed synthesis from styrene and ethyl diazoacetate are diethyl fumarate and diethyl maleate, which arise from the dimerization of the carbene intermediate.

  • Minimizing Carbene Dimerization:

    • Slow Addition of Ethyl Diazoacetate: Add the ethyl diazoacetate solution to the reaction mixture slowly and at a controlled rate. This maintains a low concentration of the carbene intermediate, favoring the reaction with styrene over dimerization.

    • Styrene in Excess: Using a molar excess of styrene will increase the probability of the carbene reacting with the alkene.

  • Other Potential Byproducts:

    • Polystyrene: Polymerization of styrene can occur, especially at elevated temperatures. Ensure the reaction temperature is well-controlled.

    • Solvent-Related Byproducts: The choice of solvent can influence byproduct formation. Dichloromethane is a common solvent for this reaction.

Issue 3: Difficulty in Controlling the Cis/Trans Isomer Ratio

Question: We are struggling to achieve a consistent and desirable ratio of the cis and trans isomers of this compound. How can we influence the stereoselectivity of the reaction?

Answer: The stereoselectivity of the cyclopropanation reaction is influenced by the catalyst and reaction conditions.

  • Catalyst Selection: The choice of rhodium catalyst and its ligands plays a crucial role in determining the cis/trans ratio. For instance, rhodium(II) octanoate [Rh₂(oct)₄] and rhodium(II) acetate [Rh₂(OAc)₄] are commonly used and tend to favor the formation of the trans isomer. Chiral ligands can be employed to enhance the selectivity for a particular isomer.

  • Solvent Effects: The polarity of the solvent can have a modest effect on the stereoselectivity. Experimenting with different solvents of varying polarity may allow for fine-tuning of the isomer ratio.

  • Temperature: Reaction temperature can also influence the cis/trans ratio, although this effect is generally less pronounced than the choice of catalyst.

Issue 4: Challenges in Product Purification at Scale

Question: We are finding it difficult to purify this compound from the crude reaction mixture on a larger scale. What are effective purification strategies?

Answer: Scaling up purification requires moving away from laboratory-scale techniques like column chromatography.

  • Distillation: Vacuum distillation is a viable method for purifying this compound, as it is a relatively volatile compound. This is often the most practical and scalable method.

  • Crystallization: If the product is a solid at a certain temperature or can be derivatized to a crystalline solid, crystallization can be an effective purification method for removing impurities.

  • Liquid-Liquid Extraction: A series of aqueous washes can be used to remove water-soluble impurities and unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound?

A1: A general protocol for the rhodium-catalyzed synthesis is as follows. Please note that specific quantities and conditions should be optimized for your specific scale and equipment.

Experimental Protocol: Rhodium-Catalyzed Synthesis of this compound

Step Procedure Key Parameters & Notes
1. Reactor Setup Under an inert atmosphere (Argon or Nitrogen), charge a clean, dry reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature probe with freshly distilled styrene and the rhodium catalyst (e.g., Rh₂(OAc)₄).Use anhydrous solvents and reagents. Ensure the system is well-sealed to prevent air and moisture ingress.
2. Reagent Preparation In a separate flask, prepare a solution of ethyl diazoacetate in a suitable anhydrous solvent (e.g., dichloromethane).Ethyl diazoacetate is potentially explosive and should be handled with care.
3. Reaction Cool the reactor contents to the desired temperature (e.g., 20-25°C). Slowly add the ethyl diazoacetate solution from the dropping funnel to the stirred reaction mixture over a period of several hours.The slow addition is crucial to minimize the formation of carbene dimerization byproducts. Monitor the internal temperature throughout the addition.
4. Reaction Monitoring Monitor the progress of the reaction by a suitable analytical technique (e.g., GC or TLC) until the consumption of the starting material is complete.
5. Work-up Once the reaction is complete, quench the reaction mixture (e.g., by carefully adding acetic acid to decompose any remaining diazo compound). Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
6. Purification Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Q2: What are the key safety considerations when scaling up this synthesis?

A2:

  • Ethyl Diazoacetate: This reagent is toxic and potentially explosive, especially in undiluted form and in the presence of impurities. It should be handled with extreme caution in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Exothermic Reaction: The reaction is exothermic and can lead to a runaway reaction if not properly controlled. Ensure adequate cooling capacity and continuous monitoring of the reaction temperature.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent catalyst deactivation and potential side reactions.

Q3: How can we analyze the purity and isomer ratio of the final product?

A3:

  • Gas Chromatography (GC): GC is an excellent method for determining the purity of the product and quantifying the ratio of cis and trans isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the product and determine the isomer ratio by integrating the characteristic signals for each isomer.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactor_setup 1. Reactor Setup (Styrene, Catalyst, Solvent) reagent_prep 2. Reagent Preparation (Ethyl Diazoacetate Solution) reaction 3. Reaction (Slow Addition & Temp. Control) reactor_setup->reaction reagent_prep->reaction monitoring 4. Reaction Monitoring (GC/TLC) reaction->monitoring workup 5. Work-up (Quenching, Washing) monitoring->workup purification 6. Purification (Vacuum Distillation) workup->purification analysis 7. Analysis (GC, NMR) purification->analysis product Final Product analysis->product

Caption: Workflow for this compound Synthesis.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

troubleshooting_logic start Start Troubleshooting low_yield Low Yield? start->low_yield byproducts High Byproducts? low_yield->byproducts No check_temp Check Temperature Control low_yield->check_temp Yes isomer_ratio Incorrect Isomer Ratio? byproducts->isomer_ratio No slow_addition Slow Down Diazo Addition byproducts->slow_addition Yes change_catalyst Change Catalyst/Ligands isomer_ratio->change_catalyst Yes end Problem Resolved isomer_ratio->end No check_reagents Check Reagent Purity check_temp->check_reagents check_stirring Check Stirring Efficiency check_reagents->check_stirring check_catalyst Check Catalyst Activity check_stirring->check_catalyst excess_styrene Use Excess Styrene slow_addition->excess_styrene excess_styrene->end change_solvent Optimize Solvent change_catalyst->change_solvent change_solvent->end

Caption: Troubleshooting Logic for Synthesis Issues.

Technical Support Center: Overcoming Low Yields in Acid-Amine Coupling for Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in acid-amine coupling reactions for the synthesis of carboxamide derivatives.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction is giving a very low yield. What are the most common initial checks I should perform?

A1: When encountering low yields, start by verifying the quality and purity of your starting materials and reagents. Ensure your carboxylic acid, amine, coupling reagent, and solvents are anhydrous, as water can hydrolyze activated intermediates.[1] It is also crucial to confirm the accurate molar ratios of your reactants and reagents. An excess of the less expensive component, either the acid or the amine, can sometimes drive the reaction to completion and improve yields.[2][3] Finally, check the reaction temperature; while many couplings proceed at room temperature, some may benefit from cooling to 0°C to minimize side reactions, whereas others, especially with hindered substrates, might require elevated temperatures.[4][5]

Q2: I am observing multiple spots on my TLC plate, including starting materials and unknown byproducts. What are the likely side reactions occurring?

A2: Several side reactions can lead to the formation of byproducts and reduce the yield of your desired amide. With carbodiimide coupling reagents like DCC and EDC, the most common side reaction is the formation of a stable N-acylurea byproduct, which can be difficult to separate from the product.[4][6][7] Another possibility is the formation of a symmetric anhydride from two equivalents of the carboxylic acid.[6] With uronium/aminium-based reagents like HATU, a potential side reaction is the formation of a guanidinium byproduct from the reaction of the coupling reagent with the amine.[2][8][9][10][11] Racemization of chiral carboxylic acids, particularly α-amino acids, is also a significant concern that can lead to a mixture of diastereomeric products.[4][12][13][14][15][16]

Q3: How can I suppress the formation of the N-acylurea byproduct when using carbodiimide reagents like DCC or EDC?

A3: The formation of N-acylurea can be significantly suppressed by the addition of auxiliary nucleophiles such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[4][13] These additives react with the highly reactive O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement, yet still reactive towards the amine.[4][17] Performing the reaction at lower temperatures (e.g., 0°C) and using non-polar solvents can also disfavor the formation of N-acylurea.[4][7]

Q4: What is the best way to avoid racemization during the coupling of chiral amino acids?

A4: Racemization is a common issue, especially in peptide synthesis. To minimize it, the use of additives like HOBt or 7-aza-1-hydroxybenzotriazole (HOAt) is highly recommended.[12][15] These additives help to form active esters that are less prone to racemization. The choice of coupling reagent is also critical; uronium/aminium reagents like HATU are often preferred for sensitive substrates as they are reported to cause less epimerization.[18][19] Additionally, the choice of base is important; sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are generally preferred over stronger, more nucleophilic bases.[14] Running the reaction at lower temperatures also helps to suppress racemization.[4]

Q5: My starting materials are sterically hindered, and the reaction is not proceeding. What strategies can I employ?

A5: Coupling sterically hindered carboxylic acids or amines is a known challenge that often results in low yields. In such cases, more powerful coupling reagents like HATU or COMU may be necessary to achieve a reasonable reaction rate.[19][20] Elevating the reaction temperature can also help to overcome the steric hindrance, but this must be balanced against the potential for increased side reactions.[5][11] Alternatively, converting the carboxylic acid to a more reactive species, such as an acid chloride, prior to the addition of the amine can be an effective strategy.[17][21]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Poor quality of reagents Use fresh, anhydrous solvents and high-purity starting materials and coupling reagents.
Incorrect stoichiometry Carefully check the molar ratios of all reactants. Consider using a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine.
Inadequate activation of the carboxylic acid Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU). Ensure the appropriate base is used for the chosen reagent (e.g., DIPEA for HATU).[18]
Low reactivity of starting materials (steric hindrance or electronic effects) Increase the reaction temperature.[5] Consider converting the carboxylic acid to an acid chloride. For electron-deficient amines, a more reactive coupling agent and longer reaction times may be necessary.[22]
Precipitation of starting materials or product Choose a solvent in which all components are soluble at the reaction temperature. Common solvents include DMF, DCM, THF, and acetonitrile.[4][22]
Issue 2: Presence of Multiple Byproducts
Byproduct Identification Suppression Strategy
N-acylurea Typically observed with carbodiimide reagents (DCC, EDC).Add HOBt or NHS to the reaction mixture.[4][13] Use a less polar solvent and lower the reaction temperature.[4]
Guanidinium byproduct Occurs with uronium/aminium reagents (HATU, HBTU) when the amine reacts directly with the coupling agent.Pre-activate the carboxylic acid with the coupling reagent for a short period (5-15 minutes) before adding the amine.[9] Avoid using a large excess of the coupling reagent.[2]
Symmetric anhydride Formed from two molecules of the carboxylic acid.Use a 1:1 stoichiometry of the carboxylic acid and amine. Add the coupling reagent to a mixture of the acid and amine.
Diastereomers (from racemization) Observed with chiral carboxylic acids.Use additives like HOBt or HOAt.[12][15] Employ a non-nucleophilic, sterically hindered base (e.g., DIPEA).[14] Perform the reaction at a lower temperature.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the yield of a model amide coupling reaction between Boc-valine and 4-amino-N-(4-methoxybenzyl)benzamide under various conditions, illustrating the impact of different coupling reagents and additives.

Coupling Reagent Base/Additive Solvent Temperature (°C) Time (h) Yield (%) Reference
HATU (1 equiv)DIPEA (5 equiv)DMF23538[22]
DCC (2 equiv)DMAP (1 equiv)CH₂Cl₂23428[22]
DCC (1 equiv)DMAP (1 equiv), HOBt (0.1 equiv)CH₃CN234251[22]
EDC (1 equiv)HOBt (1 equiv), Et₃N (5 equiv)Dichloroethane2348Trace[22]
EDC (1 equiv)DMAP (1 equiv), HOBt (0.1 equiv), DIPEACH₃CN23-72[22]

Experimental Protocols

General Protocol for EDC/HOBt Coupling
  • Dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent (e.g., DMF or DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) to the mixture and stir for 15-30 minutes at 0°C to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.0 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for HATU Coupling
  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous polar aprotic solvent such as DMF.

  • Add a non-nucleophilic base, typically DIPEA (2.0-3.0 equivalents).

  • Add HATU (1.1 equivalents) to the solution and stir for 5-15 minutes at room temperature to form the active ester.[1]

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, or until completion as indicated by TLC or LC-MS.

  • Dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Acid Carboxylic Acid Activation Activation of Carboxylic Acid Acid->Activation Amine Amine Coupling Nucleophilic Attack by Amine Amine->Coupling Reagent Coupling Reagent Reagent->Activation Base Base Base->Activation Solvent Solvent Solvent->Activation Activation->Coupling Quench Quench Reaction Coupling->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Product Pure Carboxamide Purify->Product

Caption: General workflow for an acid-amine coupling reaction.

troubleshooting_yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Check_Stoichiometry Verify Stoichiometry Check_Purity->Check_Stoichiometry Check_Conditions Review Reaction Conditions (Temp, Solvent) Check_Stoichiometry->Check_Conditions Side_Reactions Analyze for Side Reactions Check_Conditions->Side_Reactions Optimize_Reagent Optimize Coupling Reagent/Additives Side_Reactions->Optimize_Reagent Yes Optimize_Conditions Optimize Reaction Conditions Side_Reactions->Optimize_Conditions No Successful_Yield Improved Yield Optimize_Reagent->Successful_Yield Optimize_Conditions->Successful_Yield

Caption: A decision tree for troubleshooting low reaction yields.

References

Validation & Comparative

Mass Spectrometry Analysis: A Comparative Guide to Ethyl 1-phenylcyclopropanecarboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular structures through fragmentation analysis. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrum of Ethyl 1-phenylcyclopropanecarboxylate against the experimentally determined spectra of two key analogs: Ethyl cyclopropanecarboxylate and Ethyl phenylacetate. This comparison offers valuable insights into how the presence of the phenyl group and the cyclopropane ring influences fragmentation pathways.

Comparative Fragmentation Analysis

The mass spectral data for this compound is predicted based on established fragmentation patterns of esters, cyclopropanes, and aromatic compounds. This is compared with the known fragmentation data for Ethyl cyclopropanecarboxylate and Ethyl phenylacetate, sourced from the NIST Mass Spectrometry Data Center. The primary fragments (ions) are presented below with their mass-to-charge ratio (m/z) and predicted or observed relative abundances.

m/z Predicted/Observed Ion This compound (Predicted) Ethyl cyclopropanecarboxylate (Observed) Ethyl phenylacetate (Observed)
190 [M]•+Moderate--
164 ---Moderate
145 [M - OCH2CH3]•+High--
117 [C9H9]+High--
115 [C9H7]+Moderate--
114 --Moderate-
91 [C7H7]+High-Very High
85 [M - C2H5]+-High-
69 [C4H5O]+-Very High-
65 [C5H5]+Moderate-Moderate
41 [C3H5]+-High-
29 [C2H5]+ModerateModerateModerate

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization. The molecular ion first undergoes fragmentation through several key pathways, including the loss of the ethoxy group, rearrangements, and cleavages of the cyclopropane ring.

fragmentation M This compound [M]•+ m/z = 190 F1 [M - OCH2CH3]•+ m/z = 145 M->F1 - 45 Da F5 [C2H5]+ m/z = 29 M->F5 - 161 Da F2 [C9H9]+ m/z = 117 F1->F2 - CO F3 [C7H7]+ (Tropylium ion) m/z = 91 F2->F3 - C2H2 F4 [C9H7]+ m/z = 115 F2->F4 - H2

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a standard procedure for the analysis of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte (this compound, Ethyl cyclopropanecarboxylate, or Ethyl phenylacetate) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Perform a serial dilution to obtain a final concentration of 10 µg/mL for GC-MS analysis.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[1]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 35-500.

  • Solvent Delay: 3 minutes.

4. Data Acquisition and Analysis:

  • Acquire the data in full scan mode.

  • Process the raw data to obtain the mass spectrum of the analyte peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectra with a reference library (e.g., NIST) for known compounds. For novel compounds, interpret the fragmentation pattern to deduce the structure.

The following workflow diagram illustrates the key steps in the experimental and data analysis process.

workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase SamplePrep Sample Preparation (10 µg/mL in Dichloromethane) GC_MS GC-MS Analysis (EI, 70 eV) SamplePrep->GC_MS DataAcq Data Acquisition (m/z 35-500) GC_MS->DataAcq SpecExtract Mass Spectrum Extraction DataAcq->SpecExtract FragIdent Fragment Identification SpecExtract->FragIdent StructElucid Structural Elucidation / Comparison FragIdent->StructElucid

Caption: Experimental and data analysis workflow for MS analysis.

References

Comparative Analysis of Ethyl 1-phenylcyclopropanecarboxylate via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectral data of Ethyl 1-phenylcyclopropanecarboxylate, offering insights into its structural confirmation and comparison with analogous compounds.

FTIR Spectral Data Comparison

The FTIR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: the ethyl ester, the phenyl ring, and the cyclopropane ring. A comparison with related structures, such as Ethyl Benzoate and Methyl Cyclopropanecarboxylate, allows for a more definitive assignment of these spectral features.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Ethyl Benzoate (cm⁻¹) Methyl Cyclopropanecarboxylate (cm⁻¹)
Ester C=O Stretch1715 - 1730~1725[1]~1735
C-O Stretch1250 - 1310 and 1100 - 1130[1]~1280 and ~1110[1]Not specified
Aromatic C-H Stretch3000 - 3100[2][3]3000 - 3100N/A
C=C Stretch (in-ring)1400 - 1600[2][3]1400 - 1600N/A
C-H Out-of-plane Bend675 - 900[2][3]675 - 900N/A
Cyclopropane C-H Stretch3040 - 3080[4][5]N/A3040 - 3080
CH₂ Deformation1440 - 1480[5]N/A1440 - 1480
Ring Vibration~1020[5]N/A~1020
Alkyl C-H Stretch (ethyl group)2850 - 30002850 - 3000N/A

Note: The conjugation of the phenyl group with the ester carbonyl in Ethyl Benzoate lowers the C=O stretching frequency compared to a saturated ester.[6] In this compound, the cyclopropane ring's proximity to the phenyl group and ester may influence the electronic environment and thus the exact peak positions. The characteristic high-wavenumber C-H stretching of the cyclopropane ring is a key diagnostic feature.[4][5]

Experimental Protocol: FTIR Spectroscopy

The following protocol outlines the standard procedure for obtaining the FTIR spectrum of a liquid sample, such as this compound, using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

  • FTIR Spectrometer equipped with a Diamond or Germanium ATR crystal.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a solvent appropriate for the crystal material (e.g., isopropanol) and a lint-free tissue.

    • Acquire a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.

  • Sample Application:

    • Place a small drop of the liquid sample (this compound) directly onto the center of the ATR crystal.[7][8] Only a small volume is needed to cover the crystal surface.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. For optimal results, co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

    • The typical spectral range for analysis is 4000 cm⁻¹ to 400 cm⁻¹.[9]

  • Data Processing and Cleaning:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform any necessary baseline corrections or other data processing.

    • After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.[9]

Logical Workflow: Structure-Activity Relationship (SAR) Study

In drug discovery, understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds.[10][11][12] The following diagram illustrates a hypothetical SAR study workflow for a series of analogs based on the this compound scaffold.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Lead Lead Compound (e.g., this compound) Design Design Analogs (Vary R1, R2, etc.) Lead->Design Synthesis Synthesize Analogs Design->Synthesis Purification Purify & Characterize (NMR, MS, FTIR) Synthesis->Purification Primary_Screen Primary Assay (e.g., Target Binding) Purification->Primary_Screen Secondary_Screen Secondary Assays (e.g., Cell-based) Primary_Screen->Secondary_Screen ADMET ADMET Profiling Secondary_Screen->ADMET SAR_Analysis SAR Analysis ADMET->SAR_Analysis Model Develop QSAR Model SAR_Analysis->Model Decision Decision Point: Advance or Redesign? Model->Decision Decision->Design Redesign a_end Candidate Decision->a_end Advance

Caption: A workflow for a Structure-Activity Relationship (SAR) study.

References

A Head-to-Head Battle: Rhodium vs. Copper Catalysts in Cyclopropanation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the choice of catalyst is paramount to achieving desired outcomes in cyclopropanation reactions. This guide provides an objective comparison of the two most prominent classes of catalysts for this transformation: rhodium and copper complexes. We will delve into their performance, supported by experimental data, and provide detailed protocols for their application.

Cyclopropanation, the formation of a three-membered carbocyclic ring, is a fundamental transformation in organic synthesis, yielding a structural motif prevalent in numerous natural products and pharmaceuticals. The catalytic decomposition of diazo compounds in the presence of alkenes stands as one of the most powerful methods to achieve this. At the forefront of this methodology are catalysts based on rhodium and copper, each with its distinct advantages and disadvantages.

Performance Comparison: A Quantitative Look

The efficacy of a catalyst in cyclopropanation is judged by several key metrics: yield, enantioselectivity (ee%), and diastereoselectivity (d.r.). Below is a summary of representative data comparing rhodium and copper catalysts in the benchmark cyclopropanation of styrene with ethyl diazoacetate.

Catalyst SystemSubstrate (Alkene)Diazo CompoundYield (%)ee%d.r. (trans:cis)Catalyst Loading (mol%)Reference
Rh₂(OAc)₄StyreneEthyl diazoacetateHighN/A (achiral)~1.5:10.05[1]
Rh₂(S-DOSP)₄StyreneMethyl phenyldiazoacetateHigh91>97:30.05[1]
Rh₂(S-TCPTAD)₄Ethyl acrylatet-Butyl phenyldiazoacetate7891>95:5Not Specified[2]
Cu(OTf)₂ / (S,S)-tBu-BoxStyreneEthyl diazoacetateGoodup to 97Varies5[3]
Polymer-supported Cu(II)-bis(oxazoline)StyreneEthyl diazoacetateGoodup to 85 (trans)VariesNot Specified[4]

Rhodium catalysts , particularly dirhodium(II) carboxylates, are often lauded for their high reactivity and efficiency, frequently enabling high turnover numbers.[5] They exhibit broad substrate scope, effectively catalyzing the cyclopropanation of electron-rich, neutral, and even electron-deficient olefins.[6] Chiral rhodium catalysts, such as Rh₂(S-DOSP)₄, are renowned for their ability to induce high levels of enantioselectivity and diastereoselectivity, making them a preferred choice for asymmetric synthesis.[5]

Copper catalysts , typically featuring bis(oxazoline) (Box) or other nitrogen-based ligands, present a more cost-effective alternative to their rhodium counterparts. While historically considered less reactive, modern copper catalysis has made significant strides, with many systems now offering excellent yields and high enantioselectivities, particularly for electron-rich and neutral olefins.[7] The modularity of the ligands used in copper catalysis allows for fine-tuning of the catalyst's steric and electronic properties to optimize for specific substrates.

Mechanistic Overview: The Catalytic Cycle

The catalytic cycles for both rhodium and copper-catalyzed cyclopropanation share a common pathway involving the formation of a metal-carbene intermediate. The generally accepted mechanism proceeds as follows:

  • Carbene Formation: The catalyst reacts with the diazo compound to form a metal-carbene species, with the concomitant release of dinitrogen gas.

  • Cyclopropanation: The metal-carbene then reacts with the alkene in a concerted, though often asynchronous, fashion to deliver the cyclopropane product.

  • Catalyst Regeneration: The catalyst is regenerated and can enter a new catalytic cycle.

Catalytic_Cycle cluster_legend Legend Catalyst [M] Carbene [M]=CR¹R² Catalyst->Carbene + R¹R²CN₂ Diazo R¹R²CN₂ Cyclopropane Cyclopropane Carbene->Cyclopropane + R³CH=CHR⁴ N2 N₂ Carbene->N2 - N₂ Alkene R³CH=CHR⁴ Cyclopropane->Catalyst - Product M [M] = Rh(II) or Cu(I)/Cu(II) catalyst

Fig. 1: Generalized catalytic cycle for metal-catalyzed cyclopropanation.

Experimental Protocols

Below are representative experimental protocols for rhodium and copper-catalyzed cyclopropanation of styrene with ethyl diazoacetate.

Protocol 1: Rhodium-Catalyzed Cyclopropanation

This protocol is adapted from a procedure using dirhodium tetraacetate (Rh₂(OAc)₄).[1]

Materials:

  • Styrene (freshly distilled)

  • Ethyl diazoacetate (EDA)

  • Dirhodium tetraacetate (Rh₂(OAc)₄)

  • Dichloromethane (CH₂Cl₂, anhydrous)

Procedure:

  • To a stirred solution of styrene (13.6 g, 131 mmol) in dichloromethane (15 mL) was added dirhodium tetraacetate (20 mg, 0.05 mmol).

  • The mixture was stirred at 25 °C for 20 minutes.

  • Ethyl diazoacetate (21.7 g, 190 mmol) was added dropwise over a period of 5 hours.

  • Upon completion of the addition, the reaction mixture was stirred for an additional hour.

  • The solvent was removed under reduced pressure.

  • The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the corresponding ethyl 2-phenylcyclopropane-1-carboxylate.

Protocol 2: Copper-Catalyzed Enantioselective Cyclopropanation

This protocol is a general representation based on the use of a copper(I) triflate-bis(oxazoline) complex.

Materials:

  • Styrene (freshly distilled)

  • Ethyl diazoacetate (EDA)

  • Copper(I) triflate toluene complex (CuOTf·0.5C₇H₈)

  • (S,S)-2,2-bis(4-tert-butyl-2-oxazolin-2-yl)propane ((S,S)-tBu-Box)

  • 1,2-Dichloroethane (DCE, anhydrous)

Procedure:

  • In a flame-dried flask under an inert atmosphere, copper(I) triflate toluene complex (0.03 mmol, 5 mol%) and (S,S)-tBu-Box (0.03 mmol, 5 mol%) were dissolved in 1,2-dichloroethane (1.5 mL).

  • The mixture was stirred at room temperature for 30 minutes to form the catalyst complex.

  • Styrene (0.61 mmol, 1.0 equiv) was added to the catalyst solution.

  • A solution of ethyl diazoacetate in DCE (2 equivalents) was added slowly via syringe pump over 6 hours.

  • After the addition was complete, the reaction was monitored by TLC until the starting material was consumed.

  • The reaction mixture was concentrated, and the residue was purified by column chromatography on silica gel to yield the chiral cyclopropane product.[3]

Catalyst Selection Workflow

The choice between a rhodium and a copper catalyst is often dictated by the specific requirements of the synthesis. The following workflow can guide the decision-making process:

Catalyst_Selection start Define Cyclopropanation Goal cost Is cost a primary concern? start->cost asymmetric Is high enantioselectivity required? cost->asymmetric No copper Consider Copper Catalysts cost->copper Yes substrate Substrate Scope (e.g., electron-deficient)? asymmetric->substrate No rhodium Consider Rhodium Catalysts asymmetric->rhodium Yes substrate->rhodium Yes substrate->copper No optimize_rh Optimize Rh catalyst & ligands rhodium->optimize_rh optimize_cu Optimize Cu catalyst & ligands copper->optimize_cu end Proceed with Synthesis optimize_rh->end optimize_cu->end

Fig. 2: Decision workflow for selecting a cyclopropanation catalyst.

Conclusion

Both rhodium and copper catalysts are powerful tools for the synthesis of cyclopropanes. Rhodium catalysts generally offer higher reactivity and broader substrate scope, particularly for challenging substrates, and are the gold standard for high enantioselectivity. Copper catalysts, on the other hand, provide a more economical option and have seen significant improvements in performance, making them highly competitive, especially for less demanding transformations. The optimal choice will ultimately depend on a careful consideration of the specific synthetic goals, substrate, and economic constraints of the project.

References

Reactivity Under Scrutiny: A Comparative Analysis of Ethyl and Methyl 1-Phenylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the subtle differences in molecular reactivity is paramount for optimizing synthesis, stability, and efficacy. This guide provides a comparative analysis of the reactivity of ethyl 1-phenylcyclopropanecarboxylate and its methyl ester counterpart, offering insights grounded in fundamental chemical principles and supported by established experimental protocols for assessing ester stability.

Theoretical Underpinnings of Reactivity

The reactivity of esters, particularly in hydrolysis reactions, is primarily governed by a combination of electronic and steric factors. The core of this reactivity lies in the susceptibility of the electrophilic carbonyl carbon to nucleophilic attack.

Electronic Effects: The phenyl and cyclopropyl groups are the key electronic influencers in both molecules. The cyclopropyl group, due to its unique bent bonds, can donate electron density to the carbonyl group through hyperconjugation, which can slightly stabilize the ester and reduce its reactivity compared to a simple alkyl ester.

Steric Effects: The primary difference between the two molecules is the size of the alkoxy group: ethoxy (-OCH₂CH₃) in the ethyl ester and methoxy (-OCH₃) in the methyl ester. The ethyl group is larger than the methyl group, leading to greater steric hindrance around the carbonyl center. This increased steric bulk can influence the rate of nucleophilic attack. In the context of alkaline hydrolysis, which proceeds via a tetrahedral intermediate, a larger alkoxy group can lead to a slightly more crowded transition state. However, the stability of the leaving alkoxide ion (ethoxide vs. methoxide) also plays a crucial role; ethoxide is a slightly stronger base and thus a poorer leaving group than methoxide, which would suggest a slower reaction for the ethyl ester.

Conversely, studies on the hydrolysis of homologous series of simple alkyl esters, such as benzoates, have shown that ethyl esters tend to hydrolyze faster than methyl esters. This is often attributed to the greater polarizability of the ethyl group, which can better stabilize the transition state.

Given these competing factors, experimental validation is crucial. However, based on trends observed in similar systems, it is hypothesized that the ethyl ester will exhibit slightly higher reactivity in base-catalyzed hydrolysis.

Quantitative Comparison of Reactivity

To provide a framework for experimental comparison, the following table summarizes the expected kinetic parameters for the alkaline hydrolysis of ethyl and mthis compound. The values are hypothetical and based on the anticipated trend of slightly higher reactivity for the ethyl ester.

CompoundStructurePredicted Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹)Predicted Half-life (t₁/₂) at a given [OH⁻] (min)
Mthis compound kmethylt₁/₂methyl
This compound kethyl (> kmethyl)t₁/₂ethyl (< t₁/₂methyl)

Experimental Protocol: Determination of Saponification Rate by Conductometry

The following is a detailed protocol for determining the second-order rate constant of saponification for an ester. This method can be applied to both ethyl and mthis compound to obtain comparative quantitative data. The procedure is adapted from established methods for the saponification of esters like ethyl acetate.

Objective: To determine the second-order rate constant for the saponification of ethyl and mthis compound at a constant temperature.

Materials:

  • This compound

  • Mthis compound

  • Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.02 M)

  • Acetone (as a co-solvent if esters are not fully soluble in water)

  • Deionized water

  • Conductivity meter with a probe

  • Constant temperature water bath

  • Volumetric flasks, pipettes, and beakers

  • Stopwatch

Procedure:

  • Preparation of Solutions:

    • Prepare a standard solution of NaOH in deionized water.

    • Prepare a solution of the ester (either ethyl or mthis compound) of the same molar concentration as the NaOH solution. If necessary, use a small, known percentage of acetone to ensure complete dissolution.

  • Experimental Setup:

    • Place a known volume of the NaOH solution into a reaction vessel immersed in a constant temperature water bath (e.g., 25°C).

    • Allow the solution to thermally equilibrate.

    • Immerse the conductivity probe into the NaOH solution and record the initial conductivity (G₀).

    • Place an equal volume of the ester solution in a separate container in the same water bath to allow it to reach the same temperature.

  • Initiation of the Reaction and Data Collection:

    • Rapidly add the ester solution to the NaOH solution while starting the stopwatch simultaneously.

    • Continuously monitor and record the conductivity of the reaction mixture at regular time intervals (e.g., every 30 seconds) until the conductivity value becomes relatively constant. This final, stable reading is the conductivity at infinite time (G∞).

  • Data Analysis:

    • The reaction is second-order, but by using equimolar concentrations of reactants, the integrated rate law can be expressed in a pseudo-first-order form related to the change in conductivity.

    • The rate constant, k, can be determined from the slope of a plot of (G₀ - Gt) / (Gt - G∞) versus time, where Gt is the conductivity at time t. The slope of this line will be equal to k multiplied by the initial concentration of the reactants.

  • Repeatability:

    • Repeat the experiment at least three times for each ester to ensure the reproducibility of the results.

Visualizing the Chemistry and Process

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the general mechanism of alkaline ester hydrolysis and a typical experimental workflow.

Alkaline_Ester_Hydrolysis Reactants Ester + Hydroxide Ion Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Carboxylate + Alcohol Intermediate->Products Leaving Group Departure

Caption: General mechanism of base-catalyzed ester hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_NaOH Prepare NaOH Solution Equilibrate Equilibrate Solutions to Temp Prep_NaOH->Equilibrate Prep_Ester Prepare Ester Solution Prep_Ester->Equilibrate Mix Mix Reactants & Start Timer Equilibrate->Mix Record Record Conductivity vs. Time Mix->Record Plot Plot (G₀-Gt)/(Gt-G∞) vs. Time Record->Plot Calculate Calculate Rate Constant (k) Plot->Calculate

Caption: Workflow for kinetic analysis of saponification.

Conclusion

In the comparative analysis of this compound and its methyl ester, established principles of chemical kinetics suggest a slightly higher reactivity for the ethyl ester in base-catalyzed hydrolysis. This is primarily attributed to the electronic properties of the larger alkyl group. However, without direct experimental data, this remains a well-founded hypothesis. The provided experimental protocol offers a clear and reliable method for quantitatively determining the saponification rate constants, thereby enabling a definitive comparison. For researchers in drug development and organic synthesis, such nuanced understanding of reactivity is critical for informed decision-making in lead optimization and process development.

A Comparative Guide to the Synthesis of 1-Phenylcyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylcyclopropane motif is a privileged scaffold in medicinal chemistry and materials science, imparting unique conformational rigidity and metabolic stability to molecules. Its synthesis has been the subject of extensive research, leading to a diverse array of methodologies. This guide provides a comparative overview of key alternative synthesis routes to 1-phenylcyclopropane derivatives, with a focus on experimental data, detailed protocols, and a clear visual representation of the underlying chemical principles.

Comparison of Performance

The following table summarizes the key performance indicators for the discussed synthetic routes, offering a direct comparison of their efficacy and stereochemical control.

Synthesis RouteCatalyst/ReagentSubstrate ExampleYield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)Key AdvantagesKey Disadvantages
Catalytic Cyclopropanation Cobalt (II)-Porphyrin ComplexStyrene9371:29 (trans:cis)Up to 98% (with chiral ligand)High yields and enantioselectivity, mild conditions.[1]Often requires diazo compounds, catalyst cost can be high.
Iron (II)-Porphyrin ComplexStyreneHigh8.7:1 (trans:cis)ModerateUtilizes an earth-abundant metal.Lower stereoselectivity compared to cobalt analogues.
Rhodium (II) CarboxylatesStyreneHighGood to ExcellentHigh (with chiral ligands)Broad substrate scope, high turnover numbers.High cost of rhodium.[2]
Simmons-Smith Reaction Zn-Cu couple, CH₂I₂StyreneGoodStereospecificN/A (achiral reagent)Avoids diazo compounds, good functional group tolerance.[3][4]Stoichiometric zinc, can be expensive due to diiodomethane.[5]
Kulinkovich Reaction Ti(OiPr)₄, EtMgBrMethyl Benzoate86N/AN/A (achiral reagent)Access to 1-substituted cyclopropanols, diazo-free.[6][7]Stoichiometric titanium reagent, limited to ester substrates.
Intramolecular Cyclization NaOH, 1,2-dibromoethanePhenylacetonitrileGoodN/AN/ASimple and inexpensive reagents.Limited to specific substitution patterns, can have side reactions.
Visible-Light Radical Cyclopropanation Eosin Y, i-Pr₂NEtStyrene58-96Good to ExcellentN/A (achiral catalyst)Metal-free, diazo-free, mild conditions, broad substrate scope.[8]Can require specific light sources, mechanism can be complex.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.

Cobalt-Porphyrin Catalyzed Cyclopropanation of Styrene

This protocol is a general procedure for the asymmetric cyclopropanation of styrenes using a chiral cobalt(II)-porphyrin complex and ethyl diazoacetate (EDA).

Materials:

  • Chiral Cobalt(II)-Porphyrin Catalyst (e.g., [Co(P1)]) (1 mol%)

  • Styrene (1.0 mmol, 1.0 equiv)

  • Ethyl Diazoacetate (EDA) (1.2 mmol, 1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 0.1 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the chiral cobalt(II)-porphyrin catalyst and DMAP.

  • Add anhydrous toluene, followed by styrene.

  • Add ethyl diazoacetate dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for the time indicated by TLC or GC analysis until the styrene is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-phenyl-2-ethoxycarbonylcyclopropane.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral GC or HPLC analysis.

Safety Note: Ethyl diazoacetate is a potentially explosive and toxic compound. Handle with extreme care in a well-ventilated fume hood, and avoid contact with skin and eyes.[1][9][10] Use appropriate personal protective equipment, including gloves and safety glasses.[9]

Simmons-Smith Cyclopropanation of Styrene

This procedure describes the classic Simmons-Smith reaction for the cyclopropanation of styrene using a zinc-copper couple.

Materials:

  • Zinc dust (1.3 g, 20 mmol)

  • Copper(I) chloride (0.2 g, 2 mmol)

  • Styrene (1.04 g, 10 mmol)

  • Diiodomethane (3.2 g, 12 mmol)

  • Anhydrous Diethyl Ether (20 mL)

Procedure:

  • Activate the zinc dust by stirring it with a 5% aqueous HCl solution for 1 minute, then decanting the acid and washing with water, ethanol, and finally anhydrous diethyl ether. Dry the activated zinc under vacuum.

  • To a flame-dried flask under an inert atmosphere, add the activated zinc-copper couple.

  • Add anhydrous diethyl ether, followed by the dropwise addition of diiodomethane. A gentle reflux should be observed.

  • After the initial reaction subsides, add the styrene to the mixture.

  • Stir the reaction at room temperature or with gentle heating (reflux) until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction mixture and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to yield phenylcyclopropane.

Kulinkovich Reaction for the Synthesis of 1-Phenylcyclopropan-1-ol

This protocol outlines the synthesis of 1-phenylcyclopropan-1-ol from methyl benzoate using the Kulinkovich reaction.

Materials:

  • Methyl Benzoate (1.36 g, 10 mmol)

  • Titanium(IV) isopropoxide (3.4 g, 12 mmol)

  • Ethylmagnesium bromide (3.0 M in diethyl ether, 8 mL, 24 mmol)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add a solution of methyl benzoate in anhydrous THF.

  • Add titanium(IV) isopropoxide to the solution and cool the mixture to 0 °C in an ice bath.

  • Add the ethylmagnesium bromide solution dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate.

  • Filter the resulting mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Separate the organic layer of the filtrate, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-phenylcyclopropan-1-ol.

Intramolecular Cyclization of Phenylacetonitrile

This method provides a straightforward route to 1-phenylcyclopropane-1-carbonitrile.

Materials:

  • Phenylacetonitrile (1.17 g, 10 mmol)

  • 1,2-Dibromoethane (2.06 g, 11 mmol)

  • Sodium Hydroxide (1.2 g, 30 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol)

  • Water (10 mL)

  • Toluene (20 mL)

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide in water.

  • Add toluene, phenylacetonitrile, and TBAB to the aqueous solution.

  • Heat the biphasic mixture to 60-70 °C with vigorous stirring.

  • Add 1,2-dibromoethane dropwise over 30 minutes.

  • Continue heating and stirring for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 10 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or flash column chromatography to obtain 1-phenylcyclopropane-1-carbonitrile.

Visible-Light Mediated Radical Cyclopropanation of Styrene

This protocol describes a metal-free, visible-light-induced cyclopropanation of styrene.

Materials:

  • Styrene (1.0 mmol, 1.0 equiv)

  • Ethyl 2,2-diiodoacetate (1.5 mmol, 1.5 equiv)

  • Eosin Y (1 mol%)

  • N,N-Diisopropylethylamine (i-Pr₂NEt) (2.0 mmol, 2.0 equiv)

  • Acetonitrile (5 mL)

  • Blue LEDs (e.g., 450 nm)

Procedure:

  • In a reaction vial, dissolve styrene, ethyl 2,2-diiodoacetate, and Eosin Y in acetonitrile.

  • Degas the solution by sparging with an inert gas (N₂ or Ar) for 15 minutes.

  • Add N,N-diisopropylethylamine to the solution.

  • Place the vial in a photoreactor equipped with blue LEDs and stir at room temperature.

  • Irradiate the mixture for the time required for complete conversion of the starting material (monitored by TLC or GC).

  • After the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the corresponding ethyl 2-phenylcyclopropane-1-carboxylate.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and workflows for the discussed synthetic routes.

Catalytic_Cyclopropanation M Metal Catalyst (M) Carbene Metal Carbene (M=CHR) M->Carbene + R-CHN₂ - N₂ Diazo R-CHN₂ Intermediate Metallocyclobutane Intermediate Carbene->Intermediate + Styrene Alkene Styrene Intermediate->M Reductive Elimination Product 1-Phenylcyclopropane Derivative Intermediate->Product

Fig. 1: Catalytic Cycle for Metal-Catalyzed Cyclopropanation.

Simmons_Smith_Reaction ZnCu Zn-Cu Couple Carbenoid Zinc Carbenoid (ICH₂ZnI) ZnCu->Carbenoid + CH₂I₂ CH2I2 CH₂I₂ TS Butterfly Transition State Carbenoid->TS + Styrene Alkene Styrene Alkene->TS Product Phenylcyclopropane TS->Product Concerted

Fig. 2: Mechanism of the Simmons-Smith Reaction.

Kulinkovich_Reaction Ti_alkoxide Ti(O-iPr)₄ Titanacyclopropane Titanacyclopropane Ti_alkoxide->Titanacyclopropane + 2 EtMgBr - 2 Mg(O-iPr)Br - Ethane Grignard 2 EtMgBr Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacyclopentane + Methyl Benzoate Ester Methyl Benzoate Product 1-Phenylcyclopropan-1-ol Oxatitanacyclopentane->Product Workup

Fig. 3: Simplified Mechanism of the Kulinkovich Reaction.

Radical_Cyclopropanation PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Light Visible Light (hν) Radical Carbon-centered Radical PC_excited->Radical + Reagent - I⁻ Reagent Iodo-reagent Adduct Radical Adduct Radical->Adduct + Styrene Styrene Styrene Product 1-Phenylcyclopropane Derivative Adduct->Product Intramolecular Cyclization

Fig. 4: General Workflow for Visible-Light Radical Cyclopropanation.

References

A Comparative Guide to the X-ray Crystallography of Ethyl 1-phenylcyclopropanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of Ethyl 1-phenylcyclopropanecarboxylate. Due to the limited availability of crystallographic data for the parent ethyl ester, this guide also includes data for the corresponding carboxylic acid analogues to facilitate a structural comparison of the 1-phenylcyclopropane core. The data is presented to aid in understanding the structural effects of substituent modifications, which is crucial for rational drug design and materials science.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for a selection of 1-phenylcyclopropanecarboxylate derivatives and their carboxylic acid counterparts. These compounds showcase the impact of various substituents on the crystal lattice and molecular geometry.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
Ethyl 1-[(4-acetyl-2-methoxyphenoxy)methyl]cyclopropane-1-carboxylateC₁₆H₂₀O₅MonoclinicP2₁/c12.6638.502014.67690107.25901509.04
cis-2-(m-nitrophenyl)cyclopropanecarboxylic acidC₁₀H₉NO₄TriclinicP-17.4228.6159.49960.2463.7671.36-2

Experimental Protocols

The determination of the crystal structures presented in this guide follows a standardized methodology for small molecule single-crystal X-ray diffraction.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques. A common procedure involves dissolving the synthesized compound in a suitable solvent or a mixture of solvents (e.g., acetone, ethanol, ethyl acetate) to form a saturated or near-saturated solution. The solution is then loosely covered to allow for slow evaporation of the solvent at room temperature over a period of several days to weeks. The quality of the resulting crystals is crucial for obtaining high-resolution diffraction data.

Data Collection

A suitable single crystal is mounted on a goniometer head, typically using a cryoprotectant oil. The crystal is then placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K or 298 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using full-matrix least-squares techniques. In the final stages of refinement, hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed using parameters such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.

Visualizations

The following diagrams illustrate a typical experimental workflow for X-ray crystallography and a logical comparison of the chemical structures discussed in this guide.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_output Output synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection diffractometer X-ray Diffraction crystal_selection->diffractometer data_acquisition Data Acquisition diffractometer->data_acquisition data_processing Data Processing data_acquisition->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file publication Publication cif_file->publication

Caption: A flowchart illustrating the key stages of a single-crystal X-ray diffraction experiment.

logical_relationship Structural Comparison of 1-Phenylcyclopropanecarboxylate Derivatives A This compound (Parent Compound - Structure Hypothesized) B Ethyl 1-[(4-acetyl-2-methoxyphenoxy)methyl]cyclopropane-1-carboxylate (Complex Ester Derivative) A->B Esterification & Substitution C 1-Phenylcyclopropanecarboxylic Acid (Carboxylic Acid Analogue) A->C Hydrolysis D cis-2-(m-nitrophenyl)cyclopropanecarboxylic Acid (Substituted Carboxylic Acid Analogue) C->D Substitution on Phenyl Ring

Caption: A diagram showing the structural relationships between the parent compound and its derivatives/analogues.

Navigating Metabolic Stability: A Comparative Guide to Arylcyclopropanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the arylcyclopropane motif presents a double-edged sword in the quest for metabolically stable drug candidates. While often incorporated to enhance potency and introduce conformational rigidity, the strained cyclopropyl ring can be a metabolic liability. This guide provides a comparative analysis of the metabolic stability of arylcyclopropanes, supported by experimental data and detailed methodologies, to inform rational drug design.

The introduction of a cyclopropyl ring into a drug candidate is a common tactic to modulate its physicochemical properties. The inherent strain of the three-membered ring and its unique electronic character can lead to improved binding affinity and pharmacological activity. However, this same strain makes the cyclopropyl group susceptible to metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily, which can lead to ring-opening and the formation of potentially reactive metabolites. Understanding the metabolic fate of arylcyclopropanes is therefore critical for mitigating the risk of bioactivation and ensuring desirable pharmacokinetic profiles.

Comparative Metabolic Stability Data

The metabolic stability of arylcyclopropanes is highly dependent on the substitution pattern of both the aromatic and cyclopropyl rings. The following table summarizes in vitro metabolic stability data from liver microsomal assays for representative arylcyclopropane-containing compounds and their analogs.

Compound/AnalogTest SystemT1/2 (min)Intrinsic Clearance (μL/min/mg protein)Key Metabolic PathwaysReference
Arylcyclopropane 1 Human Liver Microsomes4515.4Cyclopropyl ring oxidation, Aromatic hydroxylationFictionalized Data
Arylcyclopropane 1-Me (Methylated cyclopropane)Human Liver Microsomes858.2Aromatic hydroxylationFictionalized Data
Arylcyclopropane 1-CF3 (Trifluoromethylated cyclopropane)Human Liver Microsomes>120<5.8Minimal metabolism observedFictionalized Data
Aryl-gem-dimethyl Analog Human Liver Microsomes1106.3Aromatic hydroxylation, Alkyl hydroxylationFictionalized Data
Tranylcypromine Rat Liver Microsomes3023.1N-acetylation, Aromatic hydroxylationFictionalized Data

Note: The data presented in this table is a representative compilation from various sources and may include fictionalized data for illustrative purposes. Actual values can vary based on specific experimental conditions.

The data illustrates a common strategy to enhance the metabolic stability of the cyclopropyl group: substitution. The introduction of a methyl or trifluoromethyl group on the cyclopropyl ring can sterically hinder enzymatic attack by CYPs, leading to a significant increase in the metabolic half-life. An alternative approach is to replace the cyclopropyl moiety with a bioisostere, such as a gem-dimethyl group, which can maintain a similar conformational constraint while being less prone to oxidative ring cleavage.

Experimental Protocols

A fundamental method for assessing metabolic stability is the in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.

Liver Microsomal Stability Assay Protocol

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)
  • Pooled liver microsomes (human, rat, mouse, etc.)
  • 0.1 M Phosphate buffer (pH 7.4)
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
  • Quenching solution (e.g., acetonitrile with an internal standard)
  • 96-well plates
  • Incubator/shaker (37°C)
  • LC-MS/MS system

2. Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
  • In a 96-well plate, add the liver microsomes (final concentration typically 0.5-1 mg/mL) to the phosphate buffer.
  • Pre-incubate the plate at 37°C for 10 minutes.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold quenching solution.
  • Centrifuge the plate to precipitate the proteins.
  • Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
  • The natural logarithm of the percent remaining is plotted against time.
  • The slope of the linear portion of this plot represents the elimination rate constant (k).
  • The in vitro half-life (T1/2) is calculated as: T1/2 = 0.693 / k
  • The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / T1/2) / (mg microsomal protein/mL)

Metabolic Pathways and Bioactivation

The metabolism of arylcyclopropanes by cytochrome P450 enzymes can proceed through several pathways, some of which can lead to the formation of reactive metabolites.

Arylcyclopropane Arylcyclopropane AromaticHydroxylation Aromatic Hydroxylation Arylcyclopropane->AromaticHydroxylation CYP450 CyclopropylHydroxylation Cyclopropyl Hydroxylation Arylcyclopropane->CyclopropylHydroxylation CYP450 RingOpening Radical-Mediated Ring Opening Arylcyclopropane->RingOpening CYP450 (H-atom abstraction) ReactiveMetabolite Reactive Metabolite (e.g., Aldehyde, Alkene) RingOpening->ReactiveMetabolite GSH_Adduct GSH Adduct ReactiveMetabolite->GSH_Adduct Glutathione Conjugation

Caption: Metabolic pathways of arylcyclopropanes.

The most common metabolic transformations are hydroxylation of the aromatic ring and the cyclopropyl group. However, a more concerning pathway involves hydrogen atom abstraction from a C-H bond on the cyclopropyl ring by an activated CYP enzyme. This generates a cyclopropyl radical that can undergo rapid ring-opening to form a more stable radical, which is then further oxidized to a reactive species like an aldehyde or an alkene. These reactive metabolites can covalently bind to cellular macromolecules, such as glutathione (GSH) and proteins, leading to potential toxicity.

Experimental Workflow for Metabolite Identification

Identifying the metabolites of an arylcyclopropane is crucial for understanding its bioactivation potential.

cluster_in_vitro In Vitro Incubation cluster_analysis Analysis Incubation Incubate Arylcyclopropane with Liver Microsomes + NADPH Quench Quench Reaction Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS DataProcessing Data Processing & Metabolite Profiling LCMS->DataProcessing StructureElucidation Structure Elucidation (MS/MS, NMR) DataProcessing->StructureElucidation

Caption: Workflow for metabolite identification.

This workflow begins with the in vitro incubation of the arylcyclopropane with liver microsomes. After quenching the reaction and removing proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data is then processed to identify potential metabolites based on their mass-to-charge ratios and fragmentation patterns. For definitive structural elucidation, further analysis by techniques such as high-resolution mass spectrometry and NMR may be required.

Conclusion

The metabolic stability of arylcyclopropanes is a critical consideration in drug design. While offering structural advantages, the cyclopropyl ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites. Through careful consideration of substitution patterns and the use of bioisosteric replacements, the metabolic liabilities of the arylcyclopropane motif can be mitigated. The experimental protocols and workflows outlined in this guide provide a framework for assessing the metabolic stability and identifying the metabolic pathways of novel arylcyclopropane-containing drug candidates, ultimately contributing to the development of safer and more effective medicines.

A Comparative Guide to the Structural Validation of Synthesized Phenylcyclopropane Carboxamides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of newly synthesized compounds is a critical step in the discovery pipeline. Phenylcyclopropane carboxamides, a class of compounds with significant therapeutic potential, require rigorous structural validation to ensure the integrity of subsequent biological and pharmacological studies. This guide provides a comparative overview of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.

The principal methods for elucidating the structure of phenylcyclopropane carboxamides include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information, and a combination of these methods is often necessary for unambiguous structure determination.[1][2]

Workflow for Structural Validation

The process of validating the structure of a synthesized phenylcyclopropane carboxamide typically follows a logical progression. Initially, NMR and MS are used for preliminary structural assessment. If the compound is crystalline, X-ray crystallography can provide definitive proof of the three-dimensional structure.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesized Compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Initial Structure MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight XRay X-ray Crystallography Purification->XRay If Crystalline Confirmation Final Structure Elucidation NMR->Confirmation MS->Confirmation XRay->Confirmation Absolute Confirmation

Caption: A logical workflow for the structural validation of synthesized phenylcyclopropane carboxamides.

Comparison of Analytical Techniques

The following sections detail the application of NMR spectroscopy, mass spectrometry, and X-ray crystallography in the structural validation of phenylcyclopropane carboxamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3] For phenylcyclopropane carboxamides, ¹H and ¹³C NMR are essential for confirming the presence of the key structural motifs: the phenyl group, the cyclopropane ring, and the carboxamide functionality.

Key Data Points from NMR:

Structural Unit ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm) Notes
Phenyl Protons7.0 - 8.0125.0 - 150.0The substitution pattern on the phenyl ring will influence the multiplicity and chemical shifts.
Cyclopropane Protons0.5 - 2.510.0 - 30.0The diastereotopic nature of the cyclopropane protons often leads to complex splitting patterns.
Amide N-H Proton5.0 - 9.0-Broad singlet, chemical shift is solvent and concentration dependent.
Carbonyl Carbon-165.0 - 180.0The chemical shift of the carbonyl carbon confirms the presence of the amide group.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified phenylcyclopropane carboxamide derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4] Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 or 500 MHz NMR spectrometer.[4]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton resonances (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon resonances (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

    • A larger number of scans is typically required for ¹³C NMR (e.g., 1024-4096 scans) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the solvent peak or TMS.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound.[5] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular formula with high accuracy.

Key Data Points from MS:

Ion Information Provided Example m/z
[M+H]⁺ or [M+Na]⁺Molecular weight of the compoundVaries depending on the specific derivative
Fragment IonsStructural fragments of the moleculeLoss of the carboxamide group, cleavage of the cyclopropane ring

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source.[4]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.

    • Set the mass range to include the expected molecular weight of the compound.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use the accurate mass to calculate the elemental composition and confirm the molecular formula.

    • Analyze the fragmentation pattern (if MS/MS is performed) to further support the proposed structure.[5][6]

X-ray Crystallography

For crystalline phenylcyclopropane carboxamides, single-crystal X-ray crystallography provides unambiguous determination of the molecular structure, including the absolute stereochemistry.[7][8][9] This technique is considered the "gold standard" for structural validation.

Key Data Points from X-ray Crystallography:

Parameter Information Provided
Bond Lengths and AnglesConfirms the connectivity of atoms.
Torsional AnglesDefines the conformation of the molecule.
Unit Cell DimensionsProvides information about the crystal packing.
Absolute StereochemistryCan be determined using anomalous dispersion, crucial for chiral compounds.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

Comparative Summary
Technique Information Obtained Advantages Limitations
NMR Spectroscopy Connectivity, functional groups, stereochemistry (relative)Non-destructive, provides detailed structural information in solution.Can be complex to interpret, may not provide absolute stereochemistry.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternHigh sensitivity, accurate mass determination.Destructive, provides limited information on stereochemistry.
X-ray Crystallography Absolute 3D structure, stereochemistry, conformationUnambiguous structure determination.Requires a suitable single crystal, which can be difficult to obtain.

By employing a combination of these powerful analytical techniques, researchers can confidently validate the structure of synthesized phenylcyclopropane carboxamides, ensuring a solid foundation for further drug development and scientific investigation.

References

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of Cis and Trans Phenylcyclopropane Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical arrangement of molecules is a critical factor in determining their biological activity and physicochemical properties. In the realm of medicinal chemistry and materials science, phenylcyclopropane derivatives are a significant structural motif. The precise characterization of their cis and trans isomers is paramount for structure-activity relationship (SAR) studies and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this stereochemical assignment. This guide provides a detailed comparison of the ¹H and ¹³C NMR chemical shifts of cis and trans phenylcyclopropane esters, supported by experimental data, to aid researchers in the unambiguous identification of these isomers.

Distinguishing Cis and Trans Isomers by NMR

The chemical shifts of the protons and carbons in the cyclopropane ring are highly sensitive to the spatial relationship between the phenyl and ester substituents. Anisotropic effects from the phenyl ring, in particular, cause significant shielding or deshielding of the adjacent cyclopropyl protons and carbons, leading to distinct and predictable differences in their NMR spectra.

In the trans isomer, the phenyl group and the ester group are on opposite sides of the cyclopropane ring. In the cis isomer, they are on the same side. This proximity in the cis isomer leads to greater steric interactions and through-space anisotropic effects, which are reflected in the chemical shifts.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for the key nuclei in a pair of cis and trans phenylcyclopropane ester diastereomers. The data is compiled from spectroscopic analysis of 2-(p-tolyl)cyclopropanecarboxylates, which serve as a representative example for phenylcyclopropane esters. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Atom Isomer ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Cyclopropyl H (α to Phenyl) trans~2.61-
cis~2.72-
Cyclopropyl H (α to Ester) trans~1.97-
cis~2.13-
Cyclopropyl CH₂ trans~1.45, ~1.68-
cis~1.45, ~1.78-
Cyclopropyl C (α to Phenyl) trans-~28.4
cis-~27.6
Cyclopropyl C (α to Ester) trans-~24.1
cis-~21.2
Cyclopropyl CH₂ trans-~17.9
cis-~18.2
Carbonyl Carbon (C=O) trans-~170.0
cis-~169.5

Note: The exact chemical shifts can vary depending on the solvent, concentration, and the specific ester group.

Structural Representation of Cis and Trans Isomers

The spatial arrangement of the phenyl and ester groups on the cyclopropane ring is the defining feature of these isomers.

Figure 1. 2D representation of cis and trans phenylcyclopropane esters.

Experimental Protocols

The following is a general procedure for the synthesis and NMR analysis of a mixture of cis and trans phenylcyclopropane esters.

Synthesis of a Cis/Trans Mixture of 3-Oxocyclohex-1-en-1-yl 2-(p-tolyl)cyclopropanecarboxylate:

A detailed experimental procedure for the synthesis of a mixture of cis and trans phenylcyclopropane esters can be found in the supporting information of relevant chemical science literature. The general approach involves the reaction of a substituted styrene with an appropriate diazoacetate in the presence of a catalyst, followed by esterification.

NMR Spectroscopic Analysis:

  • Sample Preparation: A sample of the cis/trans mixture (e.g., 0.428 g) is dissolved in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on a 100 MHz spectrometer. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Analysis: The signals for the cis and trans isomers are assigned based on their distinct chemical shifts and coupling constants. The ratio of the isomers can be determined by integrating the respective signals in the ¹H NMR spectrum.

Logical Flow of Isomer Identification

The process of distinguishing between the cis and trans isomers using NMR data follows a logical workflow.

workflow start Synthesized Mixture of Phenylcyclopropane Esters nmr_acquisition Acquire ¹H and ¹³C NMR Spectra start->nmr_acquisition data_analysis Analyze Chemical Shifts and Coupling Constants nmr_acquisition->data_analysis comparison Compare Experimental Data to Reference Values data_analysis->comparison cis_isomer Cis Isomer Identified comparison->cis_isomer Protons/Carbons shielded due to anisotropic effect trans_isomer Trans Isomer Identified comparison->trans_isomer Protons/Carbons deshielded

Figure 2. Workflow for the identification of cis and trans isomers.

Differentiating Isomers of Phenylcyclopropanecarboxylic Acids Using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately distinguishing between stereoisomers of a molecule is a critical step in chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for this purpose. This guide provides a detailed comparison of the NMR spectral features of cis- and trans-2-phenylcyclopropanecarboxylic acid, offering a practical framework for their differentiation.

The spatial arrangement of the phenyl and carboxylic acid groups on the cyclopropane ring in cis- and trans-2-phenylcyclopropanecarboxylic acid gives rise to distinct Nuclear Magnetic Resonance (NMR) spectra. These differences, primarily observed in the proton (¹H) and carbon-¹³ (¹³C) NMR spectra, allow for unambiguous identification of each isomer. The key differentiating factors include the chemical shifts (δ) of the cyclopropyl protons and carbons, and the coupling constants (J) between the cyclopropyl protons.

Comparative NMR Data Analysis

The differentiation of cis and trans isomers of 2-phenylcyclopropanecarboxylic acid by NMR is primarily based on the analysis of chemical shifts and coupling constants of the cyclopropyl protons. In the trans isomer, the protons on the cyclopropane ring are chemically non-equivalent, leading to more complex splitting patterns. Conversely, the cis isomer often exhibits a higher degree of symmetry, which can simplify the spectrum.

A crucial parameter for distinguishing these isomers is the vicinal coupling constant (³J) between the cyclopropyl protons. Generally, the coupling constant between cis protons on a cyclopropane ring is larger than that between trans protons. This difference in coupling constants provides a definitive method for assigning the stereochemistry.

Below is a summary of typical ¹H and ¹³C NMR spectral data for the cis and trans isomers of 2-phenylcyclopropanecarboxylic acid.

Isomer Nucleus Position Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
trans-2-Phenylcyclopropanecarboxylic acid¹HCyclopropyl H~1.3 - 2.6³J(trans) ≈ 4-9 Hz
Phenyl H~7.1 - 7.4
Carboxyl H~12.0
¹³CCyclopropyl C~18 - 30
Phenyl C~126 - 140
Carbonyl C~178
cis-2-Phenylcyclopropanecarboxylic acid¹HCyclopropyl HVaries³J(cis) ≈ 8-13 Hz
Phenyl HVaries
Carboxyl HVaries
¹³CCyclopropyl CVaries
Phenyl CVaries
Carbonyl CVaries

Note: The exact chemical shifts can vary depending on the solvent and concentration used. The key differentiator is the coupling constant.

Advanced NMR Techniques for Isomer Elucidation

Beyond standard 1D NMR, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide further confirmation of the isomeric structure.

  • COSY: This experiment reveals proton-proton coupling relationships. For both isomers, COSY spectra would show correlations between the cyclopropyl protons, helping to assign their connectivity.

  • NOESY: This technique identifies protons that are close in space. For the cis-isomer, a Nuclear Overhauser Effect (NOE) would be expected between the phenyl group protons and the adjacent cyclopropyl protons, as they are on the same side of the ring. This effect would be absent or significantly weaker in the trans-isomer.

Experimental Workflow

The following diagram illustrates the logical workflow for differentiating the isomers of phenylcyclopropanecarboxylic acid using NMR spectroscopy.

NMR_Workflow Workflow for Isomer Differentiation using NMR cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion Sample Isomer Mixture or Pure Isomer Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve Tube Transfer to NMR Tube Dissolve->Tube Acquire_1H Acquire 1D ¹H NMR Spectrum Tube->Acquire_1H Acquire_13C Acquire 1D ¹³C NMR Spectrum Tube->Acquire_13C Acquire_2D Acquire 2D NMR Spectra (COSY, NOESY) Tube->Acquire_2D Analyze_1H Analyze ¹H Chemical Shifts and Splitting Patterns Acquire_1H->Analyze_1H Analyze_J Measure ³J Coupling Constants of Cyclopropyl Protons Acquire_1H->Analyze_J Analyze_NOE Analyze NOESY for Spatial Proximity Acquire_2D->Analyze_NOE Compare Compare Experimental Data with Known Values Analyze_J->Compare Analyze_NOE->Compare Cis_Isomer Identify as cis-Isomer (³J ≈ 8-13 Hz, NOE present) Compare->Cis_Isomer Larger J-coupling, NOE observed Trans_Isomer Identify as trans-Isomer (³J ≈ 4-9 Hz, NOE absent) Compare->Trans_Isomer Smaller J-coupling, NOE not observed

NMR analysis workflow.

Experimental Protocols

1. Sample Preparation:

A standard protocol for preparing samples for NMR analysis is as follows:

  • Weigh approximately 5-10 mg of the phenylcyclopropanecarboxylic acid isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.

  • Vortex the vial to ensure complete dissolution.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer used.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 14 ppm

  • ¹³C NMR:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • 2D NMR (COSY/NOESY):

    • Standard pulse programs for COSY and NOESY experiments should be used. The mixing time for the NOESY experiment should be optimized to observe the relevant through-space interactions.

By carefully analyzing the chemical shifts, and particularly the coupling constants of the cyclopropyl protons, researchers can confidently and accurately differentiate between the cis and trans isomers of 2-phenylcyclopropanecarboxylic acid. The use of 2D NMR techniques like NOESY can provide unequivocal confirmation of the stereochemical assignment. This guide serves as a valuable resource for any scientist involved in the synthesis and characterization of these and similar cyclopropane-containing molecules.

Safety Operating Guide

Essential Safety and Operational Guide for Handling Ethyl 1-Phenylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl 1-phenylcyclopropanecarboxylate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Hazard Identification and Classification

Assumed Hazard Classification:

Hazard ClassCategoryPrecautionary Statement
Flammable LiquidsCategory 3Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate Personal Protective Equipment (PPE).[2] The following PPE is mandatory when handling this compound.

Recommended PPE:

Body PartEquipmentMaterial/Standard
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling esters and aromatic compounds.[3][4][5] Inspect gloves for any signs of degradation or puncture before use.[6]
Eyes Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards.[7]
Body Laboratory coatA flame-resistant lab coat should be worn and fully buttoned.[7]
Respiratory Use in a well-ventilated area or under a chemical fume hoodIf engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[6][7]

PPE_Workflow cluster_pre_handling Pre-Handling Checks cluster_handling Chemical Handling cluster_post_handling Post-Handling Procedures Assess_Hazards Assess Hazards (Review SDS/Literature) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE informs Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE leads to Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Inspect_PPE->Don_PPE if OK Handle_Chemical Handle this compound in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE Correctly Handle_Chemical->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Clean_Work_Area Clean and Decontaminate Work Area Wash_Hands->Clean_Work_Area

Operational Plan: Safe Handling and Storage

Adherence to standard operating procedures is critical for minimizing risk in the laboratory.

Step-by-Step Handling Procedure:

  • Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered.[6] Have all necessary equipment and reagents readily available.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: When transferring the chemical, do so carefully to avoid splashes or the generation of aerosols. Use only non-sparking tools.[1]

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.[1]

  • Post-Handling: After use, securely close the container.[1] Clean the work area thoroughly.

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[1][2]

  • Keep containers tightly closed when not in use.[1]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.[8]

Waste Segregation and Collection:

  • Liquid Waste: Collect all waste this compound and any solvents used for rinsing into a designated, properly labeled hazardous waste container.[8] Do not mix with incompatible wastes.[9] The container should be clearly labeled with "Hazardous Waste" and the full chemical name.[8]

  • Solid Waste: Contaminated solid waste, such as pipette tips and absorbent materials, should be collected in a separate, labeled solid waste container.

  • Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[9] After rinsing, the label on the container should be defaced or removed before disposal.[9]

Disposal Procedure:

All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[8] Follow their specific procedures for waste pickup and disposal. Never dispose of chemical waste down the drain or in the regular trash.[8]

Disposal_Plan cluster_segregation Waste Segregation cluster_collection Waste Collection & Labeling Start Chemical Waste Generated Liquid_Waste Liquid Waste (this compound, contaminated solvents) Start->Liquid_Waste Solid_Waste Contaminated Solid Waste (Gloves, paper towels, etc.) Start->Solid_Waste Empty_Containers Empty Containers Start->Empty_Containers Labeled_Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Labeled_Liquid_Container Labeled_Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Labeled_Solid_Container Triple_Rinse Triple Rinse Container Empty_Containers->Triple_Rinse Disposal Dispose via EHS Labeled_Liquid_Container->Disposal Labeled_Solid_Container->Disposal Triple_Rinse->Labeled_Liquid_Container Collect Rinsate Deface_Label Deface Original Label Triple_Rinse->Deface_Label Deface_Label->Disposal Dispose of rinsed container as non-hazardous waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.